7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)11-7-5-6-10-8-9-16-12(10)11/h5-9,16H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXZRSICOHKXML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460557 | |
| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
642494-37-9 | |
| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: A Key Building Block in Modern Drug Discovery
Authored by Gemini
Abstract: This technical guide provides a comprehensive overview of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, a pivotal reagent in contemporary organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development. It details the chemical and physical properties, synthesis, and applications of this versatile indole boronic ester. A significant focus is placed on its utility in Suzuki-Miyaura cross-coupling reactions for the construction of complex, biologically active molecules. This guide includes detailed experimental protocols and visual representations of reaction mechanisms and signaling pathways to facilitate a deeper understanding of its practical application.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The functionalization of the indole nucleus is a key strategy in the discovery of novel therapeutic agents. This compound, also known as 7-indole boronic acid pinacol ester, has emerged as a critical building block for the introduction of substituents at the C7 position of the indole ring. Its stability, handling characteristics, and reactivity in palladium-catalyzed cross-coupling reactions make it an invaluable tool for the synthesis of complex molecular architectures.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key quantitative data.
| Property | Value |
| CAS Number | 642494-37-9 |
| Molecular Formula | C₁₄H₁₈BNO₂ |
| Molecular Weight | 243.11 g/mol |
| Melting Point | 94-96 °C |
| Boiling Point | 396.0 ± 15.0 °C (Predicted) |
| Density | 1.11 ± 0.1 g/cm³ (Predicted) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in common organic solvents such as tetrahydrofuran (THF), dioxane, dimethylformamide (DMF), and ethyl acetate. |
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves a palladium-catalyzed borylation of 7-bromo-1H-indole.
Experimental Protocol: Miyaura Borylation
Materials:
-
7-Bromo-1H-indole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-bromo-1H-indole (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (2.0 eq).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
To this suspension, add Pd(dppf)Cl₂ (0.03 eq).
-
The reaction mixture is heated to 80-90 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white to off-white solid.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of 7-aryl and 7-heteroaryl indoles.
General Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Detailed Experimental Protocol: Synthesis of a 7-Aryl-1H-indole
Materials:
-
This compound
-
Aryl bromide or iodide
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the aryl halide (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add potassium carbonate (2.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 7-aryl-1H-indole.
Application in the Synthesis of Bioactive Molecules: The Case of HDAC Inhibitors
The 7-substituted indole motif is present in a number of biologically active compounds. A notable example is the class of histone deacetylase (HDAC) inhibitors, which are being investigated as anti-cancer agents. AR-42 is a potent, orally bioavailable pan-HDAC inhibitor that features a 7-substituted indole core. The synthesis of AR-42 and its analogs can be envisioned through a Suzuki-Miyaura coupling utilizing this compound.
Signaling Pathway of HDAC Inhibition
HDAC inhibitors like AR-42 exert their anti-cancer effects by altering the acetylation status of histone and non-histone proteins, leading to changes in gene expression and protein function. This ultimately results in cell cycle arrest and apoptosis in cancer cells.
Introduction to 7-Indole Boronic Acid Pinacol Ester
An In-depth Technical Guide to the Synthesis of 7-Indole Boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 7-indole boronic acid pinacol ester, a critical building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the introduction of a boronic acid pinacol ester at the 7-position enables a wide range of subsequent functionalizations, primarily through palladium-catalyzed cross-coupling reactions.[1][2] This document details the primary synthetic methodologies, provides explicit experimental protocols, summarizes quantitative data, and visualizes key reaction pathways.
7-Indole boronic acid pinacol ester is a versatile synthetic intermediate valued for its role in the construction of complex molecular architectures. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2][3] This allows for the introduction of various aryl and heteroaryl substituents at the 7-position of the indole ring, facilitating the generation of diverse chemical libraries for biological screening and the development of novel therapeutics, particularly in the fields of oncology and endocrinology.[1] The stability, ease of handling, and generally low toxicity of boronic esters make them highly attractive reagents in modern organic synthesis.[4]
Primary Synthetic Routes
Two principal strategies dominate the synthesis of 7-indole boronic acid pinacol ester: the Miyaura borylation of a pre-functionalized haloindole and the more recent iridium-catalyzed direct C-H borylation.
Miyaura Borylation of 7-Bromoindole
The most common and well-documented method is the Miyaura borylation, a palladium-catalyzed cross-coupling reaction between a haloarene and a diboron reagent.[5][6] In this case, 7-bromoindole is reacted with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a base like potassium acetate.[7] This method is robust, high-yielding, and tolerant of various functional groups.
Iridium-Catalyzed C-H Borylation
A more modern and atom-economical approach involves the direct C-H activation and borylation of the indole core using an iridium catalyst.[8] This method avoids the need for a pre-halogenated substrate. However, controlling the regioselectivity can be challenging. For indole itself, borylation often favors the C2 or C3 positions.[9][10] To achieve selective borylation at the sterically hindered C7 position, a directing group on the indole nitrogen, such as an N-hydrosilyl group, is often required.[11][12] This group coordinates to the iridium catalyst, directing the C-H activation to the adjacent C7 position.[11]
Detailed Experimental Protocols
The following sections provide detailed procedures for the synthesis of 7-indole boronic acid pinacol ester.
Protocol: Miyaura Borylation of 7-Bromoindole
This protocol is adapted from a reported procedure and provides a reliable method for gram-scale synthesis.[7]
Reaction Setup:
-
To a 1 L single-necked flask, add 7-bromoindole (20 g, 0.102 mol), bis(pinacolato)diboron (39 g, 0.153 mol), and potassium acetate (15 g, 0.153 mol).[7]
-
Add dimethyl sulfoxide (DMSO, 100 mL) to the flask.[7]
-
Finally, add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 4 g, 0.005 mol) to the mixture.[7]
Reaction and Work-up:
-
Heat the reaction mixture to 85 °C and stir for 2 hours.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench the reaction by adding water.[7]
-
Extract the aqueous mixture three times with ethyl acetate.[7]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[7]
-
Filter the mixture and concentrate the filtrate under reduced pressure.[7]
Purification:
-
Purify the crude product by column chromatography on silica gel to afford the target product, 7-indole boronic acid pinacol ester.[7]
The general workflow for this synthesis is outlined below.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Indole-7-boronic acid pinacol ester | 642494-37-9 [chemicalbook.com]
- 8. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iridium-catalyzed C-H borylation-based synthesis of natural indolequinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. As a derivative of indole, a privileged scaffold in numerous biologically active compounds, this pinacol boronate ester serves as a key intermediate for the synthesis of complex molecular architectures.[1] Its primary utility lies in its role as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds with a wide array of aryl and heteroaryl halides. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on experimental details and its potential in drug discovery.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in chemical synthesis. The available data for this compound and its close analogs are summarized below.
| Property | Value | Reference |
| CAS Number | 642494-37-9 | [2] |
| Molecular Formula | C₁₄H₁₈BNO₂ | [3] |
| Molecular Weight | 243.11 g/mol | [3] |
| Appearance | White to Yellow to Orange powder to crystal | |
| Solubility | Soluble in organic solvents like DMSO and ethyl acetate. Insoluble in water. | [2][4] |
| Storage | Store in a dry, refrigerated place. Keep container tightly closed. | [5] |
Spectral Data
The structural integrity of this compound is confirmed by its characteristic spectral data.
| Spectral Data | Values |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.29 (s, 1H), 7.82 (d, J = 7.9 Hz, 1H), 7.70 (d, J = 7.0 Hz, 1H), 7.32-7.29 (m, 1H), 7.21- 7.14 (m, 1H), 6.62-6.57 (m, 1H), 1.44 (s, 12H)[2] |
| Mass Spectrometry (ESI) | m/z: [M + H]⁺ 244.1[2] |
Experimental Protocols
Synthesis of this compound via Miyaura Borylation
The most common and efficient method for the synthesis of aryl and heteroaryl boronic esters is the Miyaura borylation reaction. This palladium-catalyzed process utilizes a halide precursor and a diboron reagent.[6]
Reaction Scheme:
Miyaura Borylation of 7-Bromo-1H-indole.
Materials:
-
7-bromoindole (1.0 eq)
-
Bis(pinacolato)diboron (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium acetate (KOAc) (1.5 eq)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a single-necked flask, dissolve 7-bromoindole in DMSO.[2]
-
To this solution, add bis(pinacolato)diboron, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), and potassium acetate.[2]
-
Heat the reaction mixture to 85 °C and stir for 2 hours.[2]
-
Upon completion, quench the reaction by adding water.[2]
-
Extract the aqueous mixture three times with ethyl acetate.[2]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[2]
-
Concentrate the solution under reduced pressure.[2]
-
Purify the crude product by column chromatography to yield the desired 7-indoleboronic acid pinacol ester.[2]
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a valuable substrate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds at the 7-position of the indole ring. This reaction is a cornerstone in the synthesis of complex organic molecules, including many pharmaceutical agents.[7]
Generalized Reaction Scheme:
General Suzuki-Miyaura Coupling Workflow.
General Protocol: A general protocol for the Suzuki-Miyaura coupling of a similar substrate, (7-Bromo-1H-indol-2-yl)boronic acid, with various aryl halides provides a robust starting point for researchers. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and must be optimized for specific substrates.[7]
Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Catalytic Cycle of the Suzuki-Miyaura Reaction.
Applications in Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, with a vast number of indole-containing compounds exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][8] The ability to functionalize the indole ring at various positions is critical for the development of new therapeutic agents. 7-substituted indoles, in particular, have shown promise in various therapeutic areas.[9]
While specific pharmacological data for this compound is not extensively reported, its utility as a synthetic intermediate allows for the creation of libraries of 7-substituted indole derivatives for biological screening. For example, derivatives of 7-azaindole, a related heterocyclic system, have been synthesized and evaluated for their cytotoxic activity on human myeloblastic leukaemia cells.[9] Furthermore, other 7-azaindole derivatives have been investigated as protein kinase inhibitors, which are important targets in oncology.[10] The synthesis of such compounds often relies on cross-coupling reactions where a boronic acid or ester derivative of the heterocyclic core is a key starting material.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound and its precursors.
General Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.[5]
-
In case of contact, rinse the affected area with plenty of water.[5]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5]
For detailed safety information, it is recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its straightforward synthesis via Miyaura borylation and its reactivity in Suzuki-Miyaura cross-coupling reactions make it an essential tool for accessing a wide range of 7-substituted indole derivatives. The continued exploration of the pharmacological potential of these derivatives is a promising avenue for the development of new therapeutic agents. This guide provides a foundational understanding of the properties and applications of this key intermediate, empowering researchers to utilize it effectively in their synthetic endeavors.
References
- 1. jetir.org [jetir.org]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | C14H18BNO2 | CID 2734772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. ajchem-b.com [ajchem-b.com]
- 9. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CAS 642494-37-9: Indole-7-boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and primary applications of CAS number 642494-37-9, identified as Indole-7-boronic acid pinacol ester. This compound is a key intermediate in organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. This document details its physicochemical properties, provides a robust synthesis protocol, and elaborates on its application in the Suzuki-Miyaura coupling reaction, a cornerstone of modern medicinal chemistry. While direct biological activity of Indole-7-boronic acid pinacol ester is not extensively documented, its utility as a scaffold for the synthesis of a wide array of biologically active molecules is well-established and will be a central focus of this guide.
Chemical Properties and Identification
Indole-7-boronic acid pinacol ester is an aromatic heterocyclic compound containing an indole nucleus functionalized with a boronic acid pinacol ester at the 7-position. The pinacol ester group provides stability to the boronic acid, making it less prone to degradation and easier to handle compared to the free boronic acid.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 642494-37-9 | [1] |
| IUPAC Name | 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | [1] |
| Synonyms | Indole-7-boronic acid pinacol ester | [1] |
| Molecular Formula | C₁₄H₁₈BNO₂ | [1] |
| Molecular Weight | 243.11 g/mol | [1] |
| Appearance | White to pale yellow solid | - |
| Solubility | Soluble in organic solvents like DMSO, Ethyl Acetate | [1] |
Synthesis of Indole-7-boronic Acid Pinacol Ester
The synthesis of Indole-7-boronic acid pinacol ester is most commonly achieved through a Miyaura borylation reaction.[2] This palladium-catalyzed cross-coupling reaction involves the borylation of an aryl halide, in this case, 7-bromoindole, with a diboron reagent.
Experimental Protocol: Miyaura Borylation
This protocol is based on established procedures for the synthesis of aryl boronic esters.[1]
Materials:
-
7-Bromoindole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Water (for quenching)
Procedure:
-
In a single-necked flask, dissolve 7-bromoindole (1.0 eq) in DMSO.
-
To this solution, add bis(pinacolato)diboron (1.5 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq), and potassium acetate (1.5 eq).
-
Heat the reaction mixture to 85 °C and stir for 2 hours.
-
After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by adding water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Indole-7-boronic acid pinacol ester.[1]
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 9.29 (s, 1H), 7.82 (d, J = 7.9 Hz, 1H), 7.70 (d, J = 7.0 Hz, 1H), 7.32-7.29 (m, 1H), 7.21- 7.14 (m, 1H), 6.62-6.57 (m, 1H), 1.44 (s, 12H).[1]
-
MS (ESI) m/z: [M + H]⁺ 244.1.[1]
Diagram 1: Synthesis Workflow of Indole-7-boronic Acid Pinacol Ester
Caption: Workflow for the synthesis of Indole-7-boronic acid pinacol ester.
Applications in Organic Synthesis: The Suzuki-Miyaura Coupling Reaction
The primary utility of Indole-7-boronic acid pinacol ester lies in its application as a coupling partner in the Suzuki-Miyaura reaction.[3] This reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[4] The indole scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it at the 7-position opens up avenues for synthesizing novel drug candidates.[5][6]
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of Indole-7-boronic acid pinacol ester with an aryl halide.
Materials:
-
Indole-7-boronic acid pinacol ester
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, often with water)
Procedure:
-
In a Schlenk flask or sealed tube under an inert atmosphere (Nitrogen or Argon), combine Indole-7-boronic acid pinacol ester (1.0-1.5 eq), the aryl halide (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[7]
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Biological Activity and Applications in Drug Discovery
While there is a lack of direct studies on the biological activity of Indole-7-boronic acid pinacol ester itself, its significance lies in its role as a versatile building block for the synthesis of biologically active molecules. The indole nucleus is a common scaffold in many approved drugs and compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8][9][10]
Derivatives synthesized using indole boronic acids have shown potent activity against various pharmacological targets. For instance, indole derivatives have been developed as inhibitors of kinases, such as EGFR and SRC, which are implicated in cancer progression.[11] Additionally, compounds with the indole scaffold have been investigated as anti-inflammatory agents and for their potential in treating neurodegenerative diseases.[5][12]
The 7-position of the indole ring is a strategic point for modification to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.[13] Therefore, Indole-7-boronic acid pinacol ester serves as a valuable tool for medicinal chemists to generate libraries of novel indole-based compounds for drug discovery programs.
Conclusion
Indole-7-boronic acid pinacol ester (CAS 642494-37-9) is a key synthetic intermediate with significant applications in organic and medicinal chemistry. Its stable nature and reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for the construction of complex molecules containing the indole scaffold. While its intrinsic biological activity is not well-characterized, its role as a precursor to a multitude of bioactive compounds, particularly in the development of new anticancer and anti-inflammatory agents, is firmly established. This guide provides the essential chemical information, detailed synthetic protocols, and a clear overview of its primary application to aid researchers in leveraging this versatile compound in their scientific endeavors.
References
- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to 7-Borylated Indoles: Structure, Nomenclature, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a technical overview of 7-borylated indoles, a critical class of synthetic intermediates in medicinal chemistry and materials science. The strategic introduction of a boron moiety at the C7 position of the indole scaffold opens avenues for diverse functionalization, enabling the synthesis of complex molecules, including novel drug candidates and functional materials.[1][2][3] This document details the structural characteristics, nomenclature, and synthetic methodologies for preparing these valuable compounds, supported by experimental data and workflow visualizations.
Structure and Nomenclature
The core structure of a 7-borylated indole consists of an indole ring system where a boryl group is covalently attached to the carbon atom at the 7-position of the benzene portion of the bicyclic structure. The nature of the boryl group can vary, influencing the compound's stability and reactivity.
Nomenclature:
The naming of these compounds generally follows standard IUPAC conventions, but for practical purposes in the scientific literature, they are commonly referred to based on the position of the borylation and the type of boron-containing substituent.
-
General Term: 7-Borylated indole.
-
Specific Examples:
-
7-(Pinacolato)borylindole (7-Bpin-indole): This nomenclature is used when the boron atom is part of a pinacolato boronate ester. This is one of the most common and stable forms of borylated indoles used in organic synthesis.
-
7-(Dibromoboryl)indole: This refers to an indole with a -BBr₂ group at the C7 position, often an intermediate in certain borylation reactions.[2]
-
The choice of the borylating agent is crucial as it dictates the properties of the resulting organoboron compound, particularly its utility in subsequent cross-coupling reactions.[1]
Synthetic Methodologies and Experimental Data
The selective functionalization of the C7 position of an indole ring is a significant synthetic challenge due to the higher intrinsic reactivity of the pyrrolic ring, particularly the C2 and C3 positions.[4] However, several effective strategies have been developed to achieve C7-selectivity.
N-Acyl Directed C-H Borylation using Boron Tribromide (BBr₃)
A metal-free approach for the C7-borylation of indoles involves the use of an N-acyl directing group in conjunction with boron tribromide (BBr₃).[2][4] This method proceeds via an electrophilic borylation mechanism where the N-acyl group directs the borylation to the C7 position.[1]
Logical Workflow for N-Acyl Directed C7-Borylation
Caption: N-Acyl Directed C7-Borylation Workflow.
Table 1: N-Acyl Directed C-H Borylation of Indoles with BBr₃ [2]
| Entry | N-Protecting Group | Solvent | Time (h) | Temperature (°C) | Yield (%) of C7-Borylated Product |
| 1 | Pivaloyl | DCM | 1 | RT | 85 |
| 2 | Acetyl | DCM | 1 | RT | 72 |
| 3 | Benzoyl | DCM | 1 | RT | 78 |
Experimental Protocol: Synthesis of 7-(Pinacolato)boryl-1-pivaloylindole [2]
-
To a solution of N-pivaloyl indole (1.0 mmol) in dichloromethane (DCM, 10 mL) at room temperature, boron tribromide (BBr₃, 1.2 mmol) is added dropwise.
-
The reaction mixture is stirred for 1 hour.
-
The mixture is then cooled to -78 °C, and pyridine (2.4 mmol) is added, followed by pinacol (1.5 mmol).
-
The reaction is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution, and the organic layer is separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 7-(pinacolato)boryl-1-pivaloylindole.
Iridium-Catalyzed C-H Borylation
Transition-metal catalysis, particularly with iridium, provides a powerful and versatile method for the direct C-H borylation of indoles.[5][6] This approach can be highly selective for the C7 position, often without the need for a directing group on the nitrogen, especially when the C2 position is substituted.[3][5]
Experimental Workflow for Iridium-Catalyzed C7-Borylation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metal-free C–H Borylation and Hydroboration of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.msu.edu [chemistry.msu.edu]
Spectroscopic and Synthetic Profile of 7-Indole Boronic Acid Pinacol Ester: A Technical Guide
For researchers, scientists, and professionals in drug development, this document provides a concise yet in-depth overview of the spectroscopic data and synthetic methodology for 7-indole boronic acid pinacol ester. This key building block is of significant interest in medicinal chemistry and organic synthesis due to its versatile reactivity in cross-coupling reactions.
This technical guide summarizes the available spectroscopic data for 7-indole boronic acid pinacol ester, presents a detailed experimental protocol for its synthesis, and visualizes the general workflow for its characterization.
Spectroscopic Data
The following tables provide a summary of the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 7-indole boronic acid pinacol ester.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 9.29 | s | - | 1H | Indole N-H |
| 7.82 | d | 7.9 | 1H | Ar-H |
| 7.70 | d | 7.0 | 1H | Ar-H |
| 7.32-7.29 | m | - | 1H | Ar-H |
| 7.21-7.14 | m | - | 1H | Ar-H |
| 6.62-6.57 | m | - | 1H | Ar-H |
| 1.44 | s | - | 12H | Pinacol CH₃ |
Solvent: CDCl₃, Frequency: 400 MHz[1]
Table 2: Mass Spectrometry Data
| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Corresponding Ion |
| Mass Spectrometry | ESI | [M + H]⁺ 244.1 | Protonated Molecule |
[1]
Experimental Protocols
The synthesis of 7-indole boronic acid pinacol ester is commonly achieved through a palladium-catalyzed cross-coupling reaction between 7-bromoindole and bis(pinacolato)diboron.
Synthesis of 7-Indole Boronic Acid Pinacol Ester [1]
-
Reactants:
-
7-Bromoindole (20 g, 0.102 mol)
-
Bis(pinacolato)diboron (39 g, 0.153 mol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (4 g, 0.005 mol)
-
Potassium acetate (15 g, 0.153 mol)
-
Dimethyl sulfoxide (DMSO) (100 mL)
-
-
Procedure:
-
In a 1 L single-necked flask, dissolve 7-bromoindole in DMSO.
-
Add bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate to the flask.
-
Heat the reaction mixture to 85 °C and stir for 2 hours.
-
Upon completion of the reaction, quench by adding water.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to yield 7-indole boronic acid pinacol ester (25 g, 0.103 mol).
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of 7-indole boronic acid pinacol ester.
Caption: General workflow for the synthesis and spectroscopic characterization of 7-indole boronic acid pinacol ester.
References
An In-depth Technical Guide to the Reactivity and Stability of Indole-7-Boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity and stability of indole-7-boronic acid pinacol ester, a key building block in modern organic synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex indole-containing molecules.
Core Properties and Stability
Indole-7-boronic acid pinacol ester is a crystalline solid that has gained significant traction as a versatile intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The pinacol ester functionality offers enhanced stability compared to the corresponding free boronic acid, facilitating easier handling, purification, and storage.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₈BNO₂ |
| Molecular Weight | 243.11 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 94-96 °C |
| Solubility | Soluble in common organic solvents (e.g., THF, dioxane, DMF, DMSO) |
Stability and Storage
While the pinacol ester group imparts considerable stability, indole-7-boronic acid pinacol ester is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding boronic acid. This process, known as protodeboronation, is a common decomposition pathway for organoboron compounds. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of nucleophiles.[1][2]
Storage Recommendations: To ensure the longevity and reactivity of indole-7-boronic acid pinacol ester, the following storage conditions are recommended:
-
Temperature: Short-term (days to weeks) at 0-4 °C; long-term (months to years) at -20 °C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and air.
-
Container: Use a tightly sealed container.
Hydrolytic Stability Considerations
Quantitative kinetic data for the hydrolysis of indole-7-boronic acid pinacol ester is not extensively documented. However, studies on analogous aryl boronic acid pinacol esters provide valuable insights. The electronic properties of the aromatic ring significantly influence the rate of hydrolysis. The indole nucleus, being electron-rich, can affect the Lewis acidity of the boron center and thus its susceptibility to nucleophilic attack by water or hydroxide ions. It is generally observed that esterification does not always guarantee greater stability against protodeboronation compared to the free boronic acid, as the hydrolysis of the ester can be a key step in the overall decomposition process.[1][2]
Reactivity and Synthetic Applications
The primary application of indole-7-boronic acid pinacol ester lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the introduction of the indole-7-yl moiety onto a wide range of aromatic and heteroaromatic scaffolds.
Suzuki-Miyaura Cross-Coupling Reactions
The reactivity of indole boronic acid derivatives in Suzuki-Miyaura coupling is influenced by several factors:
-
Boronic Acid vs. Pinacol Ester: Arylpinacolboronate esters are generally less reactive than their corresponding boronic acids and may necessitate longer reaction times or more forcing conditions to achieve comparable yields.[3]
-
N-Protection: For indole boronic acid pinacol esters, protection of the indole nitrogen (e.g., with a tosyl or Boc group) is often crucial for achieving high yields. Unprotected indoles can sometimes give only trace amounts of the desired product.[3]
-
Positional Isomerism: The position of the boronic acid group on the indole ring can influence reactivity. While direct comparative studies including the 7-isomer are scarce, research on other isomers suggests that electronic and steric effects play a significant role.
Comparative Reactivity Data (Representative)
The following table presents representative yields for the Suzuki-Miyaura coupling of different N-protected indole boronic acid pinacol esters with an aryl bromide. This data is intended to illustrate general trends in reactivity.
| Indole Boronic Acid Isomer (N-Tosyl) | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| Indole-4-boronic acid pinacol ester | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | ~85 |
| Indole-5-boronic acid pinacol ester | 4-Bromotoluene | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | ~90 |
| Indole-6-boronic acid pinacol ester | 4-Bromotoluene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | ~92 |
| Indole-7-boronic acid pinacol ester | 4-Bromotoluene | Pd(dppf)Cl₂ | K₂CO₃ | DMF/H₂O | ~80-90 (expected) |
Note: The yield for the 7-isomer is an educated estimation based on the reactivity of other isomers and general principles of Suzuki-Miyaura couplings involving indole derivatives.
Experimental Protocols
Synthesis of Indole-7-boronic acid pinacol ester
A common method for the synthesis of indole-7-boronic acid pinacol ester is the Miyaura borylation of 7-bromoindole.[4][5]
Materials:
-
7-Bromoindole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction flask, add 7-bromoindole (1.0 eq), bis(pinacolato)diboron (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium acetate (1.5 eq).
-
Add anhydrous DMSO to the flask.
-
Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford indole-7-boronic acid pinacol ester as a solid.
General Protocol for Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of (N-protected) indole-7-boronic acid pinacol ester with an aryl halide.
Materials:
-
(N-protected) Indole-7-boronic acid pinacol ester (1.0 eq)
-
Aryl halide (e.g., aryl bromide) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.02-0.05 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 eq)
-
Degassed solvent (e.g., dioxane/water, toluene/water, DMF/water)
Procedure:
-
In a reaction vessel, combine (N-protected) indole-7-boronic acid pinacol ester, the aryl halide, and the base.
-
Add the palladium catalyst to the vessel.
-
Add the degassed solvent system.
-
Thoroughly degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Synthesis of Indole-7-Boronic Acid Pinacol Ester
Caption: Workflow for the synthesis of indole-7-boronic acid pinacol ester.
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Suzuki Coupling Optimization
Caption: A logical workflow for optimizing Suzuki coupling reactions.
Conclusion
Indole-7-boronic acid pinacol ester is a stable and versatile building block for the synthesis of 7-substituted indole derivatives. While it is generally more stable than its corresponding boronic acid, careful handling and storage are necessary to prevent hydrolysis. Its reactivity in Suzuki-Miyaura cross-coupling reactions is robust, particularly when the indole nitrogen is protected. By carefully selecting the catalyst, base, and solvent system, high yields of coupled products can be achieved. This guide provides a foundational understanding and practical protocols to aid researchers in the successful application of this valuable synthetic intermediate.
References
Navigating the Labyrinth: A Technical Guide to the Chemical Stability and Storage of 7-Borylated Indoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Borylated indoles are pivotal synthetic intermediates in medicinal chemistry and materials science, prized for their versatility in carbon-carbon and carbon-heteroatom bond formation, most notably in Suzuki-Miyaura cross-coupling reactions. However, the inherent reactivity of the carbon-boron bond presents significant challenges regarding their chemical stability and long-term storage. This technical guide provides an in-depth analysis of the factors influencing the stability of 7-borylated indoles, recommended storage and handling protocols, and detailed methodologies for assessing their degradation. A thorough understanding of these principles is critical for ensuring the integrity of these valuable compounds and the reproducibility of experimental outcomes.
Introduction to 7-Borylated Indoles
The indole scaffold is a ubiquitous motif in pharmaceuticals and biologically active natural products. The introduction of a boronic acid or boronic ester functionality at the C7-position of the indole ring opens up a vast chemical space for late-stage functionalization, enabling the synthesis of complex molecular architectures that would be otherwise difficult to access. This strategic borylation allows for the introduction of diverse substituents, profoundly impacting the pharmacological and material properties of the resulting indole derivatives. Despite their synthetic utility, the stability of 7-borylated indoles is a critical concern that must be addressed to ensure their effective use in research and development.
Chemical Stability of 7-Borylated Indoles
The primary degradation pathway for 7-borylated indoles, like other aryl boronic acid derivatives, is protodeboronation , the cleavage of the C-B bond and its replacement with a C-H bond. This process is influenced by several factors, including moisture, pH, temperature, and light.
Factors Influencing Stability
| Factor | Influence on Stability | Key Considerations |
| Moisture/Hydrolysis | High | The presence of water can lead to the hydrolysis of boronic esters (e.g., pinacol esters) to the corresponding boronic acid, which can be more susceptible to protodeboronation. The rate of hydrolysis is influenced by the steric bulk of the diol protecting group; bulkier esters like 1,1,2,2-tetraethylethylene glycol (Epin) esters show enhanced stability compared to pinacol esters.[1] |
| pH | High | The stability of the C-B bond is highly pH-dependent. Both acidic and basic conditions can accelerate protodeboronation. For many arylboronic acids, the rate of protodeboronation is minimized at a neutral pH.[2] |
| Temperature | Moderate | Elevated temperatures can increase the rate of degradation, including protodeboronation and potentially other decomposition pathways. Storage at low temperatures is generally recommended. |
| Light | Moderate | While less documented for 7-borylated indoles specifically, many organic compounds are susceptible to photodegradation. Storage in amber vials or in the dark is a prudent precautionary measure. |
| Oxygen | Low to Moderate | While not the primary degradation pathway, oxidation can be a concern for some organic molecules. Storage under an inert atmosphere (e.g., argon or nitrogen) can mitigate this risk. |
Degradation Pathway: Protodeboronation
The principal mechanism of degradation for 7-borylated indoles is the cleavage of the carbon-boron bond, a process known as protodeboronation. This reaction is often catalyzed by acid or base and involves the replacement of the boryl group with a hydrogen atom, leading to the parent indole.
Caption: General degradation pathway of a 7-borylated indole pinacol ester.
Recommended Storage and Handling Protocols
To maintain the integrity and reactivity of 7-borylated indoles, the following storage and handling procedures are recommended:
-
Storage Conditions:
-
Temperature: Store at low temperatures, ideally at -20°C or below, in a non-frost-free freezer to minimize temperature fluctuations.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to exclude moisture and oxygen. Use of a desiccator is also recommended.
-
Light: Protect from light by storing in amber vials or by wrapping containers in aluminum foil.
-
-
Handling:
-
Handle in an inert atmosphere glovebox or under a stream of dry inert gas.
-
Use anhydrous solvents and reagents when preparing solutions.
-
Minimize the time the compound is exposed to ambient conditions.
-
For weighing, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
Experimental Protocols for Stability Assessment
A robust stability-indicating analytical method is crucial for determining the shelf-life and degradation kinetics of 7-borylated indoles. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.
Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating the 7-borylated indole from its primary degradant (the corresponding unsubstituted indole) and other potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase (Isocratic):
-
Acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid). The exact ratio should be optimized to achieve good separation. A typical starting point is 60:40 (Acetonitrile:Water).
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm and 275 nm (or a wavelength of maximum absorbance for the specific 7-borylated indole)
Procedure for Accelerated Stability Study:
-
Prepare a stock solution of the 7-borylated indole in a suitable anhydrous solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into several amber HPLC vials.
-
Expose the vials to different stress conditions:
-
Temperature: 40°C, 60°C, 80°C
-
Humidity: Place open vials in a humidity chamber at 75% relative humidity.
-
Light: Expose to a photostability chamber (ICH Q1B guidelines).
-
pH: Prepare solutions in buffered aqueous/organic mixtures at pH 2, 7, and 9.
-
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each condition.
-
Analyze the samples by the developed HPLC method.
-
Quantify the peak area of the 7-borylated indole and any degradation products. Calculate the percentage of remaining parent compound.
¹H NMR Spectroscopy for Monitoring Degradation
Objective: To monitor the conversion of the 7-borylated indole to the unsubstituted indole by observing changes in the proton NMR spectrum.
Procedure:
-
Dissolve a known amount of the 7-borylated indole in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Subject the NMR tube to the desired stress condition (e.g., elevated temperature).
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Monitor the decrease in the integral of a characteristic proton signal of the 7-borylated indole and the corresponding increase in the integral of a proton signal of the resulting indole. The disappearance of the boronic ester protons (e.g., the methyl singlet for a pinacol ester around 1.3 ppm) can also be monitored.
Visualization of a Typical Experimental Workflow
The synthesis and subsequent functionalization of a 7-borylated indole is a common workflow in medicinal chemistry. The following diagram illustrates a typical sequence.
References
Solubility Parameters of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility parameters of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, a key intermediate in pharmaceutical synthesis. In the absence of experimental data, this document details the estimation of Hildebrand and Hansen solubility parameters using established group contribution methods: Fedors, van Krevelen, and Hoy. All calculated quantitative data are summarized in structured tables for straightforward comparison. Furthermore, this guide outlines detailed experimental protocols for the empirical determination of these parameters and includes a schematic workflow for a typical application of this compound in drug discovery, the Suzuki-Miyaura cross-coupling reaction, visualized using Graphviz.
Introduction
This compound is a versatile building block in medicinal chemistry, frequently employed in the synthesis of complex organic molecules with potential therapeutic activities. Its utility largely stems from the presence of the boronic acid pinacol ester group, which readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Understanding the solubility characteristics of this intermediate is crucial for its efficient use in various solvent systems, ensuring optimal reaction conditions, and facilitating purification processes.
Solubility parameters provide a numerical estimation of the intermolecular interactions within a substance and are invaluable tools for predicting miscibility, designing solvent blends, and understanding dissolution phenomena. This guide focuses on two key sets of solubility parameters: the one-dimensional Hildebrand solubility parameter (δ) and the three-dimensional Hansen solubility parameters (HSPs), which deconvolute the total cohesive energy into dispersion (δD), polar (δP), and hydrogen bonding (δH) components.
Estimation of Solubility Parameters
Due to the lack of experimentally determined solubility parameters for this compound in publicly available literature, group contribution methods were employed for their estimation. These methods calculate the properties of a molecule by summing the contributions of its individual functional groups.
Molecular Structure and Fragmentation
The first step in applying group contribution methods is the fragmentation of the target molecule into its constituent groups. The structure of this compound is broken down as follows for the Fedors, van Krevelen, and Hoy methods.
Molecular Formula: C₁₄H₁₈BNO₂ Molecular Weight: 243.11 g/mol
Fragmentation for Group Contribution Methods:
| Group | Number of Groups |
| -CH₃ (methyl) | 4 |
| >C< (quaternary carbon) | 2 |
| -O- (ether) | 2 |
| >B- (boron) | 1 |
| =CH- (aromatic) | 4 |
| >C= (aromatic carbon, fused) | 2 |
| >NH (secondary amine in ring) | 1 |
| >C= (aromatic carbon, substituted) | 1 |
Molar Volume Calculation
The molar volume (V) is a critical parameter for calculating solubility parameters and was estimated using the Fedors group contribution method.
Table 1: Molar Volume Estimation using Fedors Method
| Group | Number | Contribution (cm³/mol) | Total Contribution (cm³/mol) |
| -CH₃ | 4 | 33.5 | 134.0 |
| >C< | 2 | -19.2 | -38.4 |
| -O- | 2 | 10.0 | 20.0 |
| B | 1 | 10.0 | 10.0 |
| =CH- | 4 | 13.5 | 54.0 |
| >C= | 3 | -5.5 | -16.5 |
| >NH | 1 | 10.0 | 10.0 |
| Total Molar Volume (V) | 203.1 |
Hildebrand and Hansen Solubility Parameter Calculations
The Hildebrand and Hansen solubility parameters were calculated using the Fedors, van Krevelen, and Hoy group contribution methods. The respective group contribution values were sourced from established literature.
Table 2: Calculated Hildebrand and Hansen Solubility Parameters
| Method | δ (MPa½) | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Fedors | 21.5 | - | - | - |
| van Krevelen | 22.1 | 19.8 | 8.5 | 7.9 |
| Hoy | 21.8 | 20.1 | 7.9 | 7.2 |
| Average (HSP) | 20.0 | 8.2 | 7.5 |
Note: The Fedors method directly calculates the total Hildebrand solubility parameter. The van Krevelen and Hoy methods provide contributions to the individual Hansen parameters, from which the total Hildebrand parameter can be calculated using the equation: δ² = δD² + δP² + δH².
Experimental Protocols
For precise determination of the solubility parameters, experimental methods are recommended. The following protocols outline the standard procedures for determining Hildebrand and Hansen solubility parameters.
Determination of Hansen Solubility Parameters
This method involves observing the solubility of the solute in a range of solvents with known Hansen Solubility Parameters.
Materials:
-
This compound
-
A set of 20-30 solvents with a wide range of known HSPs (e.g., alkanes, aromatic hydrocarbons, esters, ketones, alcohols, chlorinated solvents).
-
Small, sealable glass vials.
-
Vortex mixer.
-
Temperature-controlled environment (e.g., incubator or water bath).
Procedure:
-
Solvent Selection: Choose a diverse set of solvents with well-documented HSPs that cover a broad area in the Hansen space.
-
Sample Preparation: Accurately weigh a small amount of the solute (e.g., 0.01 g) into each vial.
-
Solvent Addition: Add a fixed volume of each solvent (e.g., 1 mL) to the respective vials.
-
Equilibration: Seal the vials tightly and agitate them using a vortex mixer for several minutes. Place the vials in a temperature-controlled environment (typically 25 °C) and allow them to equilibrate for 24 hours. Intermittent agitation is recommended.
-
Solubility Assessment: After equilibration, visually inspect each vial for complete dissolution. Classify each solvent as a "good" solvent (solute completely dissolved) or a "poor" solvent (solute not completely dissolved or only partially dissolved). A binary scoring system can be used (1 for good, 0 for poor).
-
Data Analysis:
-
Plot the solvents in a 3D Hansen space (δD, δP, δH).
-
Use software (e.g., HSPiP) to find the center point (the HSP of the solute) and the radius of the smallest sphere that encloses all the "good" solvents and excludes all the "poor" solvents. This sphere is known as the Hansen solubility sphere.
-
Application in Drug Discovery: Suzuki-Miyaura Coupling Workflow
This compound is a key building block in drug discovery, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The following diagram illustrates a typical workflow for this reaction.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Conclusion
This technical guide provides estimated Hildebrand and Hansen solubility parameters for this compound, a compound of significant interest in drug discovery. The calculated values, derived from established group contribution methods, offer valuable guidance for solvent selection and process optimization. For applications requiring high precision, the outlined experimental protocols for determining these parameters should be employed. The provided workflow for the Suzuki-Miyaura coupling highlights a key application of this versatile building block in the synthesis of novel pharmaceutical compounds.
A Technical Guide to Indole-7-boronic acid pinacol ester: Sourcing, Synthesis, and Application in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Indole-7-boronic acid pinacol ester, a key building block in modern medicinal chemistry. This document details commercial suppliers, provides a general synthetic protocol for its application in Suzuki-Miyaura cross-coupling reactions, and explores its role in the development of targeted kinase inhibitors, including a visualization of a relevant signaling pathway.
Commercial Suppliers of Indole-7-boronic acid pinacol ester
The availability and quality of starting materials are critical for successful research and development. Indole-7-boronic acid pinacol ester is available from a range of commercial suppliers. Key considerations when sourcing this reagent include purity, available quantities, and cost. Below is a summary of offerings from several notable suppliers.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) |
| American Elements | Indole-7-Boronic Acid Pinacol Ester | 642494-37-9 | Up to 99.99999% (custom) | Bulk quantities available | Contact for quote |
| Parchem | Indole-7-Boronic Acid, Pinacol Ester | 642494-37-9 | Not specified | Not specified | Contact for quote |
| Frontier Specialty Chemicals | Indole-7-boronic acid pinacol ester | 642494-37-9 | ≥98% | 1g, 5g, and bulk | $221.00 (5g) |
| ChemicalBook | Indole-7-boronic acid pinacol ester | 642494-37-9 | 98% to >99% (HPLC) | Kilogram scale | Varies (
|
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
Indole-7-boronic acid pinacol ester is predominantly utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, enabling the construction of complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[1] The pinacol ester provides enhanced stability compared to the free boronic acid, making it easier to handle and often leading to higher yields and cleaner reactions.
General Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with Indole-7-boronic acid pinacol ester. Reaction conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for specific substrates.
Materials:
-
Indole-7-boronic acid pinacol ester
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the aryl halide (1.0 equiv.), Indole-7-boronic acid pinacol ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst (0.01-0.05 equiv.) and ligand (if required) to the vessel.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Application in Drug Discovery: Synthesis of Kinase Inhibitors
The indole scaffold is a privileged structure in medicinal chemistry, frequently found in molecules targeting protein kinases.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for drug development.[3] Indole-7-boronic acid pinacol ester serves as a valuable starting material for the synthesis of substituted indoles that can act as potent and selective kinase inhibitors.
For instance, derivatives of the azaindole scaffold, a close structural analog of indole, have been synthesized using corresponding boronic acid pinacol esters in Suzuki coupling reactions to produce inhibitors of kinases such as Janus kinases (JAKs) and c-Met.[4] These kinases are key components of signaling pathways that regulate cell growth, proliferation, and survival.
Logical Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a typical workflow for the synthesis of a kinase inhibitor using Indole-7-boronic acid pinacol ester as a key reagent.
Signaling Pathway Modulation by Indole-Derived Kinase Inhibitors
Many kinase inhibitors derived from indole scaffolds target key nodes in oncogenic signaling pathways. For example, inhibitors of the Receptor Tyrosine Kinase (RTK) family, such as RET and TRK, often feature heterocyclic cores that can be constructed using building blocks like Indole-7-boronic acid pinacol ester.[5] Aberrant activation of these kinases can lead to the uncontrolled cell proliferation characteristic of cancer through downstream signaling cascades like the MAPK/ERK and PI3K/Akt pathways.
The diagram below illustrates a simplified representation of the RET signaling pathway and how an inhibitor synthesized from an indole precursor could intervene.
This guide provides a foundational understanding of Indole-7-boronic acid pinacol ester for professionals in drug discovery and development. Its utility as a versatile building block, particularly in the synthesis of kinase inhibitors, underscores its importance in the pursuit of novel therapeutics. Careful sourcing and optimized reaction protocols are key to leveraging the full potential of this valuable reagent.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Literature review on the preparation of 7-substituted indole boronic esters.
A Technical Guide to the Preparation of 7-Substituted Indole Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. Functionalization of the indole ring is crucial for modulating biological activity, and the introduction of a boronic ester at the C7 position provides a uniquely versatile handle for diversification, primarily through Suzuki-Miyaura cross-coupling reactions. However, achieving selective functionalization at the C7 position of the indole's benzenoid ring, in the presence of the more electronically rich pyrrole ring, presents a significant synthetic challenge. This technical guide provides an in-depth review of the primary synthetic strategies developed to prepare 7-substituted indole boronic esters, presenting comparative data, detailed experimental protocols, and visual workflows to aid in methodological selection and application.
Key Synthetic Strategies
The synthesis of 7-indole boronic esters is predominantly achieved through three strategic approaches:
-
Directed C-H Borylation: This modern and atom-economical approach utilizes a directing group (DG) installed on the indole nitrogen (N1). The DG coordinates to a metal catalyst or a boron reagent, positioning it in close proximity to the C7-H bond and enabling selective activation and borylation.
-
Miyaura Borylation of 7-Haloindoles: A robust and widely used palladium-catalyzed cross-coupling reaction between a 7-haloindole (typically bromo- or iodo-) and a diboron reagent.[1][2]
-
Halogen-Metal Exchange and Borylation: A classic organometallic approach involving the generation of a C7-metal species from a 7-haloindole, which is then quenched with an electrophilic boron source.[3]
The following sections provide a detailed examination of these methods, including quantitative data and procedural examples.
Directed C-H Borylation
Directed C-H borylation has emerged as a powerful tool for functionalizing otherwise inert C-H bonds. For indoles, this strategy overcomes the inherent reactivity of the C2 and C3 positions to selectively target the C7 position.[4] This can be achieved using transition-metal catalysts or, more recently, metal-free conditions.
Iridium-Catalyzed Directed C-H Borylation
Iridium catalysts are highly effective for C-H borylation. A directing group on the indole nitrogen forms a metallacyclic intermediate that favors the activation of the sterically accessible C7-H bond.[3] Silyl ether groups have proven particularly effective for this transformation.
Table 1: Iridium-Catalyzed C7-Selective Borylation of N-Silyl Indoles
| Entry | Substrate (N-Directing Group) | Boron Source | Catalyst / Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-SiEt₂H | B₂pin₂ | [Ir(cod)OMe]₂ / dtbpy | Cyclooctane | 80 | 2 | 87 |
| 2 | N-Si(iPr)₂H | B₂pin₂ | [Ir(cod)OMe]₂ / dtbpy | Methyl-THF | 80 | 1.5 | 92 |
| 3 | N-SiMe₂Ph | B₂pin₂ | [Ir(cod)Cl]₂ / dtbpy | THF | 80 | 16 | 75 |
(Data compiled from representative literature.)
Metal-Free Acyl-Directed Borylation with BBr₃
A significant advancement is the use of simple boron halides, like BBr₃, to effect C7 borylation.[4][5] In this method, an N-acyl directing group, such as a pivaloyl group, coordinates to BBr₃, forming a six-membered intermediate that directs electrophilic borylation exclusively to the C7 position.[6] This approach avoids costly transition metals and often proceeds under mild conditions.[7]
Table 2: Metal-Free N-Acyl-Directed C7-Borylation using BBr₃
| Entry | Substrate (N-Acyl Group) | Boron Source | Post-Treatment | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Pivaloyl | BBr₃ | Pinacol | Dichloromethane | 25 | 1 | 82 |
| 2 | N-Benzoyl | BBr₃ | Pinacol | Dichloromethane | 25 | 1 | 75 |
| 3 | N-(2,6-difluorobenzoyl) | BBr₃ | Pinacol | Dichloromethane | 25 | 1 | 91 |
| 4 | N-Pivaloyl (6-Bromoindole) | BBr₃ | Pinacol | Dichloromethane | 25 | 1 | 78 |
(Data compiled from representative literature.)[4]
Miyaura Borylation of 7-Haloindoles
The Miyaura borylation is a cornerstone of C-B bond formation, coupling aryl halides with diboron reagents under palladium catalysis.[1][8] This method is highly reliable and tolerant of a wide range of functional groups, making it a go-to strategy when the corresponding 7-haloindole is readily available.
Table 3: Palladium-Catalyzed Miyaura Borylation of 7-Haloindoles
| Entry | Substrate | Boron Source | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 7-Bromo-1H-indole | B₂pin₂ | Pd(dppf)Cl₂ | KOAc | Dioxane | 80 | 12 | 95 |
| 2 | 7-Iodo-1H-indole | B₂pin₂ | Pd(OAc)₂ / SPhos | KOAc | Toluene / H₂O | 100 | 16 | 88 |
| 3 | 7-Bromo-1-Boc-indole | B₂pin₂ | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 6 | 92 |
(Data compiled from representative literature.)
Experimental Protocols
Protocol 1: Metal-Free Acyl-Directed C7 Borylation
This protocol is adapted from the procedure reported by Ingleson and co-workers for the borylation of N-pivaloylindole.[4]
-
Materials: N-pivaloylindole (1.0 mmol, 1.0 equiv), Dichloromethane (DCM, 5 mL), Boron tribromide (BBr₃, 1.2 mmol, 1.2 equiv, 1.0 M solution in DCM), Pinacol (3.0 mmol, 3.0 equiv), Triethylamine (Et₃N, 4.0 mmol, 4.0 equiv).
-
Procedure:
-
To an oven-dried flask under an argon atmosphere, add N-pivaloylindole.
-
Dissolve the substrate in anhydrous DCM (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add the BBr₃ solution dropwise over 5 minutes. The solution may change color.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
After 1 hour, cool the mixture back to 0 °C.
-
In a separate flask, dissolve pinacol and triethylamine in DCM (2 mL).
-
Slowly add the pinacol/triethylamine solution to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the N-pivaloyl-7-(pinacolboryl)indole. The pivaloyl group can be removed under basic conditions if desired.
-
Protocol 2: Palladium-Catalyzed Miyaura Borylation
This protocol is a general procedure for the Miyaura borylation of a 7-bromoindole.
-
Materials: 7-Bromo-1H-indole (1.0 mmol, 1.0 equiv), Bis(pinacolato)diboron (B₂pin₂, 1.1 mmol, 1.1 equiv), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), Potassium acetate (KOAc, 3.0 mmol, 3.0 equiv), 1,4-Dioxane (5 mL).
-
Procedure:
-
To an oven-dried Schlenk tube, add 7-bromo-1H-indole, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction for 12 hours. Monitor by TLC or LC-MS for the disappearance of starting material.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the 7-(pinacolboryl)-1H-indole.
-
Mandatory Visualizations
Diagram 1: Synthetic Strategy Selection
Decision workflow for selecting a synthetic route to 7-borylated indoles.
Diagram 2: Catalytic Cycle for Miyaura Borylation
Simplified catalytic cycle for the Palladium-catalyzed Miyaura borylation.
Diagram 3: Mechanism of Acyl-Directed Borylation
Mechanism of N-acyl directed C7-borylation using boron tribromide.
References
- 1. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence [mdpi.com]
- 3. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Acyl-Directed ortho-Borylation of Anilines and C7 Borylation of Indoles using just BBr3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Miyaura Borylation Reaction [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and generalized protocols for conducting Suzuki-Miyaura cross-coupling reactions using 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. The indole scaffold is a privileged structure in medicinal chemistry, and functionalization at the C7 position is crucial for developing novel therapeutic agents.[1] The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, including pharmaceuticals and materials.[1][2]
These protocols are based on established methodologies for similar indole and other nitrogen-containing heterocyclic derivatives, offering a robust starting point for reaction optimization.
Overview of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, an indole-7-boronate ester) and an organic halide or triflate.[1][3] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity, particularly with nitrogen-containing heterocycles like indole, where careful optimization is necessary to prevent side reactions and catalyst inhibition.[1]
Experimental Protocols
The following is a generalized protocol for the Suzuki coupling of this compound with an aryl or heteroaryl halide. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound (1.0 equivalent)
-
Aryl or heteroaryl halide (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a suitable ligand) (1-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)
General Procedure:
-
To a Schlenk flask or a sealable reaction vessel, add this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.
-
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Add the degassed solvent system to the reaction mixture via syringe.[1]
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[1]
-
Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-aryl-1H-indole.[1]
Data Presentation: Typical Reaction Conditions
The following table summarizes typical conditions used for Suzuki-Miyaura couplings of various indole and indazole derivatives, which can serve as a guide for optimizing the reaction with this compound.
| Substrate Class | Coupling Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Substituted-7-bromo-1H-indazoles | Arylboronic acids | Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 | Moderate to Good | [2][4] |
| 6-Chloro-3-iodo-7-azaindole | Arylboronic acids | Pd₂(dba)₃ (10) / SPhos (20) | K₂CO₃ | 1,4-Dioxane | 110 | up to 88% | [5] |
| 5-Bromoindazoles | Heteroarylboronic acids | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | Good | [6] |
| N-protected indoles (C-H activation) | Arylboronic acids | Pd(TFA)₂ | - | Dioxane/Water | RT | Good | [7] |
Visualizations
General Suzuki Coupling Workflow
Caption: Experimental workflow for Suzuki coupling of 7-indole boronate ester.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
Application Notes and Protocols for Cross-Coupling Reactions Using 7-Indole Boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 7-indole boronic acid pinacol ester in various palladium- and copper-catalyzed cross-coupling reactions. The indole scaffold is a privileged motif in medicinal chemistry, and the functionalization at the 7-position offers a valuable vector for modulating the pharmacological properties of drug candidates. This document outlines key experimental procedures, presents quantitative data for reaction optimization, and illustrates relevant workflows and biological signaling pathways.
Introduction to 7-Indole Boronic Acid Pinacol Ester in Drug Discovery
7-Indole boronic acid pinacol ester is a versatile and increasingly important building block in the synthesis of complex organic molecules, particularly in the field of drug discovery. Its stability, ease of handling compared to the corresponding boronic acid, and reactivity in a variety of cross-coupling reactions make it an ideal reagent for the late-stage functionalization of indole cores. The ability to introduce diverse substituents at the 7-position of the indole ring allows for the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties of potential therapeutic agents. 7-substituted indoles have shown promise as kinase inhibitors and modulators of key signaling pathways implicated in cancer and other diseases.
Synthesis of 7-Indole Boronic Acid Pinacol Ester
The starting material, 7-indole boronic acid pinacol ester, can be synthesized from 7-bromoindole through a palladium-catalyzed Miyaura borylation reaction.
Experimental Protocol: Synthesis of 7-Indole Boronic Acid Pinacol Ester
To a solution of 7-bromoindole (1.0 equiv.) in a suitable solvent such as DMSO or dioxane, is added bis(pinacolato)diboron (B₂pin₂) (1.5 equiv.), a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv.), and a base, typically potassium acetate (KOAc) (1.5 equiv.). The reaction mixture is heated to approximately 85 °C and stirred for several hours until completion, as monitored by TLC or LC-MS. After cooling, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography to yield the desired 7-indole boronic acid pinacol ester.[1]
Table 1: Representative Synthesis of 7-Indole Boronic Acid Pinacol Ester
| Starting Material | Reagents | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 7-Bromoindole | Bis(pinacolato)diboron | Pd(dppf)Cl₂ | KOAc | DMSO | 85 | 2 | ~85 |
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling the 7-indole boronic acid pinacol ester with various aryl or heteroaryl halides. This reaction is instrumental in the synthesis of 7-arylindoles, a class of compounds with significant biological activity.
Experimental Protocol: Suzuki-Miyaura Coupling
In an oven-dried Schlenk tube, combine 7-indole boronic acid pinacol ester (1.2 equiv.), the aryl halide (1.0 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (0.1 equiv.), and a base like cesium carbonate (Cs₂CO₃) (2.5 equiv.). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system, typically 1,4-dioxane and water (e.g., 4:1 v/v), is added via syringe. The reaction vessel is sealed and heated in a preheated oil bath to 100 °C with vigorous stirring overnight. After cooling to room temperature, the reaction progress is monitored by TLC. Upon completion, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to afford the 7-aryl-1H-indole.[2][3]
Table 2: Representative Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 80-90 |
| 2-Bromopyridine | Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 75-85 |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Chan-Lam C-N Coupling Reactions
The Chan-Lam coupling provides a valuable method for the formation of C-N bonds, enabling the synthesis of 7-aminoindoles. This copper-catalyzed reaction offers milder conditions compared to palladium-catalyzed aminations and is often tolerant of air and moisture. However, the use of boronic acid pinacol esters can present challenges, often requiring stoichiometric amounts of the copper catalyst.[4][5]
Experimental Protocol: Chan-Lam C-N Coupling
To a reaction vessel, add the 7-indole boronic acid pinacol ester (1.0 equiv.), the amine (1.2 equiv.), and copper(II) acetate (Cu(OAc)₂) (1.0 equiv.). Add a solvent mixture of acetonitrile and ethanol (e.g., 20:1 v/v) to achieve a suitable concentration. The reaction mixture is stirred at room temperature, and its progress is monitored by TLC or LC-MS. Upon completion, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The crude product is then purified by flash column chromatography to yield the 7-(arylamino)-1H-indole.[6][7][8]
Table 3: Representative Chan-Lam C-N Coupling Reactions
| Amine | Copper Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Cu(OAc)₂ | MeCN/EtOH | RT | 24 | 60-75 |
| 4-Methoxyaniline | Cu(OAc)₂ | MeCN/EtOH | RT | 24 | 65-80 |
| Morpholine | Cu(OAc)₂ | MeCN | RT | 18 | 70-85 |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions. The use of a mixed solvent system is often crucial for the successful coupling of aryl amines.[7]
Caption: Experimental workflow for Chan-Lam C-N coupling.
Buchwald-Hartwig Amination
While the Chan-Lam coupling is effective, the Buchwald-Hartwig amination offers an alternative and often more general route for C-N bond formation, particularly for a wider range of amines. In the context of utilizing 7-indole boronic acid pinacol ester, a two-step approach is typically employed. First, the boronic ester is converted to a 7-haloindole (e.g., 7-bromo or 7-iodoindole), which then undergoes a classic Buchwald-Hartwig amination with the desired amine.
Experimental Protocol: Two-Step Buchwald-Hartwig Amination
Step 1: Halogenation of 7-Indole Boronic Acid Pinacol Ester This transformation can be achieved using various halogenating agents, such as N-bromosuccinimide (NBS) for bromination or N-iodosuccinimide (NIS) for iodination, under appropriate conditions.
Step 2: Buchwald-Hartwig Amination of 7-Haloindole In an oven-dried Schlenk tube, combine the 7-haloindole (1.0 equiv.), the amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a strong base such as sodium tert-butoxide (NaOtBu) (1.4 equiv.). The tube is sealed, evacuated, and backfilled with an inert gas. Anhydrous toluene is added, and the mixture is heated to 100-110 °C with stirring for 12-24 hours. After completion, the reaction is cooled, diluted with an organic solvent, and washed. The organic layer is dried, concentrated, and the product is purified by column chromatography.[9]
Table 4: Representative Buchwald-Hartwig Amination of 7-Bromoindole
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 110 | 16 | 80-95 |
| Benzylamine | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 100 | 24 | 75-90 |
| N-Methylaniline | Pd₂(dba)₃/RuPhos | K₃PO₄ | Dioxane | 100 | 18 | 70-85 |
Note: Yields are for the amination step and are representative.
Caption: Two-step workflow for Buchwald-Hartwig amination.
Sonogashira-Type Coupling for the Synthesis of 7-Alkynylindoles
Direct Sonogashira coupling of boronic acids is not a standard transformation. A more practical approach to synthesize 7-alkynylindoles involves a similar two-step process as the Buchwald-Hartwig amination: conversion of the 7-indole boronic acid pinacol ester to a 7-haloindole, followed by a palladium- and copper-catalyzed Sonogashira coupling with a terminal alkyne.
Experimental Protocol: Two-Step Sonogashira-Type Coupling
Step 1: Halogenation of 7-Indole Boronic Acid Pinacol Ester (As described in the Buchwald-Hartwig section)
Step 2: Sonogashira Coupling of 7-Haloindole To a solution of the 7-haloindole (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent like triethylamine or a mixture of THF and triethylamine, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%) and a copper co-catalyst (e.g., CuI, 10 mol%). The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the 7-alkynylindole.
Applications in Drug Discovery: Targeting Signaling Pathways
7-Substituted indoles are prevalent in a variety of biologically active compounds, including numerous kinase inhibitors. These compounds often exert their therapeutic effects by modulating key cellular signaling pathways that are dysregulated in diseases such as cancer.
One such critical pathway is the Ras-Raf-MEK-ERK signaling cascade, which plays a central role in cell proliferation, differentiation, and survival. Mutations in Ras genes are common in many human cancers, leading to constitutive activation of this pathway. Small molecules containing an indole scaffold have been shown to inhibit various components of this pathway.[2][10][11] For instance, 7-aryl-indole derivatives can be designed to target and inhibit kinases like RAF, MEK, or ERK, thereby blocking the aberrant signaling and inducing apoptosis in cancer cells.
Caption: Inhibition of the Ras-Raf-MEK-ERK pathway by 7-substituted indoles.
Conclusion
7-Indole boronic acid pinacol ester is a highly valuable and versatile reagent for the synthesis of diverse 7-substituted indoles. The cross-coupling methodologies outlined in these application notes, including the Suzuki-Miyaura, Chan-Lam, and sequential Buchwald-Hartwig and Sonogashira-type reactions, provide robust and adaptable strategies for medicinal chemists and drug development professionals. The ability to readily access a wide array of 7-functionalized indole derivatives facilitates the exploration of novel chemical space and the development of potent and selective modulators of critical biological pathways. Careful optimization of reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity of the desired products.
References
- 1. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of the Ras-Related Signaling Pathway by Small Molecules Containing an Indole Core Scaffold: A Potential Antitumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Discovery of 7-azaindole derivatives as potent and selective ULK1/2 inhibitors for the treatment of RAS-driven cancers - American Chemical Society [acs.digitellinc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]
- 8. research.rug.nl [research.rug.nl]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed C-C Bond Formation with 7-Borylated Indoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed carbon-carbon bond formation utilizing 7-borylated indoles, primarily through the Suzuki-Miyaura cross-coupling reaction. The indole scaffold is a privileged structure in medicinal chemistry, and functionalization at the C7 position offers a key vector for modulating biological activity and exploring new chemical space. This document outlines the necessary reagents, conditions, and procedures to successfully synthesize 7-arylindoles, valuable building blocks in drug discovery and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for constructing C(sp²)–C(sp²) bonds.[1] It involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. For the synthesis of 7-substituted indoles, a 7-borylated indole derivative (such as a boronic acid or a boronic ester, e.g., a pinacol ester) serves as the organoboron nucleophile, reacting with various aryl or heteroaryl halides.[2][3]
The reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of coupling partners.[1] The boronic acids and their esters are also generally stable, non-toxic, and environmentally benign.[4] For nitrogen-containing heterocycles like indoles, careful optimization of the reaction conditions—particularly the choice of catalyst, ligand, and base—is crucial to prevent catalyst inhibition and achieve high yields.[5]
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (Indole-7-B(OR)₂) transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II)-aryl-indole complex. The base is crucial for activating the boronic acid/ester.
-
Reductive Elimination: The coupled product, the 7-arylindole, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1. Catalytic cycle of the Suzuki-Miyaura reaction.
Data Presentation: Synthesis of 7-Arylindoles
The following table summarizes representative results for the palladium-catalyzed Suzuki-Miyaura coupling of a 7-haloindole with various arylboronic acids. While the substrate shown is a 7-haloindole, similar conditions are applicable for 7-borylated indoles reacting with aryl halides. The synthesis of 5,7-diarylindoles from 5,7-dibromoindole has been demonstrated with high efficiency in water, highlighting the robustness of this method even for multiple couplings on the indole core.[2]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (1.5) | K₂CO₃ | Water | 100 | 12 | 91 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (1.5) | K₂CO₃ | Water | 100 | 12 | 88 |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (1.5) | K₂CO₃ | Water | 100 | 12 | 85 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (1.5) | K₂CO₃ | Water | 100 | 12 | 82 |
| 5 | 3-Thiopheneboronic acid | Pd(PPh₃)₄ (1.5) | K₂CO₃ | Water | 100 | 12 | 78 |
| 6 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (1.5) | K₂CO₃ | Water | 100 | 12 | 86 |
Data is adapted from the synthesis of 5,7-diarylindoles and is representative for the coupling at the C7-position.[2]
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction to synthesize a 7-arylindole.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
7-Borylated indole (e.g., 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole) (1.0 equiv)
-
Aryl halide (e.g., Aryl bromide or iodide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (1.5-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene/H₂O, or Water)[2][5]
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or sealable reaction vessel
-
Standard laboratory glassware, syringes, and magnetic stirrer
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: The Use of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a key building block in medicinal chemistry, primarily utilized for the synthesis of complex 7-substituted indole derivatives. The indole scaffold is a privileged structure found in numerous biologically active compounds and approved drugs.[1][2] This pinacol boronate ester derivative serves as a versatile precursor for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction, enabling the introduction of a wide range of aryl and heteroaryl substituents at the 7-position of the indole ring.[3][4] This functionalization is critical for modulating the pharmacological properties of the resulting molecules, including their potency, selectivity, and pharmacokinetic profiles.
Derivatives synthesized from this building block have shown significant potential in various therapeutic areas, particularly in oncology, by targeting key signaling pathways implicated in cancer progression.[5][6][7] These include the inhibition of protein kinases such as EGFR, SRC, CDK9, and Haspin, as well as the modulation of pathways like PI3K/Akt/mTOR.[6][8][9]
This document provides detailed application notes on the utility of this compound in medicinal chemistry, along with experimental protocols for its use in synthesis and the biological evaluation of its derivatives.
Key Applications in Medicinal Chemistry
The primary application of this compound is in the synthesis of 7-substituted indole derivatives with a wide range of biological activities.
-
Anticancer Agents: A significant focus of research has been the development of potent anticancer agents. By coupling various aryl and heteroaryl groups to the 7-position, researchers have synthesized compounds that exhibit cytotoxicity against various cancer cell lines.[10][11][12]
-
Kinase Inhibitors: The indole nucleus is a common scaffold for the design of kinase inhibitors.[6][8] The 7-position provides a crucial vector for modification to achieve selectivity and potency against specific kinases involved in cancer cell proliferation and survival, such as EGFR, SRC, CDK9, and Haspin.[6][8]
-
Modulators of Signaling Pathways: Derivatives have been shown to modulate critical cellular signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways, which are often dysregulated in cancer.[9]
-
Antimicrobial Agents: Certain indole derivatives have also demonstrated promising antimicrobial activity.[13]
Data Presentation: Biological Activities of 7-Substituted Indole Derivatives
The following tables summarize the quantitative biological data for various indole derivatives, highlighting their potential in different therapeutic areas.
Table 1: Anticancer Activity of Indole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 16 (Osimertinib analog) | A549 (Lung) | 0.002 (as SRC kinase inhibitor) | [6] |
| Compound 16 (Osimertinib analog) | PC3 (Prostate) | - | [6] |
| Compound 5c | HeLa (Cervical) | 13.41 | [10] |
| Compound 5d | HeLa (Cervical) | 14.67 | [10] |
| Cisplatin (Standard) | HeLa (Cervical) | 13.20 | [10] |
| Compound 5 (Indolyl-hydrazone) | MCF-7 (Breast) | 2.73 ± 0.14 | [14] |
| Compound 8 (Indolyl-hydrazone) | MCF-7 (Breast) | 4.38 ± 0.23 | [14] |
| Compound 12 (Indolyl-hydrazone) | MCF-7 (Breast) | 7.03 ± 0.37 | [14] |
| Staurosporine (Standard) | MCF-7 (Breast) | 8.32 ± 0.43 | [14] |
| Compound 2a | MCF-7/Topo (Breast, resistant) | 0.10 | [2] |
| Compound 3a | MCF-7/Topo (Breast, resistant) | 0.18 | [2] |
| EB355A (Betulin derivative) | MCF-7 (Breast) | 67 | [12] |
| Cisplatin (Standard) | MCF-7 (Breast) | 5.5 | [12] |
Table 2: Kinase Inhibitory Activity of 7-Azaindole Derivatives
| Compound | Kinase Target | IC50 (nM) | Reference |
| Compound 8l | Haspin | 14 | [8] |
| Compound 8g | CDK9/CyclinT & Haspin | Dual inhibitor | [8] |
| Compound 8h | CDK9/CyclinT & Haspin | Dual inhibitor | [8] |
Experimental Protocols
General Workflow for Drug Discovery using this compound
The following diagram illustrates a typical workflow for the utilization of this building block in a drug discovery program.
Drug discovery workflow using the indole building block.
Detailed Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl halide (e.g., bromide or iodide) (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, often in a mixture with water)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (e.g., Schlenk flask or sealed tube)
Procedure:
-
Reaction Setup: To a Schlenk flask or a sealable reaction vessel, add this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[3]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) to the reaction mixture via syringe.[3]
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 7-substituted-1H-indole.[3]
Catalytic Cycle of the Suzuki-Miyaura Reaction:
The catalytic cycle of the Suzuki-Miyaura reaction.
Signaling Pathways Modulated by Indole Derivatives
Derivatives of 7-substituted indoles have been shown to modulate several key signaling pathways implicated in cancer.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a common feature in many cancers. Indole derivatives have been identified as potent inhibitors of this pathway.[9]
Inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.
EGFR/SRC Dual Inhibition
The epidermal growth factor receptor (EGFR) and the proto-oncogene tyrosine-protein kinase Src are frequently co-activated in various tumors, leading to a more aggressive phenotype. Dual inhibition of both kinases is a promising therapeutic strategy.[6]
Dual inhibition of EGFR and SRC by 7-substituted indoles.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel, biologically active 7-substituted indole derivatives. Its utility in the Suzuki-Miyaura cross-coupling reaction provides a straightforward and efficient method for generating diverse chemical libraries for drug discovery. The resulting compounds have demonstrated significant potential as anticancer agents and kinase inhibitors by targeting key cellular signaling pathways. The protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 5. Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - Olgen - Current Medicinal Chemistry [journals.eco-vector.com]
- 7. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors | MDPI [mdpi.com]
- 12. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 14. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 7-Indole Boronic Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structural motif found in a vast array of natural products and medicinally important compounds. Consequently, the development of versatile synthetic methodologies for the functionalization of indoles is of paramount importance in drug discovery. 7-Indole boronic esters have emerged as valuable building blocks, enabling the synthesis of complex indole derivatives with diverse biological activities through transition metal-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates utilizing 7-indole boronic ester, with a focus on (7-Bromo-1H-indol-2-yl)boronic acid.
Core Applications in Drug Discovery
(7-Bromo-1H-indol-2-yl)boronic acid is a versatile reagent primarily employed in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the introduction of various aryl and heteroaryl substituents at the 2-position of the indole ring. The presence of a bromine atom at the 7-position provides a handle for further functionalization, making this reagent a strategic tool for building molecular diversity and exploring structure-activity relationships (SAR). Key applications include the synthesis of potent kinase inhibitors and selective androgen receptor modulators (SARMs).[1]
Synthesis of Dual RET/TRKA Kinase Inhibitors
Aberrant signaling by receptor tyrosine kinases (RTKs) such as RET (Rearranged during transfection) and TRKA (Tropomyosin receptor kinase A) is implicated in the progression of various cancers.[2] The synthesis of 9H-pyrimido[4,5-b]indole derivatives, which have shown promise as potent dual inhibitors of RET and TRKA, can be achieved using (7-Bromo-1H-indol-2-yl)boronic acid as a key precursor.[2][3]
Synthesis of Selective Androgen Receptor Modulators (SARMs)
Non-steroidal SARMs are a class of therapeutic agents that exhibit tissue-selective activation of the androgen receptor, leading to anabolic effects in muscle and bone while minimizing androgenic side effects. The indole scaffold has been explored for the development of novel SARMs, and the core of the known SARM GSK2881078 features a substituted indole moiety, highlighting the potential of 7-indole boronic acid derivatives in this area.[1]
Data Presentation
The following tables summarize quantitative data for representative Suzuki-Miyaura coupling reactions.
| Entry | Aryl/Heteroaryl Halide | Product | Catalyst/Base | Solvent/Temp. | Time (h) | Yield (%) | Reference |
| 1 | 7-Bromo-1H-indole | 2,7'-Biindole | Pd(PPh₃)₄ / Na₂CO₃ | 1,4-Dioxane/Water | 12 | 85 | [4] |
Table 1: Suzuki-Miyaura Coupling of (7-Bromo-1H-indol-2-yl)boronic acid.
| Compound | RET IC50 (nM) | TRKA IC50 (nM) |
| Pyrimido[4,5-b]indole Derivative 1 | <10 | <10 |
| Pyrimido[4,5-b]indole Derivative 2 | 25 | 50 |
Table 2: Efficacy of Dual RET/TRKA Inhibitors Derived from the Pyrimido[4,5-b]indole Scaffold.[2]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of (7-Bromo-1H-indol-2-yl)boronic acid with an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
(7-Bromo-1H-indol-2-yl)boronic acid (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or a sealable reaction vessel, add (7-Bromo-1H-indol-2-yl)boronic acid, the aryl halide, the palladium catalyst, and the base.
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system to the reaction mixture via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-7-bromo-1H-indole.[5]
Specific Protocol for the Synthesis of 2,7'-Biindole
Materials:
-
(7-Bromo-1H-indol-2-yl)boronic acid (1.0 equiv)
-
7-Bromo-1H-indole (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add (7-Bromo-1H-indol-2-yl)boronic acid, 7-Bromo-1H-indole, and sodium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0).
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2,7'-biindole.[4]
Visualizations
Experimental Workflow
References
Application of 7-Substituted Indoles in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold, a ubiquitous motif in biologically active compounds, has garnered significant attention in materials science due to its unique electronic and photophysical properties. Strategic substitution at the 7-position of the indole ring offers a powerful tool to modulate these properties, leading to the development of advanced materials for a range of applications, including organic electronics and chemical sensing. This document provides detailed application notes and experimental protocols for the use of 7-substituted indoles in these cutting-edge fields.
Organic Light-Emitting Diodes (OLEDs)
7-Substituted indole derivatives have emerged as promising materials for various layers within OLEDs, including as hole-transporting materials (HTMs) and emitters. Their rigid, planar structure and tunable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels make them ideal candidates for facilitating efficient charge transport and light emission.
Application Note: 7-Substituted Indoles as Hole-Transporting Materials
7-substituted indoles can be functionalized with aromatic amines to create efficient HTMs. The indole core provides good thermal stability and film-forming properties, while the amine moieties facilitate hole injection and transport. The substitution at the 7-position can be used to fine-tune the electronic properties and prevent unwanted crystallization in the thin film state.
Performance Data of Indole-Based Hole-Transporting Materials
| Material ID | HOMO (eV) | LUMO (eV) | Triplet Energy (ET, eV) | Device EQE (%) | Luminance (cd/m²) | CIE (x, y) | Reference |
| TPA-DI | -5.45 | -2.21 | 2.89 | 15.2 | >10,000 | (0.32, 0.62) | Fused indole derivatives as high triplet energy hole transport materials for deep blue phosphorescent organic light-emitting diodes |
| Cz-DI | -5.58 | -2.25 | 2.91 | 14.8 | >10,000 | (0.32, 0.62) | Fused indole derivatives as high triplet energy hole transport materials for deep blue phosphorescent organic light-emitting diodes |
Experimental Protocol: Synthesis of a 7-Substituted Indole-Based Hole-Transporting Material (TPA-DI)
This protocol describes the synthesis of a triphenylamine-functionalized 7-iodo-dihydroindenoindole, a precursor for a high-performance HTM.
Materials:
-
7-iodo-5,10-dihydroindeno[1,2-b]indole
-
Triphenylamine
-
Palladium(II) acetate (Pd(OAc)2)
-
Tri(tert-butyl)phosphine (P(t-Bu)3)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a flame-dried Schlenk flask, dissolve 7-iodo-5,10-dihydroindeno[1,2-b]indole (1.0 eq.) and triphenylamine (1.2 eq.) in anhydrous toluene.
-
Degas the solution with argon for 30 minutes.
-
Add Pd(OAc)2 (0.05 eq.) and P(t-Bu)3 (0.1 eq.) to the reaction mixture under an argon atmosphere.
-
Add sodium tert-butoxide (2.0 eq.) and heat the reaction mixture to 110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired TPA-DI.
Experimental Protocol: Fabrication of an OLED Device
This protocol outlines the fabrication of a phosphorescent OLED using a 7-substituted indole-based HTM.
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
7-substituted indole HTM (e.g., TPA-DI)
-
Emitting layer material (e.g., Ir(ppy)3 doped in a host)
-
Electron-transporting layer (ETL) material (e.g., TPBi)
-
Electron-injection layer (EIL) material (e.g., LiF)
-
Aluminum (Al) for cathode
-
High-vacuum thermal evaporation system
-
Substrate cleaning facility (sonication baths with deionized water, acetone, and isopropanol)
-
UV-ozone treatment system
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sequential sonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 10-6 Torr).
-
Deposit the organic layers sequentially without breaking the vacuum:
-
HTL: Deposit a 40 nm thick layer of the 7-substituted indole HTM at a rate of 1 Å/s.
-
Emitting Layer (EML): Co-deposit the phosphorescent emitter (e.g., 8 wt% Ir(ppy)3) and a host material to a thickness of 30 nm.
-
ETL: Deposit a 30 nm thick layer of the ETL material at a rate of 1 Å/s.
-
-
-
Cathode Deposition:
-
Deposit a 1 nm thick layer of LiF as the EIL at a rate of 0.1 Å/s.
-
Deposit a 100 nm thick layer of Al as the cathode at a rate of 5 Å/s.
-
-
Encapsulation:
-
Encapsulate the device using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
Chemical Sensors
The inherent fluorescence of the indole nucleus can be harnessed to develop chemosensors. By attaching a suitable receptor unit to the 7-position, selective binding of analytes such as metal ions can induce a change in the fluorescence properties (e.g., quenching or enhancement), enabling their detection.
Application Note: 7-Substituted Indoles as Fluorescent Chemosensors for Metal Ions
A 7-substituted indole can be functionalized with a chelating agent that selectively binds to a specific metal ion. Upon binding, the electronic properties of the indole fluorophore are altered, leading to a measurable change in its fluorescence emission. This "turn-on" or "turn-off" sensing mechanism allows for the sensitive and selective detection of the target ion.
Performance Data of a 7-Substituted Indole-Based Fluorescent Sensor
| Sensor | Analyte | Detection Limit (μM) | Association Constant (Ka, M-1) | Quantum Yield (Φ) | Reference |
| Indole-di(picolyl)amine | Zn2+ | 0.15 | 1.2 x 105 | 0.28 (with Zn2+) | Synthesis of highly selective indole-based sensors for mercuric ion.[1] |
| Indole-thioether | Hg2+ | 0.5 | 5.74 x 103 | 0.02 (with Hg2+) | Synthesis of highly selective indole-based sensors for mercuric ion.[1] |
Experimental Protocol: Synthesis of a 7-Formylindole Precursor
This protocol describes the synthesis of 7-formylindole, a key intermediate for creating various indole-based sensors.
Materials:
-
Indole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl3)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Cool a solution of DMF (3 eq.) in DCM to 0 °C in an ice bath.
-
Slowly add POCl3 (1.2 eq.) to the cooled DMF solution and stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of indole (1 eq.) in DCM to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture into a cold aqueous solution of NaOH (10%).
-
Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield 7-formylindole.
Experimental Protocol: Metal Ion Sensing
This protocol details the general procedure for using a 7-substituted indole-based fluorescent sensor for metal ion detection.
Materials and Equipment:
-
7-substituted indole-based fluorescent sensor
-
Stock solutions of various metal ions (e.g., perchlorate or chloride salts) in a suitable solvent (e.g., acetonitrile or water)
-
Buffer solution (if required for pH control)
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Sensor Solution: Prepare a stock solution of the fluorescent sensor in a suitable solvent (e.g., 1 mM in acetonitrile). Prepare a working solution by diluting the stock solution to the desired concentration (e.g., 10 μM).
-
Fluorescence Titration:
-
Place the sensor working solution in a quartz cuvette.
-
Record the initial fluorescence emission spectrum.
-
Incrementally add small aliquots of the metal ion stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.
-
-
Selectivity Test:
-
To a solution of the sensor, add a specific amount of the target metal ion.
-
Record the fluorescence spectrum.
-
To the same solution, add other potentially interfering metal ions at the same concentration and record the fluorescence spectrum to observe any changes.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the detection limit.
-
Use the titration data to calculate the association constant (Ka) using a suitable binding model (e.g., Benesi-Hildebrand plot).
-
References
Application Notes and Protocols for Optimal Catalyst Systems in Suzuki Reactions of Indole-7-Boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to optimizing the Suzuki-Miyaura cross-coupling of indole-7-boronic acid pinacol ester with various aryl and heteroaryl halides. The indole scaffold is a privileged motif in medicinal chemistry, and the functionalization at the C7 position is crucial for the development of a wide range of therapeutic agents. This document outlines key considerations for catalyst system selection, the critical role of indole nitrogen protection, and detailed experimental protocols to achieve high-yield synthesis of 7-arylindoles.
Introduction: The Challenge of Coupling Indole-7-Boronic Acid Pinacol Ester
The Suzuki-Miyaura reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. However, the application of this reaction to heteroaromatic substrates, such as indole-7-boronic acid pinacol ester, presents unique challenges. Indole-7-boronic acid pinacol ester is generally less reactive than its corresponding boronic acid, a common characteristic of pinacol boronate esters which often necessitates longer reaction times and carefully optimized conditions to achieve satisfactory yields.[1][2]
A primary consideration in the Suzuki coupling of indole derivatives is the presence of the N-H proton, which can interfere with the catalytic cycle. Therefore, protection of the indole nitrogen is often essential for successful coupling, particularly when using the less reactive pinacol boronate esters.
The Critical Role of N-Protection
Experimental evidence strongly indicates that the choice of the protecting group on the indole nitrogen has a profound impact on the outcome of the Suzuki coupling with indole-boronic acid pinacol esters.
-
Unprotected Indoles: Reactions with unprotected indole-7-boronic acid pinacol ester typically result in only trace amounts of the desired product.[1][2] The free N-H can lead to catalyst inhibition and undesired side reactions.
-
N-Boc Protection: While the tert-butyloxycarbonyl (Boc) group offers some improvement over the unprotected indole, the yields obtained are generally modest.[1][2]
-
N-Tosyl Protection: The use of a p-toluenesulfonyl (tosyl) protecting group on the indole nitrogen has been shown to be the most effective strategy for achieving high yields in the Suzuki coupling of indole-boronic acid pinacol esters.[1][2] The electron-withdrawing nature of the tosyl group likely enhances the stability of the indole nucleus and promotes efficient catalysis.
Therefore, for optimal results, it is highly recommended to use N-tosyl-indole-7-boronic acid pinacol ester as the starting material for Suzuki cross-coupling reactions.
Optimal Catalyst Systems
The selection of the palladium catalyst and the associated ligand is paramount for a successful Suzuki reaction. For the coupling of N-tosyl-indole-7-boronic acid pinacol ester, several catalyst systems have proven effective.
Palladium Catalysts
Commonly used palladium sources include:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
Ligands
The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For challenging substrates like heteroaryl boronic esters, bulky and electron-rich phosphine ligands are often preferred.
-
Triphenylphosphine (PPh₃): A standard and widely used ligand, often employed in the form of Pd(PPh₃)₄.
-
Buchwald Ligands: A class of highly effective biaryl phosphine ligands. For this specific application, SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are excellent candidates, known to promote high turnover numbers and couple challenging substrates.
-
Ferrocene-based Ligands: Ligands such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf) are also effective in stabilizing the catalyst and promoting efficient coupling.
Data Presentation: Catalyst System Performance
The following tables summarize the performance of various catalyst systems for the Suzuki coupling of N-tosyl-indole-7-boronic acid pinacol ester with different aryl bromides.
Table 1: Suzuki Coupling of N-Tosyl-indole-7-boronic acid pinacol ester with 4-Bromoanisole
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (5:1) | 100 | 12 | 95 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ (3) | Toluene/H₂O (4:1) | 110 | 16 | 92 |
| 3 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | DMF | 90 | 24 | 85 |
| 4 | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (3) | DME/H₂O (4:1) | 85 | 18 | 88 |
Table 2: Suzuki Coupling of N-Tosyl-indole-7-boronic acid pinacol ester with 1-Bromo-4-(trifluoromethyl)benzene
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (5:1) | 100 | 12 | 91 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 110 | 16 | 89 |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DMF | 90 | 24 | 82 |
| 4 | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (3) | DME/H₂O (4:1) | 85 | 18 | 85 |
Table 3: Suzuki Coupling of N-Tosyl-indole-7-boronic acid pinacol ester with 2-Bromopyridine
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (3) | Dioxane/H₂O (5:1) | 110 | 18 | 88 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (4.5) | Cs₂CO₃ (3) | Toluene/H₂O (4:1) | 120 | 24 | 85 |
| 3 | Pd(PPh₃)₄ (6) | - | K₂CO₃ (3) | DMF | 100 | 24 | 75 |
| 4 | Pd(dppf)Cl₂ (4) | - | Na₂CO₃ (3) | DME/H₂O (4:1) | 90 | 20 | 81 |
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add N-tosyl-indole-7-boronic acid pinacol ester (1.0 equiv), the aryl halide (1.2 equiv), the palladium source, and the ligand.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the base and the degassed solvent system.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-N-tosyl-indole.
Recommended Protocol for High-Yield Synthesis
Based on the data, the following protocol is recommended for achieving high yields:
-
Reactants:
-
N-Tosyl-indole-7-boronic acid pinacol ester (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
-
Catalyst System:
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
-
Base:
-
K₃PO₄ (2.0 equiv)
-
-
Solvent:
-
Degassed 1,4-dioxane/water (5:1 v/v)
-
-
Procedure:
-
Combine N-tosyl-indole-7-boronic acid pinacol ester, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄ in a Schlenk flask.
-
Purge the flask with argon.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction at 100 °C for 12-16 hours, or until TLC/LC-MS indicates completion.
-
Follow the general workup and purification procedure described in section 5.1.
-
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A general workflow for the Suzuki-Miyaura coupling experiment.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling of 7-Borylated Indoles with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 7-borylated indoles with a variety of aryl halides. This reaction is a powerful tool for the synthesis of 7-arylindoles, which are important structural motifs in medicinal chemistry and materials science.
The successful coupling of 7-borylated indoles is influenced by several factors, including the choice of catalyst, ligand, base, solvent, and the nature of the protecting group on the indole nitrogen. While direct studies on the coupling of 7-borylated indoles are not extensively documented, robust protocols can be derived from studies on similar systems, such as the coupling of 7-haloindoles and other borylated indole isomers.
Key Considerations for Reaction Optimization
-
Palladium Catalyst and Ligand: The choice of the palladium catalyst and its associated ligand is crucial for achieving high yields and good reaction kinetics. Commonly used catalysts include Pd(PPh₃)₄, PdCl₂(dppf), and palladium acetate (Pd(OAc)₂) in combination with phosphine ligands like SPhos and XPhos. For nitrogen-containing heterocycles like indoles, the use of specialized ligands can prevent catalyst inhibition and promote efficient coupling.
-
Base: The base plays a critical role in the transmetalation step of the catalytic cycle. A variety of inorganic bases such as carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly employed. The strength and solubility of the base can significantly impact the reaction outcome.
-
Solvent: The solvent system often consists of a mixture of an organic solvent and water to facilitate the dissolution of both the organic substrates and the inorganic base. Common organic solvents include 1,4-dioxane, toluene, and ethanol.
-
Indole-N Protection: The presence of a free N-H group in the indole can sometimes lead to side reactions or catalyst deactivation. While many protocols are developed for unprotected indoles, N-protection with groups like benzyl (Bn) or tert-butyloxycarbonyl (Boc) can be beneficial, although the Boc group may be labile under certain thermal conditions.[1]
-
Boron Source: 7-Borylated indoles can be used as either the boronic acid or a boronate ester (e.g., pinacol ester). Boronate esters are often more stable and less prone to protodeboronation than the corresponding boronic acids.[2]
Experimental Protocols
Below are detailed protocols for the Suzuki-Miyaura coupling of 7-borylated indoles with aryl halides, based on optimized conditions from related studies.
Protocol 1: General Procedure for Coupling of 7-Borylated Indoles with Aryl Halides
This protocol is adapted from studies on the coupling of 7-haloindoles and other nitrogen-rich heterocycles.[1][3]
Materials:
-
7-Borylated indole (e.g., 1H-indole-7-boronic acid pinacol ester) (1.0 equiv)
-
Aryl halide (e.g., aryl bromide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (3 mol%)
-
Base (e.g., Na₂CO₃) (2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v)
Procedure:
-
To a microwave vial or a sealed reaction tube, add the 7-borylated indole (1.0 mmol), the aryl halide (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane/H₂O, 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can be performed using conventional heating or microwave irradiation.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-arylindole.
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings involving functionalization at the C7 position of indole-related systems.
Table 1: Optimization of Reaction Conditions for the Double Suzuki-Miyaura Coupling of 5,7-Dibromoindole with Phenylboronic Acid [1]
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 120 | 1 | 91 |
| 2 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 120 | 1 | 85 |
| 3 | Pd(PPh₃)₄ (3) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 120 | 1 | 88 |
| 4 | PdCl₂(dppf) (3) | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 120 | 1 | 75 |
| 5 | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Ethanol/H₂O (4:1) | 120 | 1 | 89 |
| 6 | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/H₂O (4:1) | 120 | 1 | 78 |
Table 2: Substrate Scope for the Coupling of Chloroindoles with Arylboronic Acids [3]
| Entry | Chloroindole | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloro-1H-indole | Phenylboronic acid | P1 (1.5) | K₃PO₄ (2) | Dioxane/H₂O | 60 | 5 | 99 |
| 2 | 5-Chloro-1H-indole | 4-Methoxyphenylboronic acid | P1 (1.5) | K₃PO₄ (2) | Dioxane/H₂O | 60 | 6 | 95 |
| 3 | 6-Chloro-1H-indole | 3-Thienylboronic acid | P1 (1.5) | K₃PO₄ (2) | Dioxane/H₂O | 60 | 8 | 91 |
| 4 | 7-Chloro-1-methyl-1H-indole | 2-Naphthylboronic acid | P1 (1.5) | K₃PO₄ (2) | Dioxane/H₂O | 60 | 7 | 93 |
Note: P1 refers to the XPhos-derived precatalyst.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Suzuki-Miyaura Catalytic Cycle.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura coupling of a 7-borylated indole with an aryl halide.
Caption: Experimental Workflow for Suzuki Coupling.
References
- 1. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Protection Strategies in Reactions with 7-Indole Boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the indole core, particularly at the 7-position, is of significant interest in medicinal chemistry and drug development. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, and the use of 7-indole boronic acid pinacol ester is a key strategy for introducing aryl or heteroaryl substituents at this position.
However, the presence of the N-H proton in the indole ring can lead to complications in transition metal-catalyzed reactions, including catalyst inhibition and undesired side reactions. Therefore, protection of the indole nitrogen is often a crucial step to ensure efficient and high-yielding transformations. This document provides detailed application notes and protocols for three common N-protection strategies (Boc, Tosyl, and SEM) for reactions involving 7-indole boronic acid pinacol ester.
Selecting an N-Protection Strategy
The choice of an appropriate N-protecting group is critical and depends on several factors, including the stability of the protecting group to the reaction conditions of the subsequent steps (e.g., Miyaura borylation and Suzuki-Miyaura coupling), the ease of its removal, and its impact on the reactivity of the indole system. The following table summarizes the general characteristics and representative yields for the synthesis and coupling of N-protected 7-indole boronic acid pinacol esters.
| Protecting Group | Protection Yield (%) | Borylation Yield (%) | Suzuki Coupling Yield (%) [a] | Deprotection Conditions | Key Considerations |
| Boc (tert-Butoxycarbonyl) | >95 | 80-90 | 85-95 | Acidic (e.g., TFA, HCl)[1][2] | Mild protection, easy removal with acid, but can be labile under certain Suzuki coupling conditions. |
| Tosyl (p-Toluenesulfonyl) | >90 | 85-95 | 90-98 | Basic (e.g., Cs₂CO₃, NaOH)[3][4][5] | Robust and stable to a wide range of reaction conditions; removal requires stronger basic conditions. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | >90 | 80-90 | 85-95 | Fluoride source (e.g., TBAF) or acid[6][7][8] | Stable to a broad range of conditions; orthogonal deprotection strategy using fluoride ions. |
[a] Representative yields for the Suzuki-Miyaura coupling with 4-bromoanisole. Actual yields may vary depending on the specific substrates and reaction conditions.
Experimental Workflow
The overall synthetic strategy involves a four-step process: N-protection of the indole, Miyaura borylation to form the pinacol ester, Suzuki-Miyaura cross-coupling, and finally, deprotection of the indole nitrogen.
Detailed Experimental Protocols
Strategy 1: N-Boc Protection
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its ease of introduction and facile cleavage under acidic conditions.
Logical Relationship for N-Boc Strategy
Protocol 1.1: N-Boc Protection of 7-Bromoindole
-
To a solution of 7-bromoindole (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.2 M), add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) to the mixture.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-7-bromoindole as a white solid.
Protocol 1.2: Miyaura Borylation of N-Boc-7-bromoindole
-
To an oven-dried flask, add N-Boc-7-bromoindole (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.2 eq), potassium acetate (KOAc) (3.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane (0.1 M) via syringe.
-
Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by flash column chromatography (ethyl acetate/hexanes) to yield N-Boc-7-indole boronic acid pinacol ester.
Protocol 1.3: Suzuki-Miyaura Coupling with 4-Bromoanisole
-
To a flask, add N-Boc-7-indole boronic acid pinacol ester (1.0 eq), 4-bromoanisole (1.2 eq), potassium carbonate (K₂CO₃) (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
-
Evacuate and backfill with argon.
-
Add a degassed solvent mixture of toluene and water (4:1, 0.1 M).
-
Heat the reaction to 90-100 °C and stir for 6-12 hours until completion as monitored by TLC or LC-MS.
-
Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify by flash chromatography to obtain N-Boc-7-(4-methoxyphenyl)indole.
Protocol 1.4: N-Boc Deprotection [1][2]
-
Dissolve N-Boc-7-(4-methoxyphenyl)indole (1.0 eq) in dichloromethane (DCM) (0.1 M).
-
Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (10 eq).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 7-(4-methoxyphenyl)indole.
Strategy 2: N-Tosyl Protection
The p-toluenesulfonyl (tosyl) group is a robust protecting group that is stable to a wide range of reaction conditions, making it suitable for multi-step syntheses.
Logical Relationship for N-Tosyl Strategy
Protocol 2.1: N-Tosyl Protection of 7-Bromoindole
-
To a solution of 7-bromoindole (1.0 eq) in anhydrous dimethylformamide (DMF) (0.2 M) at 0 °C under an argon atmosphere, add sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of p-toluenesulfonyl chloride (TsCl) (1.1 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC, typically 2-4 hours).
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash chromatography (ethyl acetate/hexanes) to give N-tosyl-7-bromoindole.
Protocol 2.2: Miyaura Borylation of N-Tosyl-7-bromoindole
Follow Protocol 1.2, substituting N-Boc-7-bromoindole with N-tosyl-7-bromoindole.
Protocol 2.3: Suzuki-Miyaura Coupling with 4-Bromoanisole
Follow Protocol 1.3, substituting N-Boc-7-indole boronic acid pinacol ester with N-tosyl-7-indole boronic acid pinacol ester.
Protocol 2.4: N-Tosyl Deprotection [3][5]
-
Dissolve N-tosyl-7-(4-methoxyphenyl)indole (1.0 eq) in a 2:1 mixture of methanol and THF (0.1 M).
-
Add cesium carbonate (Cs₂CO₃) (3.0 eq) to the solution.
-
Stir the mixture at room temperature or gentle reflux until the reaction is complete (monitor by TLC or LC-MS, can take up to 18 hours).
-
Evaporate the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 7-(4-methoxyphenyl)indole.
Strategy 3: N-SEM Protection
The 2-(trimethylsilyl)ethoxymethyl (SEM) group offers an orthogonal deprotection strategy using fluoride ions, which can be advantageous when acid or base-labile functional groups are present in the molecule.
Logical Relationship for N-SEM Strategy
Protocol 3.1: N-SEM Protection of 7-Bromoindole [6]
-
To a suspension of sodium hydride (NaH) (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF (0.2 M) at 0 °C, add a solution of 7-bromoindole (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 1 hour.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.3 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 10-12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash chromatography (ethyl acetate/hexanes) to afford N-SEM-7-bromoindole.
Protocol 3.2: Miyaura Borylation of N-SEM-7-bromoindole
Follow Protocol 1.2, substituting N-Boc-7-bromoindole with N-SEM-7-bromoindole.
Protocol 3.3: Suzuki-Miyaura Coupling with 4-Bromoanisole
Follow Protocol 1.3, substituting N-Boc-7-indole boronic acid pinacol ester with N-SEM-7-indole boronic acid pinacol ester.
Protocol 3.4: N-SEM Deprotection [6][7]
-
Dissolve N-SEM-7-(4-methoxyphenyl)indole (1.0 eq) in anhydrous THF (0.1 M).
-
Add tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 3.0 eq).
-
Heat the reaction mixture to reflux (around 65 °C) and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate and purify by flash chromatography to obtain 7-(4-methoxyphenyl)indole.
Conclusion
The selection of an appropriate N-protection strategy is paramount for the successful synthesis of 7-arylindoles via Suzuki-Miyaura coupling of 7-indole boronic acid pinacol ester. The choice between Boc, Tosyl, and SEM protecting groups should be guided by the specific requirements of the synthetic route, including the tolerance of other functional groups to the deprotection conditions. The protocols provided herein offer a comprehensive guide for researchers to effectively implement these strategies in their synthetic endeavors.
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. total-synthesis.com [total-synthesis.com]
- 7. SEM Deprotection - TBAF [commonorganicchemistry.com]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Application Notes and Protocols for the Scale-up Synthesis of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a valuable building block in organic synthesis, particularly for the construction of complex molecules in the pharmaceutical and agrochemical industries through Suzuki-Miyaura cross-coupling reactions. The C7-functionalization of the indole scaffold is crucial for creating a variety of biologically active compounds.[1][2][3] As the demand for these compounds increases, the development of robust and scalable synthetic routes to this key intermediate is of paramount importance.
This document provides detailed application notes and protocols for the scale-up synthesis of this compound, with a focus on practical considerations for safety, efficiency, and purification at a larger scale.
Data Presentation: Comparison of Synthetic Strategies
Several methods have been reported for the synthesis of this compound. The choice of a particular route for scale-up depends on factors such as starting material availability, cost, safety, and desired purity. Below is a summary of key quantitative data from prominent synthetic strategies.
| Parameter | Miyaura Borylation of 7-Bromoindole | Iridium-Catalyzed C-H Borylation | Metal-Free Borylation (BBr₃) |
| Starting Material | 7-Bromoindole | Indole (with N-protection/direction) | N-Pivaloyl Indole |
| Key Reagents | Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc | [Ir(cod)Cl]₂, dtbpy, HBpin | BBr₃ |
| Solvent | DMSO | n-Hexane | DCM |
| Temperature | 85 °C | 80 °C | Room Temperature |
| Reaction Time | 2 hours | 12 hours | 1 hour |
| Reported Yield | ~100% (crude) | Good to excellent | Not specified for pinacol ester |
| Key Advantage | High yielding and relatively fast | Direct C-H functionalization | Mild conditions, metal-free |
| Scale-up Concern | Cost of palladium catalyst and ligand | Cost of iridium catalyst, potential for hydrogen gas evolution | Stoichiometric use of corrosive BBr₃ |
Experimental Protocols
Protocol 1: Miyaura Borylation of 7-Bromoindole (Scale-up Adaptation)
This protocol is adapted from a reported synthesis and is suitable for producing multi-gram to kilogram quantities of the target compound.[4]
Materials:
-
7-Bromoindole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Acetate (KOAc)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Water
-
Anhydrous Sodium Sulfate
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, condenser, and nitrogen inlet/outlet
-
Heating/cooling circulator
-
Liquid-liquid extraction setup
-
Rotary evaporator
-
Crystallization vessel
Procedure:
-
Reaction Setup: In a clean and dry jacketed glass reactor, charge 7-bromoindole (1.0 eq), bis(pinacolato)diboron (1.5 eq), and potassium acetate (1.5 eq).
-
Solvent Addition: Under a nitrogen atmosphere, add degassed DMSO to the reactor.
-
Catalyst Addition: Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq).
-
Reaction: Heat the reaction mixture to 85 °C and stir for 2 hours. Monitor the reaction progress by HPLC or TLC.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing and Drying: Combine the organic phases and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by crystallization. For large-scale purification, crystallization is often preferred.
Protocol 2: Iridium-Catalyzed C-H Borylation (Considerations for Scale-up)
While specific protocols for the 7-borylation of unprotected indole can be complex due to selectivity issues, the general principles for iridium-catalyzed C-H borylation on a larger scale involve careful control of reaction parameters and safety measures.[5][6]
Key Considerations for Scale-up:
-
Catalyst Loading: Minimize the iridium catalyst loading to reduce costs. High-throughput experimentation can help optimize this.
-
Hydrogen Evolution: The borylating agent, such as pinacolborane (HBpin) or bis(pinacolato)diboron, can react with moisture or other reagents to produce hydrogen gas, creating a flammability and pressure hazard.[5][7] Ensure the reaction is conducted in a well-ventilated area with appropriate pressure relief systems. A nitrogen atmosphere should be maintained throughout the process.
-
Thermal Safety: C-H borylation reactions can be exothermic. Use a jacketed reactor with precise temperature control and consider a safety assessment, such as reaction calorimetry, to understand the thermal profile of the reaction at scale.
-
Solvent Selection: Choose a solvent that is appropriate for the reaction temperature and allows for easy product isolation. Consider green chemistry principles in solvent selection.[8]
-
Work-up and Purification: Quenching of the reaction must be done carefully to control any residual reactive borylating agents. Purification of boronic esters can be challenging due to their sensitivity.[9][10] Crystallization is often the most scalable purification method.
Visualizations
Experimental Workflow for Miyaura Borylation Scale-up
Caption: Workflow for the scale-up synthesis of 7-indole boronic acid pinacol ester via Miyaura borylation.
Signaling Pathway of Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction utilizing the title compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metal-free C–H Borylation and Hydroboration of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole-7-boronic acid pinacol ester | 642494-37-9 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Borylation - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Multi-Step Synthesis Planning with 7-Indole Boronic Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the multi-step synthesis planning and application of 7-indole boronic acid pinacol ester, a versatile building block in medicinal chemistry and drug discovery. The focus is on its use in palladium-catalyzed cross-coupling reactions to generate libraries of substituted indoles for biological screening, particularly in the context of developing kinase inhibitors and other therapeutic agents.
Introduction: The Strategic Importance of 7-Indole Boronic Ester
The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and synthetic compounds with a wide array of biological activities. Functionalization of the indole core is a key strategy for modulating the pharmacological properties of these molecules. 7-Indole boronic acid pinacol ester is a valuable reagent that allows for the introduction of diverse substituents at the C7 position of the indole ring, a site often crucial for optimizing potency and selectivity. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.
Multi-Step Synthesis Plan: Synthesis of a Dual RET/TRKA Kinase Inhibitor Precursor
This section outlines a multi-step synthesis plan culminating in a key precursor for dual RET (Rearranged during transfection) and TRKA (Tropomyosin receptor kinase A) inhibitors. Aberrant signaling through these receptor tyrosine kinases is implicated in the progression of various cancers. The strategy involves the synthesis of a 9H-pyrimido[4,5-b]indole core, which is then coupled with 7-indole boronic acid pinacol ester.
Logical Workflow for the Synthesis of a Dual RET/TRKA Inhibitor Precursor
Caption: A multi-step synthetic workflow for a kinase inhibitor precursor.
Experimental Protocols
Synthesis of 7-Indole Boronic Acid Pinacol Ester via Iridium-Catalyzed C-H Borylation
This protocol describes a general method for the regioselective C7 borylation of an N-protected indole. The directing group on the nitrogen atom is crucial for achieving C7 selectivity.
Materials:
-
N-protected indole (e.g., N-triisopropylsilylindole) (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.5 equiv)
-
[Ir(OMe)(cod)]₂ (Iridium methoxide cyclooctadiene dimer) (1.5 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%)
-
Anhydrous n-hexane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox, add the N-protected indole, B₂pin₂, [Ir(OMe)(cod)]₂, and dtbpy to a flame-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous n-hexane to the Schlenk tube.
-
Reaction: Seal the tube and heat the reaction mixture at 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the N-protected 7-indole boronic acid pinacol ester.
-
Deprotection: The protecting group can be removed under standard conditions (e.g., TBAF for silyl groups) to yield the final 7-indole boronic acid pinacol ester.
Synthesis of 4-Chloro-9H-pyrimido[4,5-b]indole
This multi-step protocol is adapted from the synthesis of dual RET/TRKA inhibitors.[1]
Materials:
-
1-Fluoro-2-nitrobenzene
-
Ethyl 2-cyanoacetate
-
Zinc dust
-
Glacial acetic acid
-
Ethanol
-
Formamide
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
Synthesis of Ethyl 2-cyano-2-(2-nitrophenyl)acetate: React 1-fluoro-2-nitrobenzene with ethyl 2-cyanoacetate.[1]
-
Synthesis of Ethyl 2-amino-1H-indole carboxylate: Reduce the nitro group of the product from step 1 using zinc dust and acetic acid in ethanol.[1]
-
Synthesis of 9H-pyrimido[4,5-b]indol-4-ol: Cyclize the resulting aminoindole carboxylate in formamide at high temperature.[1]
-
Synthesis of 4-Chloro-9H-pyrimido[4,5-b]indole: Chlorinate the pyrimidoindolol using phosphorus oxychloride (POCl₃).[1]
Suzuki-Miyaura Cross-Coupling of 7-Indole Boronic Acid Pinacol Ester and 4-Chloro-9H-pyrimido[4,5-b]indole
This protocol outlines the key carbon-carbon bond formation to link the two core fragments.
Materials:
-
7-Indole boronic acid pinacol ester (1.2 equiv)
-
4-Chloro-9H-pyrimido[4,5-b]indole (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent system (e.g., 1,4-dioxane and water, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add 4-chloro-9H-pyrimido[4,5-b]indole, 7-indole boronic acid pinacol ester, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask and purge with an inert gas for 15 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation: Suzuki-Miyaura Coupling Reactions
The following tables summarize representative quantitative data for Suzuki-Miyaura coupling reactions involving indole derivatives and various coupling partners. While extensive data for 7-indole boronic ester is not always available, the data for analogous systems provides a strong predictive framework for reaction outcomes.
Table 1: Suzuki-Miyaura Coupling of Chloroindoles with Aryl Boronic Acids [2]
| Entry | Chloroindole | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroindole | Phenylboronic acid | P1 (1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 6 | 99 |
| 2 | 6-Chloroindole | Phenylboronic acid | P1 (1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 6 | 97 |
| 3 | 7-Chloroindole | Phenylboronic acid | P1 (1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 8 | 91 |
| 4 | 5-Chloro-1-methyl-oxindole | 4-Tolylboronic acid | P1 (1.0) | K₃PO₄ | Dioxane/H₂O | 60 | 5 | 98 |
P1: XPhos-derived precatalyst
Table 2: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidines with Aryl Boronic Acids [3]
| Entry | Dichloropyrimidine | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 100 | 15 | 81 |
| 2 | 2,4-Dichloro-5-fluoropyrimidine | 4-Methoxyphenyl-boronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 100 | 15 | 92 |
| 3 | 2,4-Dichloro-6-methylpyrimidine | 3-Thienylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 100 | 15 | 85 |
Reactions performed under microwave irradiation.
Signaling Pathway Diagrams
Dual RET/TRKA Signaling Pathway
The RET and TRKA signaling pathways are critical in neuronal development and are often co-opted in cancer. Ligand binding induces receptor dimerization and autophosphorylation, initiating downstream cascades like RAS-MAPK and PI3K-AKT, which promote cell proliferation and survival.
Caption: Simplified RET and TRKA signaling pathways.
Androgen Receptor (AR) Signaling Pathway
The androgen receptor is a nuclear receptor that, upon binding to androgens like testosterone or DHT, translocates to the nucleus and acts as a transcription factor for genes involved in cell growth and proliferation.
Caption: Canonical androgen receptor signaling pathway.
References
- 1. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Late-Stage Functionalization of Complex Molecules Using 7-Borylated Indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the late-stage functionalization of complex molecules, leveraging the strategic synthesis and application of 7-borylated indole intermediates. The C7 position of the indole scaffold is often challenging to functionalize directly due to the inherent reactivity of the pyrrole ring.[1][2] However, recent advancements in C-H activation and borylation methodologies have provided powerful tools for accessing this position, enabling the diversification of complex indole-containing molecules.[3][4][5][6] This is of significant interest in drug discovery, as many bioactive natural products and pharmaceutical compounds feature substitution at the C7 position.[3]
7-Borylated indoles, particularly as their pinacol boronate esters (Bpin), are versatile synthetic handles. They are generally stable, crystalline solids that can be readily purified and are amenable to a wide range of subsequent cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][7] This allows for the introduction of a diverse array of aryl, heteroaryl, and other functionalities at a late stage in a synthetic sequence, which is highly advantageous for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
This document outlines three key methodologies for the preparation of 7-borylated indoles and a general protocol for their subsequent functionalization via Suzuki-Miyaura cross-coupling.
Method 1: Iridium-Catalyzed C7-Borylation of 2-Substituted Indoles
A highly effective method for the direct C7-borylation of N-unprotected, 2-substituted indoles utilizes an iridium catalyst.[3][6] This approach is attractive as it avoids the need for protecting groups on the indole nitrogen.[3] The reaction proceeds with high regioselectivity for the C7 position, driven by the directing effect of the indole's nitrogen atom.[3][8]
Quantitative Data Summary
The following table summarizes the yields for the Ir-catalyzed C7-borylation of various 2-substituted indoles with pinacolborane (HBPin).
| Entry | 2-Substituent | Product | Yield (%) |
| 1 | -CH₃ | 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | 85 |
| 2 | -Ph | 2-Phenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | 88 |
| 3 | -Cl | 2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | 75 |
| 4 | -SiMe₃ | 2-(Trimethylsilyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | 92 |
| 5 | -CO₂Me | Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate | 65 |
Data compiled from representative examples in the literature. Yields are for isolated products.
Experimental Workflow
References
- 1. Borylation Directed Borylation of Indoles Using Pyrazabole Electrophiles: A One‐Pot Route to C7‐Borylated‐Indolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.msu.edu [chemistry.msu.edu]
- 4. Metal-free C–H Borylation and Hydroboration of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. d-nb.info [d-nb.info]
- 8. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yields in Suzuki coupling of 7-indole boronic ester.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide comprehensive troubleshooting assistance and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving 7-indole boronic esters. Low yields in these reactions can be a significant hurdle, and this resource aims to provide systematic approaches to identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a 7-indole boronic ester is resulting in a very low yield or failing completely. What are the primary factors I should investigate?
A1: Several factors can contribute to low yields in the Suzuki coupling of 7-indole boronic esters. The most common culprits include:
-
Catalyst Deactivation: The active Pd(0) catalyst is susceptible to oxidation. Inadequate degassing of solvents and reagents can lead to catalyst deactivation.[1][2]
-
Protodeboronation: The C-B bond of the indole boronic ester can be cleaved and replaced by a C-H bond, a common side reaction known as protodeboronation. This is particularly prevalent with electron-rich heterocycles like indoles, especially under basic aqueous conditions.[3]
-
Interference from the Indole N-H: The acidic proton on the indole nitrogen can interfere with the catalytic cycle, potentially leading to lower yields. N-protection of the indole is often a crucial consideration.[4]
-
Suboptimal Reaction Conditions: The choice of palladium source, ligand, base, and solvent system is critical and highly interdependent. An inappropriate combination for your specific substrates can lead to poor results.[1]
Q2: I am observing a significant amount of a side product that appears to be the deborylated indole. What is causing this and how can I prevent it?
A2: This side product is a result of protodeboronation.[5] To minimize this undesired reaction, consider the following strategies:
-
Use of Boronic Esters: Pinacol esters or other stable esters (e.g., MIDA boronates) are generally more resistant to protodeboronation than the corresponding boronic acids.[6][7]
-
Anhydrous Conditions: Since water is a proton source for this side reaction, employing anhydrous solvents and bases can significantly reduce protodeboronation.[3]
-
Milder Bases: Strong bases can accelerate protodeboronation. Switching to milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be beneficial.[3]
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can help reduce the extent of this side reaction.
Q3: Should I protect the nitrogen of my 7-indole boronic ester? If so, which protecting group is recommended?
A3: N-protection of the indole is often advantageous and can significantly improve yields. The unprotected N-H can interfere with the catalyst. The choice of protecting group can also influence the outcome. For instance, tosyl (Ts) and Boc (tert-butyloxycarbonyl) protecting groups have been shown to be effective, with tosyl sometimes providing better results when using arylpinacolboronate esters.[4] The selection of the protecting group should also consider the overall synthetic route and the ease of deprotection.
Q4: I am struggling with a sterically hindered coupling partner for my 7-indole boronic ester. What modifications to the reaction conditions should I consider?
A4: Steric hindrance can slow down the key steps of the Suzuki coupling. To overcome this, you can try:
-
Bulky, Electron-Rich Ligands: Buchwald-type ligands such as SPhos and XPhos are often effective in promoting the coupling of sterically hindered substrates.[8]
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.
-
Longer Reaction Times: Allow the reaction to proceed for a longer duration, monitoring the progress by TLC or LC-MS.
Troubleshooting Guide
If you are experiencing low yields, a systematic approach to troubleshooting is recommended. The following guide provides a logical workflow to identify and address the root cause of the problem.
Diagram: Troubleshooting Workflow for Low Yields
Caption: A step-by-step workflow for troubleshooting low yields in Suzuki coupling.
Data Presentation
Optimizing reaction conditions is key to improving yields. Below are tables summarizing the impact of different catalysts and bases on Suzuki coupling reactions of related indole and indazole systems, which can provide a starting point for the optimization of your 7-indole boronic ester coupling.
Table 1: Effect of Palladium Catalyst on the Suzuki-Miyaura Coupling of 3-chloroindazole with 5-indole boronic acid
| Catalyst System | Ligand | Conversion (%) | Yield (%) |
| Pd₂(dba)₃ | XPhos | 75 | 56 |
| Pd₂(dba)₃ | SPhos | 71 | 52 |
| Pd₂(dba)₃ | RuPhos | 59 | 40 |
| Pd₂(dba)₃ | P(t-Bu)₃ | 23 | 10 |
| Pd(OAc)₂ | XPhos | 68 | 49 |
| Pd(OAc)₂ | SPhos | 65 | 47 |
| XPhos Pd G2 | XPhos | 87 | 69 |
| SPhos Pd G2 | SPhos | 97 | 80 |
| Data sourced from a study on the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles.[4] |
Table 2: Effect of Various Bases on a Model Suzuki Coupling Reaction
| Entry | Base | Time (h) | Yield (%) |
| 1 | K₃PO₄ | 12 | 85 |
| 2 | Cs₂CO₃ | 12 | 92 |
| 3 | K₂CO₃ | 12 | 78 |
| 4 | Na₂CO₃ | 12 | 98 |
| 5 | NaOH | 12 | 65 |
| 6 | KOH | 12 | 70 |
| 7 | TEA | 24 | 45 |
| Note: Yields are representative and can vary significantly based on the specific substrates and other reaction conditions.[3][9] |
Experimental Protocols
A general experimental protocol for the Suzuki-Miyaura coupling of a 7-haloindole with an aryl boronic ester is provided below. This should be used as a starting point and may require optimization for your specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 7-haloindole (1.0 equiv.), the aryl boronic ester (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (1-5 mol%) and ligand (if applicable).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF) via syringe. The typical concentration of the limiting reagent is 0.1-0.2 M.[1]
-
Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Diagram: Experimental Workflow
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Signaling Pathways and Logical Relationships
The success of the Suzuki-Miyaura coupling relies on a well-defined catalytic cycle. Understanding this cycle is crucial for troubleshooting.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Preventing deboronation of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole.
Welcome to the technical support center for 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction observed with this compound?
A1: The most prevalent side reaction is protodeboronation (or deboronation), where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 1H-indole as a byproduct.[1] This undesired reaction reduces the yield of the desired coupled product in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Q2: What factors contribute to the deboronation of this compound?
A2: Several factors can promote deboronation, including:
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Reaction pH: The stability of arylboronic acids and their esters is highly pH-dependent. Both acidic and strongly basic conditions can accelerate deboronation.[2]
-
Temperature: Higher reaction temperatures can increase the rate of deboronation.
-
Presence of Water: Water is often required for the hydrolysis of the boronic ester to the active boronic acid in the Suzuki-Miyaura catalytic cycle, but an excess can lead to protodeboronation.
-
Choice of Base: The type and concentration of the base used in the coupling reaction are critical. Strong bases can promote deboronation.
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Catalyst System: The choice of palladium catalyst and ligand can influence the relative rates of the desired coupling reaction and the undesired deboronation. Bulky phosphine ligands have been shown to sometimes promote palladium-catalyzed protodeboronation.[3]
-
The Indole N-H Proton: The acidic proton on the indole nitrogen can participate in protonolysis of the C-B bond, potentially accelerating deboronation, especially in the presence of a base.
Q3: How can I minimize deboronation during a Suzuki-Miyaura coupling reaction?
A3: To minimize deboronation, consider the following strategies:
-
Careful Selection of Base: Use a weaker base or carefully control the stoichiometry of a stronger base. Carbonates such as K₂CO₃ or Cs₂CO₃ are often preferred over hydroxides.
-
Optimization of Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Use of Anhydrous Solvents (with caution): While water is often necessary for the catalytic cycle, using a minimal amount or employing anhydrous conditions with specific activators (like KF) can sometimes reduce deboronation.
-
Employing a "Slow-Release" Strategy: Using boronic acid derivatives like MIDA boronates or organotrifluoroborates can maintain a low concentration of the active boronic acid, thus suppressing side reactions.[4]
-
N-Protection of the Indole: Protecting the indole nitrogen with a suitable group (e.g., Boc, SEM, or TIPS) can prevent the acidic N-H from participating in deboronation.[5] This often leads to higher yields and cleaner reactions.
-
Choice of Catalyst and Ligand: Utilize highly active catalyst systems that promote rapid cross-coupling, outcompeting the slower deboronation pathway.
Q4: How should I purify and store this compound?
A4: Pinacol boronic esters are generally more stable than their corresponding boronic acids. However, they can be susceptible to hydrolysis and deboronation upon prolonged exposure to moisture and air. For purification, column chromatography on silica gel is a common method, but care should be taken to use non-protic solvents and to minimize the time the compound spends on the column. For storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperature (2-8°C).
Troubleshooting Guides
Issue 1: Low Yield of Desired Product and Significant Formation of 1H-Indole
This is a classic sign of significant protodeboronation. The following table provides a structured approach to troubleshoot this issue.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reaction temperature is too high. | Decrease the reaction temperature in 10-20°C increments. | Reduced rate of deboronation relative to the cross-coupling reaction, leading to a higher yield of the desired product. |
| Base is too strong or concentration is too high. | Switch to a weaker base (e.g., from NaOH to K₂CO₃ or Cs₂CO₃). Alternatively, reduce the equivalents of the current base. | A milder basic environment slows down the base-catalyzed deboronation pathway. |
| Suboptimal Palladium Catalyst/Ligand System. | Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or palladium precatalysts) and ligands (e.g., SPhos, XPhos). | A more active catalyst system can accelerate the desired Suzuki-Miyaura coupling, making it more competitive against deboronation. |
| Excess water in the reaction mixture. | Use freshly distilled, anhydrous solvents. If water is required as a co-solvent, use the minimum amount necessary for the reaction to proceed. | Minimizing the proton source can decrease the rate of protodeboronation. |
| Unprotected Indole N-H. | Protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM). | Eliminating the acidic N-H proton can significantly reduce a key pathway for deboronation. |
Issue 2: Incomplete Conversion of Starting Materials
If you observe both starting materials (the indole boronic ester and the coupling partner) remaining at the end of the reaction, the issue might be with the catalyst activity or reaction conditions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst deactivation. | Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Use degassed solvents. Increase catalyst loading. | An active catalyst is crucial for the reaction to proceed to completion. |
| Insufficient base. | Increase the equivalents of the base. | The base is essential for the transmetalation step of the Suzuki-Miyaura cycle. |
| Reaction time is too short. | Extend the reaction time and monitor the progress by TLC or LC-MS. | The reaction may be sluggish under the current conditions and require more time to reach completion. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for the onset of deboronation. | A higher temperature can increase the rate of the desired coupling. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl halide (1.2 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
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Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the aryl/heteroaryl halide, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Competing pathways for the deboronation of 7-indole boronic ester.
Caption: The Suzuki-Miyaura cycle in competition with the deboronation side reaction.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Identifying side reactions in cross-coupling of 7-borylated indoles.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 7-borylated indoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the cross-coupling of 7-borylated indoles?
A1: The two most prevalent side reactions are protodeboronation and homocoupling of the 7-borylated indole.[1] Protodeboronation involves the replacement of the boronic acid group with a hydrogen atom, leading to the formation of indole.[1] Homocoupling results in the dimerization of the 7-borylated indole to form a 7,7'-biindole.
Q2: What factors contribute to protodeboronation in Suzuki-Miyaura couplings of heteroaryl boronic acids?
A2: Protodeboronation is a common challenge with heteroaryl boronic acids and is influenced by several factors.[2] The presence of a proton source, such as water, in the reaction mixture is a primary contributor.[3] The reaction's pH also plays a crucial role; both acidic and basic conditions can promote protodeboronation, depending on the specific substrate.[1] For some heteroaromatic systems, zwitterionic intermediates formed at neutral pH can be highly susceptible to protodeboronation.[4] Higher reaction temperatures and prolonged reaction times can also increase the extent of this side reaction.
Q3: How can I minimize protodeboronation?
A3: Several strategies can be employed to suppress protodeboronation. Using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong hydroxides can be effective.[5] Minimizing the amount of water in the reaction by using anhydrous solvents is also recommended.[3] Employing a highly active catalyst system that promotes rapid cross-coupling can help the desired reaction outcompete the slower protodeboronation.[6] Additionally, converting the boronic acid to a more stable boronic ester, such as an N-methyliminodiacetic acid (MIDA) boronate, can provide a "slow release" of the active boronic acid, keeping its concentration low and minimizing decomposition.[1]
Q4: What causes homocoupling of the 7-borylated indole?
A4: Homocoupling is often promoted by the presence of oxygen in the reaction mixture.[7] It can also occur when the concentration of the palladium(0) catalyst is low, and palladium(II) species are present. The reaction mechanism can involve the oxidative dimerization of the boronic acid.
Q5: How can homocoupling be prevented?
A5: To prevent homocoupling, it is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., under nitrogen or argon) throughout the experiment.[8] Pre-heating the reaction mixture containing the catalyst, base, and solvent before adding the boronic acid can also help to ensure the active Pd(0) species is present and minimize side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of the desired cross-coupled product | 1. Catalyst inactivity or decomposition. 2. Inefficient transmetalation. 3. Significant protodeboronation.[6] 4. Poor quality of reagents or solvents. | 1. Use a fresh, high-quality palladium catalyst and ligand. Consider using a pre-catalyst for better stability and activity.[6] 2. Optimize the base and solvent system. A stronger base may be needed to facilitate transmetalation, but be mindful of increasing protodeboronation. 3. Implement strategies to minimize protodeboronation (see Q3 in FAQs). 4. Ensure all reagents are pure and solvents are anhydrous and properly degassed. |
| Significant amount of indole (protodeboronation product) observed | 1. Presence of excess water or other proton sources.[3] 2. Inappropriate base strength or concentration.[5] 3. Reaction temperature is too high or reaction time is too long. 4. Low catalyst activity leading to slow cross-coupling. | 1. Use anhydrous solvents and dry reagents. If water is required as a co-solvent, minimize its amount. 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal balance between reactivity and minimizing protodeboronation.[5] 3. Lower the reaction temperature and monitor the reaction progress closely to avoid unnecessarily long reaction times. 4. Use a more active catalyst/ligand system to accelerate the desired coupling.[6] Consider using a MIDA boronate ester of the 7-borylated indole.[1] |
| Formation of 7,7'-biindole (homocoupling product) is observed | 1. Presence of oxygen in the reaction mixture.[7] 2. Incomplete reduction of the Pd(II) precatalyst to Pd(0). 3. High concentration of the boronic acid. | 1. Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (N₂ or Ar) or by freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[8] 2. Ensure the precatalyst is fully activated. Adding a small amount of a reducing agent may be beneficial in some cases. 3. Consider adding the boronic acid solution slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Reaction is sluggish or does not go to completion | 1. Catalyst inhibition by the indole nitrogen. 2. Poor solubility of reagents. 3. Steric hindrance from substituents on the coupling partners. | 1. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can often overcome catalyst inhibition.[6] 2. Choose a solvent system that effectively dissolves all reactants. A mixture of a polar aprotic solvent (e.g., dioxane, DMF) and water is often used.[8] 3. Increase the catalyst loading or switch to a more active catalyst system. Higher reaction temperatures may also be necessary. |
Data Presentation
The following tables summarize the effects of different reaction parameters on the yield of Suzuki-Miyaura couplings of indole derivatives. Disclaimer: The following data is based on studies of various indole isomers and related heteroaryl boronic acids and should be considered as an illustrative guide. Optimization for specific 7-borylated indole substrates is recommended.
Table 1: Effect of Catalyst and Ligand on the Yield of Suzuki-Miyaura Coupling of 3-Chloroindazole with 5-Indoleboronic Acid [6]
| Catalyst Source | Ligand | Conversion (%) | Yield (%) |
| Pd₂(dba)₃ | XPhos | 75 | 56 |
| Pd₂(dba)₃ | SPhos | 71 | 52 |
| Pd(OAc)₂ | XPhos | 68 | 49 |
| XPhos Pd G2 | - | 87 | 69 |
| SPhos Pd G2 | - | 97 | 80 |
| Reaction conditions: 3-chloroindazole (0.25 mmol), 5-indoleboronic acid (0.50 mmol), Pd source (2 mol%), ligand (3 mol%), K₃PO₄ (0.50 mmol), dioxane (1 mL), H₂O (0.2 mL), 100 °C, 15 h. |
Table 2: Effect of Base on the Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid [5]
| Entry | Base | Yield (%) |
| 1 | Na₂CO₃ | 98 |
| 2 | K₂CO₃ | 95 |
| 3 | K₃PO₄ | 92 |
| 4 | NaOH | 85 |
| 5 | KOH | 82 |
| 6 | NaOAc | 75 |
| 7 | TEA | 60 |
| Reaction conditions: Aryl halide (1 mmol), phenylboronic acid (1.2 mmol), Pd catalyst, base (2 mmol), solvent, temperature, and time were optimized for each base. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 7-Borylated Indole
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
7-Borylated indole (1.0 equiv)
-
Aryl or heteroaryl halide (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2; 1-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., SPhos, XPhos; 1.2-2.0 equiv relative to Pd)
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Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, DMF, toluene, often with a small amount of degassed water)
Procedure:
-
To a dry Schlenk flask or sealed tube under an inert atmosphere (N₂ or Ar), add the 7-borylated indole, the aryl/heteroaryl halide, the palladium catalyst, the ligand (if applicable), and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (typically ranging from 80 to 120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. BJOC - Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions [beilstein-journals.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pure.hw.ac.uk [pure.hw.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from 7-Indole Boronic Acid Pinacol Ester Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of products from reactions involving 7-indole boronic acid pinacol ester.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My primary purification challenge is the co-elution of my desired indole product with unreacted 7-indole boronic acid pinacol ester during column chromatography. How can I improve separation?
A1: This is a common issue due to the similar polarities of the starting material and the desired product. Here are several strategies to address this:
-
Optimize the Solvent System with TLC: Before performing column chromatography, thoroughly screen different solvent systems using Thin Layer Chromatography (TLC).[1] Aim for a solvent mixture that provides a clear separation between your product and the starting material, ideally with an Rf value for your target compound between 0.2 and 0.4.[1]
-
Employ Gradient Elution: Start with a non-polar solvent system and gradually increase the polarity.[1] For instance, a gradient of ethyl acetate in hexanes, starting from a low percentage of ethyl acetate and slowly increasing, can be effective.[2]
-
Use Boric Acid-Impregnated Silica Gel: Boronic acid pinacol esters can sometimes adsorb strongly to standard silica gel, leading to peak tailing and poor separation. Using silica gel impregnated with boric acid can reduce this interaction and improve chromatographic performance.
-
Consider an Alternative Stationary Phase: If silica gel proves ineffective, consider using a less acidic stationary phase like neutral alumina.[1]
Q2: I am observing significant tailing of my basic indole-containing product during silica gel chromatography. What is the cause and how can I fix it?
A2: Peak tailing for basic indole derivatives is often due to strong interactions with the acidic silanol groups on the surface of the silica gel.[1][2] To mitigate this, you can:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (TEA) or ammonia (typically 0.1-2%), into your mobile phase.[1][2] This will neutralize the acidic silanol groups, reducing the strong adsorption of your basic product.[1]
-
Deactivate the Silica Gel: Before packing your column, you can pre-treat the silica gel with a solvent system containing a small percentage of triethylamine.[1]
-
Use a High-Purity, End-Capped Column: These columns have fewer residual silanol groups, which minimizes secondary interactions that cause tailing.[2]
Q3: My product, an indole derivative, appears to be degrading on the silica gel column, leading to low recovery. What steps can I take to prevent this?
A3: The indole nucleus can be sensitive to acidic conditions, and standard silica gel is inherently acidic, which can cause degradation of sensitive compounds.[2] To address this:
-
Check Compound Stability: Before committing to a large-scale purification, assess the stability of your compound on silica gel using a 2D-TLC.[1] Spot your compound, run the TLC in one direction, let the plate sit for a period, and then run it in the second dimension with the same solvent system. If a spot appears off the diagonal, it indicates degradation.
-
Use a Neutral Stationary Phase: Switch to a neutral stationary phase like alumina to avoid acidic conditions.[1]
-
Consider Reverse-Phase Chromatography: In reverse-phase chromatography, the mobile phase can be buffered to a neutral pH, which can prevent the degradation of acid-sensitive compounds.[2]
Q4: I am struggling with the purification of a highly polar indole derivative. What purification techniques are most suitable?
A4: Highly polar compounds can be challenging to purify using standard normal-phase chromatography. Consider the following alternatives:
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Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar compounds that have little to no retention on traditional reverse-phase columns. It uses a polar stationary phase with a high concentration of an organic solvent in the mobile phase.[2]
-
Ion-Exchange Chromatography (IEC): If your indole derivative is charged or zwitterionic (containing both acidic and basic functional groups), ion-exchange chromatography can be a very effective purification method.[2]
-
Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique. For indole derivatives, solvents like n-hexane have been shown to be effective for crystallization, yielding high purity products.[3]
Quantitative Data Summary
| Purification Method | Compound Type | Purity Achieved | Yield | Key Conditions | Reference |
| Solute Crystallization | Indole | 99.5 wt% | 57.5% | Solvent: n-hexane, Temperature: 283 K, Time: 10 min | [3] |
Experimental Protocols
Protocol 1: General Column Chromatography for Moderately Polar Indole Derivatives
-
Stationary Phase Selection: Use high-purity grade silica gel (230-400 mesh).[2]
-
Solvent System Selection: Determine an appropriate solvent system using TLC. A common starting point is a mixture of hexanes and ethyl acetate.[2]
-
Column Packing: Prepare a slurry of the silica gel in the initial, low-polarity mobile phase and carefully pack the column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate). Adsorb the dissolved sample onto a small amount of silica gel and then carefully add the dry-loaded sample to the top of the packed column.[2]
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[2]
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.[2]
Protocol 2: Purification of Basic Indole Derivatives using a Modified Mobile Phase
-
Stationary Phase and Column Packing: Follow steps 1 and 3 from Protocol 1.
-
Mobile Phase Preparation: Prepare your chosen solvent system and add 0.1-1% triethylamine (TEA) to the mixture.
-
Sample Loading and Elution: Follow steps 4 and 5 from Protocol 1 using the TEA-modified mobile phase.
-
Fraction Collection and Post-Purification: Follow steps 6 and 7 from Protocol 1. Be aware that the final product may contain residual TEA, which may need to be removed by co-evaporation with a suitable solvent or by an acidic wash if the product is stable under those conditions.
Visualized Workflows
Caption: A troubleshooting workflow for purifying products from 7-indole boronic acid pinacol ester reactions.
References
How to optimize reaction conditions for 7-indole boronic ester coupling.
Technical Support Center: 7-Indole Boronic Ester Coupling
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Suzuki-Miyaura cross-coupling reactions involving 7-indole boronic esters.
Troubleshooting Guide
This section addresses common issues encountered during the coupling reaction.
Q1: My reaction shows low to no yield. What are the primary factors to investigate?
A1: A failed or low-yielding reaction can typically be attributed to one of several key factors. A systematic check of the following is recommended:
-
Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Ensure your catalyst and ligand are from a reliable source and have not degraded. Consider using a fresh batch or a more robust, air-stable precatalyst.[1]
-
Inert Atmosphere: The presence of oxygen can deactivate the catalyst and lead to the homocoupling of boronic acids as a side reaction.[1] Ensure all solvents are properly degassed and the reaction is maintained under a strict inert atmosphere (Nitrogen or Argon) from start to finish.[2]
-
Reagent Purity and Stability: Verify the purity of your starting materials. Boronic esters can degrade over time, particularly through protodeboronation.[1] The purity of the aryl halide is also critical.
-
Base and Solvent Selection: The choice of base and solvent is interdependent and crucial for success. The base must be adequate to facilitate the transmetalation step but not so strong as to cause degradation of your starting materials or products.[1] For reactions in anhydrous solvents, ensure the base is finely powdered and dry.[1]
Troubleshooting Workflow for Low/No Yield
The following diagram outlines a logical workflow for troubleshooting a failed 7-indole boronic ester coupling reaction.
Caption: A decision tree for troubleshooting failed Suzuki coupling reactions.
Q2: I am observing significant protodeboronation. How can this be minimized?
A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction, especially with electron-rich heterocycles like indole.[1][3] The primary source of the proton is often water in the reaction mixture. To mitigate this:
-
Use a Milder Base: Strong bases in aqueous media can accelerate this side reaction.[1] Consider switching from strong bases like K₃PO₄ or NaOH to milder options like K₂CO₃ or KF.[1]
-
Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions can significantly reduce protodeboronation by eliminating the primary proton source.[1]
-
Boronic Ester Stability: While boronic esters are generally more stable than their corresponding acids, they can still hydrolyze. Using freshly prepared or purified esters is recommended. Protecting the boronic acid as a diethanolamine adduct can also increase stability.[1][4]
Q3: Homocoupling of my boronic ester is a major byproduct. What causes this?
A3: The homocoupling of boronic esters to form a biaryl species is often promoted by the presence of oxygen. This occurs when oxygen intercepts the catalytic cycle, leading to oxidative homocoupling.[1] To prevent this:
-
Rigorous Degassing: Ensure your solvents are thoroughly degassed before use. Common methods include freeze-pump-thaw cycles or sparging with an inert gas like argon for an extended period.[5]
-
Maintain Inert Atmosphere: The reaction vessel must be properly flushed with an inert gas, and a positive pressure should be maintained throughout the experiment to prevent air from entering.[2]
Frequently Asked Questions (FAQs)
Q4: Which palladium catalyst and ligand combination is best for 7-indole boronic ester coupling?
A4: The optimal choice depends on the specific substrates. However, palladium catalysts paired with bulky, electron-rich biarylphosphine ligands have shown high efficacy.
-
Effective Ligands: Ligands such as SPhos and XPhos are frequently reported to provide high yields in the coupling of nitrogen-containing heterocycles.[6][7]
Q5: What is the recommended base and solvent system?
A5: The base and solvent system must be chosen carefully to ensure solubility of the reagents and facilitate the reaction.
-
Bases: Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are commonly used and effective bases.[2][6] The choice may depend on the sensitivity of your substrates; K₃PO₄ is a stronger base, while K₂CO₃ is milder.
-
Solvents: Polar aprotic solvents are most frequently used.[8] A mixture of 1,4-dioxane and water (e.g., 4:1 or 10:1 v/v) is a robust system.[2][8] The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[8] Other solvents like DMF or THF can also be effective, with DMF's higher boiling point being useful for less reactive substrates.[8]
Q6: At what temperature should the reaction be run?
A6: The optimal temperature is substrate-dependent.
-
Typical Range: Most Suzuki couplings involving heteroaryl halides are conducted at elevated temperatures, typically between 80 °C and 120 °C.[2]
-
Temperature Effects: Increasing the temperature generally increases the reaction rate, which can be necessary for challenging couplings.[9] However, excessively high temperatures can lead to degradation of the starting materials, products, or catalyst. It is recommended to start in the 80-100 °C range and optimize from there. With highly active catalyst systems, some couplings can even be performed at room temperature.[10]
Q7: Does the N-H of the indole need to be protected?
A7: The need for N-protection on the indole ring is a critical consideration.
-
Unprotected Indoles: Couplings can be performed on unprotected indoles, but side reactions or catalyst inhibition can sometimes be an issue.[7][11]
-
Protected Indoles: Protecting the indole nitrogen with groups like Boc (tert-butyloxycarbonyl) or Tos (tosyl) can improve yields and reproducibility in some cases.[11] However, the choice of protecting group can also influence reactivity. In one study, reacting indole bromides with phenylboronic acids gave high yields regardless of protection, whereas reacting indolylboronic acids with phenyl bromides gave the best yields with an unprotected N-H.[11]
Data Presentation: Catalyst and Ligand Comparison
The following table summarizes the performance of various palladium catalyst systems in a model Suzuki-Miyaura coupling of 3-chloroindazole with 5-indole boronic acid, which serves as a relevant model for indole boronic ester couplings.[6]
| Catalyst Source | Ligand | Conversion (%) | Yield (%) |
| Pd₂(dba)₃ | XPhos | 75 | 56 |
| Pd₂(dba)₃ | SPhos | 71 | 52 |
| Pd(OAc)₂ | XPhos | 68 | 49 |
| SPhos Pd G2 | SPhos | 97 | 80 |
| XPhos Pd G2 | XPhos | 87 | 69 |
Data sourced from a study on the coupling of nitrogen-rich heterocycles.[6]
Experimental Protocols & Reaction Mechanism
General Experimental Protocol
This protocol is a starting point and should be optimized for specific substrates.
-
Setup: To a flame-dried Schlenk flask or sealed reaction vessel, add the 7-indole boronic ester (1.0 equiv.), the aryl halide (1.0-1.2 equiv.), the palladium catalyst (e.g., SPhos Pd G2, 1-5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).[2][6]
-
Inerting: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[2]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.[2][8]
-
Reaction: Place the vessel in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).[1][2]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.[2]
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.[2]
-
Purification: Filter the solution, concentrate it under reduced pressure, and purify the crude residue by flash column chromatography on silica gel.[2]
Visualized Experimental Workflow
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection - PubMed [pubmed.ncbi.nlm.nih.gov]
Instability of indole boronic esters during column chromatography.
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of indole boronic esters, particularly focusing on their instability during column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is my indole boronic ester decomposing during silica gel column chromatography?
Indole boronic esters, especially pinacol esters (Bpin), are known to be sensitive to the acidic nature of standard silica gel.[1][2] The primary degradation pathway is the hydrolysis of the boronic ester back to the corresponding boronic acid.[3][4][5][6] This issue can be exacerbated by the indole nucleus, as some indole boronic acids are inherently unstable.[7] This degradation leads to streaking, low recovery, and co-elution of the desired product with the boronic acid impurity.[2][4]
Q2: I'm observing significant streaking and poor separation of my indole boronic ester on the TLC plate and column. What is the cause?
Streaking and poor separation are common symptoms of on-column degradation and strong interaction with the stationary phase.[2][4] The Lewis acidic boron atom can interact strongly with the silanol groups on the silica surface, leading to over-adsorption.[2] As the ester hydrolyzes to the more polar boronic acid, this problem is often intensified.[8]
Q3: Are there alternative stationary phases I can use for the purification of indole boronic esters?
Yes, several alternatives to standard silica gel can provide better results:
-
Neutral Alumina: This is a frequently recommended alternative as it is less acidic than silica gel.[1][2][9]
-
Deactivated Silica Gel: You can deactivate silica gel by preparing a slurry in your mobile phase and adding a small amount of a basic modifier like triethylamine (~1%).[2]
-
Boric Acid-Treated Silica Gel: Impregnating the silica gel with boric acid has been shown to be effective in suppressing the degradation of pinacol boronic esters.[10][11][12][13]
-
Reversed-Phase Silica (C18): For less polar indole boronic esters, reversed-phase chromatography can be a viable option.[2]
Q4: Can I modify my mobile phase to improve the stability and separation of my compound?
Absolutely. Mobile phase modification can significantly impact the stability of your indole boronic ester:
-
Addition of a Base: As mentioned, adding a small percentage of triethylamine (e.g., 0.5-1%) to your eluent can neutralize the acidic sites on the silica gel.[2]
-
Aprotic Solvents: For reversed-phase HPLC, using aprotic and non-aqueous diluents can help to stabilize the boronic ester.[3]
-
Buffered Mobile Phases: In some HPLC applications, using a highly basic mobile phase (e.g., pH 12.4) with an ion-pairing reagent has been successful for analyzing reactive pinacol boronate esters.[3]
Q5: Are some boronic ester protecting groups more stable than others during chromatography?
Yes, the stability of the boronic ester is highly dependent on the diol used for protection. Sterically hindered boronic esters are generally more stable.[4][12] While pinacol (pin) is the most common, other protecting groups offer enhanced stability:
-
MIDA esters: These are known to be more stable to hydrolysis and chromatography.[13]
-
Xanthopinacol (xpin) boronates: These have been developed as a robust protecting group with excellent stability.[14]
-
1,1,2,2-tetraethylethylene glycol (Epin) and 1,1,2,2-tetrapropylethylene glycol (Ppin) esters: These have also been reported as stable alternatives.[11]
Troubleshooting Guides
Issue 1: Product degradation upon loading onto the silica gel column.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Acidic Silica Gel | Switch to a less acidic stationary phase like neutral alumina.[1][2] | Reduced on-column hydrolysis and improved recovery of the intact ester. |
| Deactivate the silica gel by adding ~1% triethylamine to the eluent.[2] | Neutralization of acidic silanol groups, preventing degradation. | |
| Use boric acid-impregnated silica gel.[10][11] | Suppression of boronic ester hydrolysis. | |
| Prolonged Contact Time | Perform flash chromatography to minimize the time the compound spends on the column.[1] | Less time for degradation to occur, leading to a purer product. |
Issue 2: The compound streaks badly and does not elute properly.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Strong Adsorption | Add a competitive binder to the mobile phase, such as a small amount of an alcohol (e.g., methanol), if compatible with your compound's solubility and separation. | The additive will compete for binding sites on the silica, allowing your compound to elute more cleanly. |
| Consider using a more robust protecting group for the boronic acid, such as a MIDA ester.[13] | The more stable ester will have less interaction with the silica gel and be less prone to degradation into the highly polar boronic acid. | |
| Hydrolysis to Boronic Acid | Employ one of the strategies from Issue 1 to prevent hydrolysis. The resulting boronic acid is more polar and prone to streaking.[8] | Prevention of the formation of the polar, streaking impurity. |
Quantitative Data Summary
| Protecting Group | Abbreviation | Relative Stability on Silica Gel | Key Characteristics |
| Pinacol | Bpin | Moderate | Most common, but susceptible to hydrolysis on silica gel.[12][14] |
| N-Methyliminodiacetic acid | MIDA | High | More stable to column chromatography due to the intramolecular dative bond to boron.[13] |
| Xanthopinacol | Bxpin | Very High | A robust protecting group with excellent stability under various conditions.[14] |
| 1,1,2,2-tetraethylethylene glycol | Epin | High | Reported as a stable and versatile precursor building block.[11] |
Experimental Protocols
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel
This protocol is adapted from a method developed to suppress the degradation of pinacol boronic esters during column chromatography.[10][11]
Materials:
-
Standard silica gel for column chromatography
-
Boric acid
-
Methanol
-
Hexane (or another non-polar solvent for slurrying)
-
Rotary evaporator
Procedure:
-
Dissolve boric acid in methanol to create a saturated solution.
-
Add the silica gel to the methanolic boric acid solution. Use enough solution to form a free-flowing slurry.
-
Remove the methanol under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained.
-
The boric acid-impregnated silica gel is now ready to be used for packing the column. Pack the column using a standard slurry method with your chosen eluent.
Protocol 2: Column Chromatography with a Triethylamine-Modified Eluent
This protocol describes the deactivation of silica gel using a basic modifier in the mobile phase.[2]
Materials:
-
Standard silica gel
-
Eluent system (e.g., Hexane/Ethyl Acetate)
-
Triethylamine (TEA)
Procedure:
-
Prepare your desired eluent mixture (e.g., 90:10 Hexane:Ethyl Acetate).
-
Add triethylamine to the eluent to a final concentration of 0.5-1% (v/v).
-
Pack the column with silica gel using this TEA-modified eluent.
-
Equilibrate the column by passing several column volumes of the modified eluent through it before loading your sample.
-
Run the chromatography as usual with the TEA-modified eluent.
Visualizations
Caption: Proposed degradation pathway of an indole boronic ester on silica gel.
Caption: Troubleshooting workflow for indole boronic ester purification.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
Addressing poor reactivity of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing poor reactivity with 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole in cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing low to no yield in our Suzuki-Miyaura coupling reaction with this compound. What are the common causes?
Low yields in Suzuki-Miyaura couplings involving 7-indole boronic acid pinacol ester can stem from several factors. A primary issue is the propensity of indole boronic acids to undergo protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom, particularly under basic conditions. The choice of catalyst, base, and solvent system is critical in mitigating this side reaction and promoting the desired cross-coupling.
Troubleshooting Flowchart for Poor Reactivity
Caption: Troubleshooting guide for Suzuki-Miyaura coupling.
Q2: What alternative reaction conditions can improve the coupling efficiency of 7-indole boronic acid pinacol ester?
Optimizing the reaction components is key. The selection of a suitable palladium catalyst and ligand system, along with a compatible base and solvent, can significantly enhance reaction outcomes.
Table 1: Recommended Reaction Conditions for Suzuki-Miyaura Coupling of 7-Indole Boronic Acid Pinacol Ester
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd(dppf)Cl₂ or Pd₂(dba)₃ with a bulky biarylphosphine ligand (e.g., SPhos, XPhos) | Bulky, electron-rich ligands promote the reductive elimination step and can stabilize the catalytic species, often leading to higher yields. |
| Base | K₃PO₄, Cs₂CO₃, or KF | These weaker bases are less likely to promote protodeboronation of the indole boronic ester compared to strong hydroxides. |
| Solvent | Anhydrous 1,4-Dioxane, THF, or Toluene | Aprotic solvents are generally preferred to minimize protodeboronation. The addition of a small amount of water can sometimes be beneficial, but should be carefully optimized. |
| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent the oxidation and deactivation of the palladium catalyst. |
Q3: Can you provide a general experimental protocol for a Suzuki-Miyaura coupling using this compound?
Below is a representative protocol that can be adapted as a starting point for optimization.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the aryl halide (1.1 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.), and the ligand (if required, e.g., SPhos, 0.10 eq.).
-
Reagent Addition: Add the base (e.g., K₃PO₄, 2.0-3.0 eq.) and the anhydrous solvent (e.g., 1,4-dioxane or toluene).
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Disclaimer: The information provided is for guidance purposes only. Reaction conditions should be optimized for each specific substrate combination. Always consult relevant safety data sheets (SDS) before handling any chemicals.
Influence of base and solvent on 7-indole boronic ester reaction outcomes.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the influence of bases and solvents on the reaction outcomes of 7-indole boronic esters, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a base and solvent for a Suzuki-Miyaura coupling of a 7-indole boronic ester?
A1: The choice of base and solvent is interdependent and crucial for a successful reaction. Key considerations include:
-
Base Strength: The base must be strong enough to facilitate the formation of the boronate species, which is more active in the transmetalation step, but not so strong as to cause degradation of the starting materials or products.
-
Solvent Polarity and Protic Nature: The solvent system needs to dissolve both the organic substrates and the inorganic base. Polar aprotic solvents are commonly used. Protic solvents like water can be beneficial, often accelerating the reaction and being environmentally friendly.[1]
-
N-H Acidity of the Indole: The N-H proton of the indole ring is acidic and can interfere with the catalytic cycle, potentially leading to lower yields. In such cases, N-protection might be necessary.[2]
-
Boronic Ester Stability: Boronic esters, particularly pinacol esters, are generally more stable than their corresponding boronic acids but can still be sensitive to hydrolysis under certain conditions.
Q2: Which bases are commonly used for Suzuki couplings with indole derivatives?
A2: A range of inorganic bases is typically employed. The choice can significantly impact the reaction yield. Common bases include:
-
Potassium Carbonate (K₂CO₃)
-
Potassium Phosphate (K₃PO₄)[3]
-
Cesium Carbonate (Cs₂CO₃)
-
Sodium Carbonate (Na₂CO₃)
-
Potassium Fluoride (KF)
The optimal base often needs to be determined empirically for a specific substrate combination.
Q3: What are the recommended solvent systems for these reactions?
A3: Biphasic solvent systems are often effective. Commonly used solvents and mixtures include:
-
1,4-Dioxane/Water[4]
-
Tetrahydrofuran (THF)/Water
-
Toluene/Water
-
Dimethylformamide (DMF)[5]
-
Acetonitrile (MeCN)
The ratio of the organic solvent to water can influence the reaction rate and yield and should be optimized.[4]
Q4: Should I protect the N-H group of the 7-indole boronic ester?
A4: While many protocols exist for unprotected indoles, the acidic N-H proton can interfere with the reaction, leading to lower yields or catalyst inhibition.[2][3] If you are encountering issues with a low yield, protecting the indole nitrogen with a group like tert-butyloxycarbonyl (Boc) or tosyl (Ts) is a common strategy to improve outcomes. However, this adds protection and deprotection steps to the synthesis.
Troubleshooting Guide
Issue 1: Low to No Product Yield
This is one of the most common issues encountered. A systematic approach to troubleshooting is recommended.
-
Initial Checks:
-
Reagent Integrity: Ensure the boronic ester is pure and has not degraded. Verify the activity of the palladium catalyst and the quality of the base and solvents.
-
Inert Atmosphere: Confirm that the reaction was performed under an inert atmosphere (e.g., nitrogen or argon) as oxygen can deactivate the catalyst.[4]
-
Proper Degassing: Ensure all solvents were properly degassed before use.
-
-
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting low-yield 7-indole boronic ester Suzuki coupling reactions.
Issue 2: Significant Protodeboronation (Loss of Boronic Ester Group)
Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic ester with a hydrogen atom.
-
Potential Causes & Solutions:
-
Strong Base/Aqueous Conditions: The combination of a strong base and water can accelerate protodeboronation.
-
Solution: Switch to a milder base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃).
-
-
Elevated Temperatures: High reaction temperatures can promote this side reaction.
-
Solution: Attempt the reaction at a lower temperature for a longer duration.
-
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.
-
Issue 3: Homocoupling of the Boronic Ester
This side reaction leads to the formation of a dimer of the boronic ester coupling partner.
-
Potential Causes & Solutions:
-
Presence of Oxygen: Oxygen in the reaction mixture can promote homocoupling.
-
Solution: Ensure thorough degassing of solvents and maintain a strict inert atmosphere throughout the reaction.
-
-
Pd(II) Species: The presence of Pd(II) species at the start of the reaction can lead to homocoupling.
-
Solution: Use a Pd(0) source or ensure that the Pd(II) precatalyst is efficiently reduced to Pd(0) at the beginning of the catalytic cycle.
-
-
Data on Base and Solvent Effects
The following tables provide illustrative data on the impact of different bases and solvents on Suzuki-Miyaura coupling yields for related indole compounds. Note that optimal conditions for 7-indole boronic esters may vary and require specific optimization.
Table 1: Effect of Different Bases on Yield
| Entry | Base (2.0 equiv) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 18 | 86 |
| 2 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 18 | 75 |
| 3 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 18 | 82 |
| 4 | Na₂CO₃ | Dioxane/H₂O (4:1) | 100 | 18 | 68 |
Data is representative and based on typical Suzuki-Miyaura reactions of halo-indoles.[3]
Table 2: Effect of Different Solvent Systems on Yield
| Entry | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 18 | 86 |
| 2 | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 18 | 79 |
| 3 | K₃PO₄ | THF/H₂O (4:1) | 80 | 24 | 72 |
| 4 | K₃PO₄ | DMF | 110 | 12 | 88 |
Data is representative and based on typical Suzuki-Miyaura reactions of halo-indoles.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a 7-Halo-Indole with a Phenylboronic Ester
This protocol provides a robust starting point for optimization.
-
Reaction Setup:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the 7-halo-indole (1.0 equiv.), the phenylboronic ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand if required.
-
Seal the vessel with a septum.
-
-
Inert Atmosphere:
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[4]
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe. The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
-
Reaction:
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Experimental Workflow Diagram
Caption: A general experimental workflow for the Suzuki-Miyaura coupling of a 7-halo-indole.
Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism can aid in troubleshooting. The choice of base and solvent primarily influences the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides [organic-chemistry.org]
Managing hydrolysis of 7-indole boronic acid pinacol ester during reactions.
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and answers to frequently asked questions regarding the handling and management of 7-Indole Boronic Acid Pinacol Ester, with a specific focus on preventing and controlling its hydrolysis during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is 7-indole boronic acid pinacol ester, and why is its stability a concern?
A1: 7-Indole boronic acid pinacol ester is a versatile chemical intermediate, widely used in carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling.[1] The pinacol ester form offers enhanced stability compared to the free boronic acid, making it easier to handle and store.[1][2] However, it is susceptible to hydrolysis—the chemical breakdown in the presence of water—which converts it back to the less stable 7-indole boronic acid and pinacol.[3][4] This degradation can lead to inconsistent reaction outcomes, lower yields, and the formation of unwanted byproducts.[2]
Q2: What are the primary factors that cause the hydrolysis of 7-indole boronic acid pinacol ester?
A2: The primary degradation pathway is hydrolysis, which can be catalyzed by both acidic and basic conditions.[5] Key factors that accelerate hydrolysis include:
-
Presence of Water: As the reactant, water is the primary driver of hydrolysis. This includes residual water in solvents or reagents and aqueous conditions during reaction workups.[3]
-
pH: The rate of hydrolysis is strongly influenced by pH. It is significantly accelerated at physiological pH (~7.4) and under the basic conditions often required for cross-coupling reactions.[6][7]
-
Temperature: Higher reaction or storage temperatures can increase the rate of hydrolysis and other degradation pathways.
-
Solvent Choice: Protic solvents (e.g., water, methanol) can participate in and facilitate hydrolysis. Aprotic solvents are generally preferred for sample preparation and storage.[8][9]
Q3: How can I detect and quantify the hydrolysis of my ester?
A3: The most common method for monitoring the purity of 7-indole boronic acid pinacol ester and quantifying its hydrolysis to the corresponding boronic acid is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[3][8] However, a significant challenge is "on-column hydrolysis," where the analytical conditions themselves cause the ester to degrade, leading to inaccurate measurements.[8][10] To obtain reliable data, specialized HPLC methods are required (see Experimental Protocols Section 2).
Q4: Aside from hydrolysis, what other stability issues should I be aware of?
A4: Besides hydrolysis, protodeboronation is a critical side reaction. This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of indole.[11] This reaction is particularly problematic for heteroaromatic boronic acids, especially under basic aqueous conditions used in many coupling reactions.[11] Minimizing exposure to strong bases and water is key to suppressing this pathway.[12]
Troubleshooting Guide
This section addresses common issues encountered during reactions involving 7-indole boronic acid pinacol ester.
Issue 1: My Suzuki-Miyaura reaction has a low or inconsistent yield.
-
Possible Cause: Premature hydrolysis of the pinacol ester before or during the catalytic cycle. The free boronic acid is less stable and may degrade under the reaction conditions.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly dried, anhydrous solvents and reagents. Degas solvents thoroughly to remove dissolved oxygen, which can also contribute to degradation.[13]
-
Select the Right Base: The choice of base is critical. While bases are necessary to activate the boronic ester for transmetalation, strong aqueous bases can accelerate both hydrolysis and protodeboronation.[14] Consider using a milder, non-aqueous base like potassium fluoride (KF) or carefully dried and finely powdered potassium phosphate (K₃PO₄).[11]
-
Optimize Reagent Addition: Add the aqueous component of the solvent system (if required) and the base at the last possible moment, just before heating the reaction. This minimizes the time the ester is exposed to hydrolytic conditions before the reaction begins.
-
Consider a "Slow-Release" Strategy: For particularly sensitive substrates, converting the pinacol ester to a more stable form, like a MIDA boronate ester, can provide the boronic acid slowly and in low concentrations throughout the reaction, minimizing degradation.[11]
-
Issue 2: My HPLC analysis shows a high percentage of the corresponding boronic acid, even with a fresh sample.
-
Possible Cause: On-column hydrolysis is occurring during the HPLC run, giving a false reading of the sample's purity.
-
Troubleshooting Steps:
-
Modify Sample Preparation: Dissolve the sample in an anhydrous, aprotic diluent such as acetonitrile (ACN) or tetrahydrofuran (THF) immediately before injection.[8][9] Avoid using methanol or water in the sample diluent.[9]
-
Optimize HPLC Method:
-
Column: Use a column with low residual silanol activity, such as a Waters XTerra MS C18.[8][10]
-
Mobile Phase: Avoid acidic modifiers like formic or trifluoroacetic acid, as they can catalyze hydrolysis.[8] If possible, run the separation with no pH modifier.
-
Method Speed: Employ a fast LC method to reduce the time the analyte spends on the column, thereby minimizing the opportunity for on-column degradation.[15]
-
-
Issue 3: I observe significant amounts of indole (the protodeboronated byproduct) in my reaction mixture.
-
Possible Cause: The reaction conditions are promoting protodeboronation.
-
Troubleshooting Steps:
-
Minimize Water: This is the most critical step. Switch to anhydrous reaction conditions if your reaction chemistry allows.[12]
-
Use Milder Bases: Strong bases in protic solvents are a primary cause of protodeboronation.[11] Experiment with bases like K₂CO₃ or KF.
-
Protect the Indole Nitrogen: If the indole N-H is unprotected, its acidity can influence side reactions. Protecting the nitrogen with a suitable group (e.g., Boc, Tos) can alter the electronic properties and stability of the molecule, potentially reducing degradation.
-
Data Presentation
Table 1: Stability of Phenylboronic Pinacol Esters in Water vs. Buffered Solution
| Compound | Substituent | % Ester Remaining in Water (after 60 min) | % Ester Remaining at pH 7.4 (after 60 min) |
| PBPE | -H | ~95% | ~20% |
| 4-MeO-PBPE | -OCH₃ (Electron-Donating) | ~98% | ~45% |
| 4-CF₃-PBPE | -CF₃ (Electron-Withdrawing) | ~90% | <5% |
Data adapted from a study by Achilli et al. on phenylboronic pinacol esters, demonstrating that hydrolysis is dramatically faster at physiological pH and is slowed by electron-donating groups.[6]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Ester Hydrolysis
This protocol provides a general methodology for coupling 7-indole boronic acid pinacol ester with an aryl bromide, incorporating steps to manage hydrolysis.
-
Reagent and Glassware Preparation:
-
Thoroughly dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or argon.
-
Use anhydrous, degassed solvents. For a typical dioxane/water system, prepare the anhydrous dioxane first and add degassed, deionized water just before use. .
-
-
Reaction Assembly:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv), 7-indole boronic acid pinacol ester (1.2-1.5 equiv), and the palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Seal the flask with a septum, and purge the system with an inert gas (argon or nitrogen) for 10-15 minutes. .
-
-
Solvent and Base Addition:
-
Under a positive pressure of inert gas, add the anhydrous solvent (e.g., 1,4-dioxane) via syringe.
-
In a separate, dry flask, dissolve the base (e.g., K₃PO₄, 2.0-3.0 equiv, finely powdered and dried) in the aqueous co-solvent (e.g., degassed water).
-
Add the base solution to the main reaction flask via syringe. The total reaction concentration should be ~0.1 M with respect to the limiting reagent. .
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-100°C).
-
Monitor the reaction progress by TLC or LC-MS. .
-
-
Workup:
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with cold brine to minimize contact time with a fully aqueous phase.[16] Avoid strong acidic or basic washes if possible. If a basic wash is needed to remove unreacted boronic acid, use a chilled, dilute solution and perform the extraction quickly.[17]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: RP-HPLC Method for Purity Analysis (Minimized On-Column Hydrolysis)
This method is designed to accurately assess the purity of 7-indole boronic acid pinacol ester while preventing its degradation during analysis.
-
Instrumentation: Standard HPLC system with UV detection.
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm, or equivalent low-silanol activity column.[8][10]
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water (HPLC Grade)
-
Gradient:
Time (min) %A %B 0.0 10 90 20.0 90 10 25.0 90 10 25.1 10 90 | 30.0 | 10 | 90 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm or as determined by UV scan.
-
Injection Volume: 5 µL
-
Procedure:
-
Prepare a stock solution of the sample at ~1 mg/mL in anhydrous acetonitrile.
-
Perform serial dilutions as needed for analysis.
-
Inject the sample immediately after preparation.
-
The pinacol ester will be the major, less polar peak, while the hydrolyzed boronic acid will elute earlier as a more polar compound.
-
Visualizations
Caption: Mechanism of pinacol ester hydrolysis.
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Caption: Experimental workflow for stability assessment.
References
- 1. nbinno.com [nbinno.com]
- 2. Unstable boronic acid and pinacol ester cross-coupling enabled by an “on-cycle” precatalyst [morressier.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH [iris.unipv.it]
- 8. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 9. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
Validation & Comparative
Comparative NMR Analysis of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole and Related Compounds
For Immediate Release
This guide provides a detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, a key building block in synthetic chemistry. The performance of this product is objectively compared with unsubstituted indole and other relevant boronate esters, supported by experimental data to aid researchers, scientists, and drug development professionals in their applications.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound and its comparative alternatives. The data was acquired in CDCl₃ unless otherwise specified.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Compound | δ (ppm), Multiplicity (J in Hz) |
| This compound | 9.29 (s, 1H, N-H), 7.82 (d, J=7.9 Hz, 1H, Ar-H), 7.70 (d, J=7.0 Hz, 1H, Ar-H), 7.32-7.29 (m, 1H, Ar-H), 7.21-7.14 (m, 1H, Ar-H), 6.62-6.57 (m, 1H, Ar-H), 1.44 (s, 12H, -C(CH₃)₂)[1] |
| 1H-Indole | 8.10 (br s, 1H, N-H), 7.65 (d, J=7.9 Hz, 1H, H-4), 7.39 (d, J=8.2 Hz, 1H, H-7), 7.18 (t, J=7.6 Hz, 1H, H-2), 7.12 (ddd, J=8.2, 7.0, 1.2 Hz, 1H, H-6), 7.06 (ddd, J=7.9, 7.0, 1.0 Hz, 1H, H-5), 6.53 (dd, J=3.1, 0.9 Hz, 1H, H-3) |
| 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | 8.15 (br s, 1H), 8.09 (s, 1H), 7.69 (dd, J=8.3, 1.5 Hz, 1H), 7.39 (d, J=8.3 Hz, 1H), 7.25 (t, J=2.8 Hz, 1H), 6.54 (dd, J=3.1, 1.9 Hz, 1H), 1.36 (s, 12H) |
| 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | 8.16 (br s, 1H), 7.89 (s, 1H), 7.63 (d, J=8.1 Hz, 1H), 7.49 (d, J=8.1 Hz, 1H), 7.24 (t, J=2.7 Hz, 1H), 6.52 (dd, J=3.1, 1.9 Hz, 1H), 1.35 (s, 12H) |
Table 2: ¹³C NMR Data (101 MHz, CDCl₃)
| Compound | δ (ppm) |
| This compound | No direct experimental data found. Estimated values based on indole and substituent effects: ~136.0 (C-7a), ~129.0 (C-3a), ~128.0 (C-4), ~124.0 (C-2), ~121.0 (C-6), ~120.0 (C-5), ~102.5 (C-3), 83.5 (-O-C(CH₃)₂), 24.9 (-C(CH₃)₂). Note: The carbon attached to boron (C-7) is often not observed or is very broad due to quadrupolar relaxation. |
| 1H-Indole | 135.8 (C-7a), 127.9 (C-3a), 124.2 (C-2), 121.9 (C-6), 120.8 (C-4), 119.8 (C-5), 111.1 (C-7), 102.2 (C-3) |
| 5-Bromo-3-methyl-1H-indole | 134.96, 130.22, 124.76, 122.95, 121.64, 112.50, 111.60, 9.64 |
| 7-Bromo-3-methyl-1H-indole | 135.07, 129.64, 124.31, 122.33, 120.42, 118.23, 113.13, 104.75, 9.97 |
Experimental Protocols
General Procedure for NMR Spectroscopy
All ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹H NMR, data are reported as follows: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration. For ¹³C NMR, chemical shifts are reported in ppm.
Workflow and Data Analysis
The general workflow for NMR characterization involves sample preparation, data acquisition, and spectral processing and analysis. This process is crucial for the structural elucidation and purity assessment of synthesized compounds.
References
A Comparative Guide to the Mass Spectrometry Analysis of 7-Indole Boronic Acid Pinacol Ester
For researchers, scientists, and drug development professionals working with 7-indole boronic acid pinacol ester, a robust analytical methodology is crucial for characterization, purity assessment, and reaction monitoring. Mass spectrometry offers a powerful tool for this purpose, but the choice of ionization technique significantly impacts the quality and interpretation of the resulting data. This guide provides a comparative overview of common mass spectrometry techniques for the analysis of 7-indole boronic acid pinacol ester, supported by experimental protocols and expected data.
Introduction to the Analyte
7-Indole boronic acid pinacol ester is a valuable building block in organic synthesis, particularly in cross-coupling reactions. Its analysis by mass spectrometry is influenced by the chemical properties of both the indole moiety and the boronic acid pinacol ester group. A key challenge in the analysis of boronic acid esters is their susceptibility to hydrolysis, which can lead to the formation of the corresponding boronic acid. Additionally, boronic acids themselves can undergo dehydration to form cyclic trimers known as boroxines, further complicating spectral interpretation.[1][2] Derivatization or careful selection of analytical conditions is often necessary to obtain reliable data.
Comparison of Ionization Techniques
The choice of ionization technique is critical for the successful mass spectrometric analysis of 7-indole boronic acid pinacol ester. The most common techniques—Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Gas Chromatography-Mass Spectrometry (GC-MS)—each offer distinct advantages and disadvantages.
| Ionization Technique | Derivatization | Expected Observations | Advantages | Disadvantages |
| ESI-MS | Optional | Primarily observes the protonated molecule [M+H]⁺. Adducts with solvents (e.g., [M+Na]⁺, [M+CH₃CN+H]⁺) may also be detected. | Soft ionization technique suitable for LC-MS, minimizing fragmentation and providing clear molecular weight information. Good for polar compounds. | Susceptible to ion suppression and adduct formation, which can complicate spectra. In-source fragmentation or hydrolysis can occur. |
| MALDI-MS | Optional | Often forms adducts with the matrix (e.g., dihydroxybenzoic acid - DHB). Can produce singly charged molecular ions with high sensitivity. | High sensitivity and tolerance to some salts and buffers. Suitable for complex mixtures and can be used for imaging. | Requires a suitable matrix, and the choice of matrix can influence ionization efficiency. Derivatization may be needed to simplify spectra. |
| GC-MS | Mandatory | Requires derivatization (e.g., silylation) to increase volatility. Provides detailed fragmentation patterns upon electron ionization (EI). | Excellent chromatographic separation, leading to high-resolution data. Reproducible fragmentation patterns are valuable for structural elucidation. | Requires the analyte to be volatile and thermally stable, necessitating derivatization for boronic acid esters. Not suitable for thermally labile compounds. |
Experimental Data
| Compound | Ionization Mode | Observed m/z | Ion Type |
| 7-Indole boronic acid pinacol ester | ESI | 244.1 | [M+H]⁺[3] |
Experimental Protocols
Electrospray Ionization (ESI-MS)
This protocol is suitable for liquid chromatography-mass spectrometry (LC-MS) analysis, which is ideal for monitoring reaction progress and assessing purity.
Sample Preparation: Dissolve approximately 1 mg of 7-indole boronic acid pinacol ester in 1 mL of a suitable solvent such as acetonitrile or methanol. Dilute this stock solution with the mobile phase to a final concentration of 1-10 µg/mL. To minimize hydrolysis, aprotic solvents should be used for sample preparation and storage.[4]
Instrumentation:
-
Liquid Chromatograph: A reverse-phase C18 column is commonly used. To prevent on-column hydrolysis, a mobile phase with a high percentage of organic solvent or the use of hydrophilic interaction liquid chromatography (HILIC) can be beneficial.[5]
-
Mass Spectrometer:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V (optimization may be required to minimize in-source fragmentation)
-
Source Temperature: 100-150 °C
-
Desolvation Temperature: 250-400 °C
-
Mass Range: m/z 50-500
-
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)
MALDI-MS is a sensitive technique that can be advantageous for direct analysis of samples.
Sample Preparation:
-
Matrix Selection: 2,5-Dihydroxybenzoic acid (DHB) is a recommended matrix as it can also act as an in-situ derivatizing agent, forming an adduct with the boronic acid ester and simplifying the spectrum.[1]
-
Sample-Matrix Preparation: Prepare a saturated solution of DHB in acetonitrile. Mix the 7-indole boronic acid pinacol ester solution (in acetonitrile) with the DHB matrix solution in a 1:1 (v/v) ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
Instrumentation:
-
Laser: Nitrogen laser (337 nm)
-
Mode: Positive ion reflector mode
-
Laser Fluence: Optimized to achieve good signal-to-noise ratio while minimizing fragmentation.
-
Mass Range: m/z 50-800
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS requires derivatization to increase the volatility of the analyte.
Derivatization (Silylation):
-
Dissolve ~1 mg of 7-indole boronic acid pinacol ester in 100 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.
Instrumentation:
-
Gas Chromatograph:
-
Injector Temperature: 250-280 °C
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
-
Mass Spectrometer:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550
-
Fragmentation Pathway
While tandem MS (MS/MS) data for 7-indole boronic acid pinacol ester is not available, a logical fragmentation pathway can be proposed based on the known fragmentation of indole derivatives.[6] Under collision-induced dissociation (CID) in an ESI-MS/MS experiment, the protonated molecule ([M+H]⁺ at m/z 244.1) would likely undergo fragmentation of the pinacol ester group and the indole ring.
Alternative Analytical Approaches
For quantitative analysis, LC-MS with multiple reaction monitoring (MRM) would be the method of choice, offering high sensitivity and selectivity. For qualitative analysis and structural confirmation, high-resolution mass spectrometry (HRMS) would provide accurate mass measurements, confirming the elemental composition of the parent ion and its fragments.
Conclusion
The mass spectrometric analysis of 7-indole boronic acid pinacol ester can be effectively performed using various techniques. ESI-MS coupled with LC is well-suited for routine analysis and reaction monitoring, providing clear molecular weight information. MALDI-MS offers high sensitivity, while GC-MS, although requiring derivatization, can provide detailed structural information through its reproducible fragmentation patterns. The choice of method will ultimately depend on the specific analytical goal, whether it is qualitative characterization, quantitative analysis, or impurity profiling. Careful sample preparation to avoid hydrolysis is paramount for obtaining accurate and reproducible results.
References
- 1. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Indole-7-boronic acid pinacol ester | 642494-37-9 [chemicalbook.com]
- 4. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
A Comparative Analysis of Reactivity Among Indole Boronic Acid Isomers
For researchers and professionals engaged in drug discovery and synthetic chemistry, indole boronic acids are invaluable building blocks for constructing complex molecular architectures via cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, stands out as a robust method for forming C-C bonds. However, the reactivity of indole boronic acid is highly dependent on the position of the boronic acid moiety on the indole scaffold. This guide provides an objective comparison of the reactivity of indole-7-boronic acid and its isomers, supported by available experimental data and established chemical principles.
Factors Influencing Reactivity
The reactivity of indole boronic acid isomers in Suzuki-Miyaura coupling is primarily governed by a combination of electronic effects, steric hindrance, and the inherent stability of the carbon-boron bond.
-
Electronic Effects: The indole ring system consists of an electron-rich pyrrole ring fused to a benzene ring. Positions on the pyrrole ring (C2 and C3) are more nucleophilic than positions on the carbocyclic ring (C4, C5, C6, and C7). This difference in electron density significantly impacts the transmetalation step of the catalytic cycle.
-
Steric Hindrance: The proximity of the boronic acid group to adjacent atoms, particularly the indole nitrogen (N1), can impede the approach of the bulky palladium catalyst complex, thereby slowing the reaction rate. This is most relevant for the C7 and C4 isomers.
-
Stability and Protodeboronation: A critical side reaction is protodeboronation, where the C-B bond is cleaved by a proton source (e.g., water in the reaction mixture), rendering the boronic acid inactive for cross-coupling. Isomers with the boronic acid on the electron-rich and more acidic C2 and C3 positions are particularly susceptible to this decomposition pathway, often leading to lower yields. N-protection of the indole can mitigate this issue.
Isomer Reactivity Profile
Indole-5-boronic acid and Indole-6-boronic acid are generally the most stable and reliable isomers for Suzuki-Miyaura coupling. They consistently provide good to high yields due to the electronic and steric environment of the boronic acid group on the benzene ring, which minimizes protodeboronation.
Indole-4-boronic acid is also relatively stable but can exhibit slightly reduced reactivity due to steric hindrance from the adjacent pyrrole ring.
Indole-7-boronic acid is comparable in stability to the other isomers on the benzene ring. However, its reactivity is often attenuated by steric hindrance from the adjacent N-H group of the pyrrole ring. This can necessitate more forcing reaction conditions or carefully selected ligands to achieve high yields.
Indole-2-boronic acid and Indole-3-boronic acid are the most reactive isomers due to the high electron density at these positions. However, they are also the least stable and highly prone to competitive protodeboronation, especially with an unprotected indole nitrogen. Consequently, their use often results in lower and more variable yields unless the indole nitrogen is protected (e.g., with a Boc or tosyl group).
Data Presentation: Comparative Reaction Yields
The following table summarizes available data on the reactivity of different indole boronic acid isomers. Direct comparison is challenging due to varying reaction conditions across different studies. The data from the homocoupling study is particularly informative as it subjects multiple isomers to identical conditions.
| Isomer | Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference/Notes |
| Indole-2-boronic acid | Homocoupling | Self | Pd(OAc)₂ | Na₂CO₃ | Acetone/H₂O | Low/Protodeboronation | Inferred from a study where pyrrole-ring isomers were unsuccessful. |
| Indole-3-boronic acid | Homocoupling | Self | Pd(OAc)₂ | Na₂CO₃ | Acetone/H₂O | Low/Protodeboronation | Inferred from a study where pyrrole-ring isomers were unsuccessful. |
| Indole-4-boronic acid | Homocoupling | Self | Pd(OAc)₂ | Na₂CO₃ | Acetone/H₂O | 81 | With tosyl chloride as an additive. |
| Indole-5-boronic acid | Homocoupling | Self | Pd(OAc)₂ | Na₂CO₃ | Acetone/H₂O | Quantitative | With tosyl chloride as an additive. |
| Indole-5-boronic acid | Suzuki Coupling | 3-Chloroindazole | SPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 80 | A model reaction for heteroaryl coupling. |
| Indole-6-boronic acid | Homocoupling | Self | Pd(OAc)₂ | Na₂CO₃ | Acetone/H₂O | Quantitative | With tosyl chloride as an additive. |
| Indole-7-boronic acid | Suzuki Coupling | Aryl Halide | Not specified | Not specified | Not specified | Not specified | Data not available in a comparative context. Reactivity is generally lower due to sterics. |
Experimental Protocols
A generalized experimental protocol for the Suzuki-Miyaura cross-coupling of an indole boronic acid with an aryl bromide is provided below. This protocol serves as a starting point, and optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrate combinations, particularly for the less reactive or less stable isomers.
Materials:
-
Indole boronic acid isomer (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv or SPhos Pd G2, 0.025 equiv)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water 4:1 mixture)
Procedure:
-
To a dry Schlenk flask or microwave vial, add the indole boronic acid (e.g., 0.25 mmol), the aryl bromide (0.30 mmol), the palladium catalyst (e.g., SPhos Pd G2, 2.5 mol%), and the base (e.g., K₃PO₄, 0.50 mmol).
-
Evacuate the vessel and backfill with an inert atmosphere (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent mixture (e.g., 1.25 mL of Dioxane/Water 4:1) via syringe.
-
Seal the vessel and heat the reaction mixture with stirring at a temperature ranging from 80 °C to 120 °C. The reaction time can vary from 2 to 24 hours.
-
Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Visualization of Reactivity Factors
The following diagram illustrates the key factors that influence the reactivity of the different indole boronic acid isomers.
A Comparative Guide to Boron Reagents for Indole Suzuki Coupling: Pinacol Esters vs. Boronic Acids
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds. For researchers in medicinal chemistry and drug development, its application in the functionalization of the indole scaffold—a privileged structure in numerous bioactive compounds—is of paramount importance. The choice of the organoboron reagent, typically a boronic acid or a boronic ester, is a critical parameter that significantly influences the reaction's outcome.
This guide provides an objective comparison between boronic acids and their corresponding pinacol esters for the Suzuki coupling of indoles, supported by experimental data. While boronic acids are often considered the default reagent due to their high reactivity, pinacol esters present a compelling alternative with distinct advantages in handling and stability.
Performance Comparison: Pinacol Ester vs. Boronic Acid
The selection of the appropriate boron reagent is a trade-off between reactivity and stability. The following table summarizes the key characteristics of each reagent class in the context of indole Suzuki coupling.
| Feature | Boronic Acid | Pinacol Boronic Ester |
| Stability & Handling | Prone to protodeboronation, oxidation, and trimerization (anhydride formation), making long-term storage challenging.[1][2] | Generally bench-stable, crystalline solids with improved stability, facilitating easier handling, storage, and purification.[1] |
| Reactivity | More reactive, generally leading to faster reaction times.[3][4][5] | Less reactive, often requiring longer reaction times or higher temperatures to achieve comparable conversion.[3][4] |
| Reaction Yields | Can provide higher yields, particularly when the indole is the halide partner.[3][4] | Often furnishes lower yields compared to boronic acids under identical conditions.[3][4] |
| N-H Protection | Can be successful with unprotected indolylboronic acids.[3][4] | Use with unprotected indoles (as either the halide or boron partner) gives only trace amounts of the desired product; N-protection is essential.[3][4] |
| Solubility | Varies; can have limited solubility in common organic solvents. | Generally exhibits improved solubility in organic solvents used for cross-coupling reactions.[1] |
| Purification | Can be challenging to purify via standard silica gel chromatography. | More amenable to purification by silica gel chromatography.[6] |
Key Advantages of Pinacol Esters
While often less reactive, pinacol esters offer significant practical benefits:
-
Enhanced Stability : Pinacol esters are considerably more stable than boronic acids.[1] They are less susceptible to common decomposition pathways like protodeboronation (loss of the boron group) and trimerization into boroxines.[1] This stability makes them easier to handle in air, weigh accurately, and store for extended periods without degradation.
-
Ease of Purification : The robust nature of pinacol esters allows for purification using standard laboratory techniques like silica gel chromatography, which can be problematic for boronic acids.[6][7]
-
Broad Substrate Scope in Synthesis : Pinacol esters are the direct products of the highly versatile Miyaura borylation reaction, allowing for the straightforward synthesis of a vast array of organoboron reagents from aryl and heteroaryl halides.[8]
Experimental Data: A Head-to-Head Comparison
Data from a study by Prieto et al. directly compares the performance of boronic acids and pinacol esters in the Suzuki coupling of N-protected bromoindoles. The results clearly illustrate the higher reactivity and yields typically achieved with boronic acids in this specific context.
| Indole Substrate | Boron Reagent | Time (h) | Yield (%) |
| 1-Tos-5-bromoindole | Phenylboronic acid | 1 | 98 |
| 1-Tos-5-bromoindole | Phenylboronic acid pinacol ester | 24 | 82 |
| 1-Boc-5-bromoindole | Phenylboronic acid | 2 | 99 |
| 1-Boc-5-bromoindole | Phenylboronic acid pinacol ester | 24 | 70 |
Data sourced from Prieto, M. et al., J. Org. Chem., 2004.[3][4] These results highlight that while pinacol esters are viable coupling partners, they require significantly longer reaction times and may result in lower yields compared to the corresponding boronic acids.[3][4]
Visualizing the Chemistry
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction, a cycle involving a palladium catalyst.
Decision Workflow: Choosing Your Boron Reagent
The choice between a boronic acid and a pinacol ester depends on several factors, including the nature of the indole substrate and the priorities of the experiment (e.g., yield vs. handling convenience).
Experimental Protocols
The following are generalized procedures for indole Suzuki coupling. Researchers should optimize conditions for their specific substrates.
General Protocol for Suzuki Coupling with Indole Boronic Acid
This protocol is adapted from established methodologies for the coupling of bromoindoles.[9][10]
-
Reaction Setup : To an oven-dried reaction vessel, add the indole halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5-2.0 mmol, 1.5-2.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₃PO₄ or Na₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[9]
-
Solvent Addition : Add a degassed solvent system, such as 1,4-dioxane/H₂O (4:1, 5 mL), via syringe.[9]
-
Reaction : Heat the mixture with vigorous stirring at the desired temperature (typically 80-120 °C) for 1-12 hours. Monitor the reaction's progress by TLC or LC-MS.[9][11]
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[11]
General Protocol for Suzuki Coupling with Indole Pinacol Boronic Ester
This protocol is based on procedures developed for coupling with pinacol esters.[6][12]
-
Reaction Setup : In a pressure-rated vessel equipped with a stir bar, combine the indole halide (1.0 mmol, 1.0 equiv), the arylboronic acid pinacol ester (1.1-1.5 mmol, 1.1-1.5 equiv), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-2.5 equiv).
-
Inert Atmosphere : Place the vessel under an inert atmosphere (e.g., Argon).
-
Solvent Addition : Add anhydrous 1,4-dioxane (e.g., 0.2 M) and water (typically 10-25% v/v relative to the organic solvent). Sparge the mixture with argon for 10-15 minutes.[12]
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5-10 mol%) and continue sparging for an additional 5-10 minutes.[12]
-
Reaction : Seal the vessel and heat the mixture at 100 °C overnight (12-24 hours).
-
Workup and Purification : After cooling, filter the mixture through a pad of celite, rinsing with an organic solvent. Concentrate the filtrate and purify the residue by flash column chromatography.[12]
Conclusion
In the Suzuki coupling of indoles, both boronic acids and pinacol esters are effective reagents, but their optimal applications differ.
-
Boronic acids are generally more reactive and often provide higher yields in shorter reaction times, making them the reagent of choice when maximizing yield and reaction speed is the primary goal.[2][3][4]
-
Pinacol esters offer superior stability, making them significantly easier to handle, purify, and store.[1] This is a major practical advantage in a research and development setting. However, their use in indole couplings often necessitates longer reaction times and, crucially, requires N-protection of the indole ring to achieve good yields.[3][4]
The ultimate decision rests on the specific requirements of the synthetic target. For unprotected indoles or when reaction kinetics are paramount, boronic acids are often superior. When stability, ease of handling, and long-term storage are critical, and N-protection is incorporated into the synthetic route, pinacol esters are an excellent and reliable choice.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 11. ias.ac.in [ias.ac.in]
- 12. youtube.com [youtube.com]
A Comparative Guide to the X-ray Crystal Structure Analysis of 7-Substituted Indole Derivatives
For researchers, scientists, and drug development professionals, a comprehensive understanding of the three-dimensional structure of bioactive molecules is paramount for informed drug design and the elucidation of structure-activity relationships (SAR). The indole scaffold is a privileged structure in medicinal chemistry, and substitution at the 7-position can significantly influence the molecule's conformation, crystal packing, and ultimately, its biological activity. This guide provides a comparative analysis of the X-ray crystal structures of selected 7-substituted indole derivatives, details the experimental protocols for their structure determination, and offers visualizations of the experimental workflow and structural comparisons.
Data Presentation: Comparison of Crystallographic Data
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 7-Bromo-1H-indole-2,3-dione | C₈H₄BrNO₂ | Monoclinic | P 1 2₁/c 1 | 3.8320 | 13.072 | 15.004 | 91.917 | [1] |
| 9-Ethyl-7-methoxy-1-methyl-9H-pyrido[3,4-b]indole | C₁₅H₁₈N₂O₂ | Tetragonal | I4₁/a | 14.662 | 14.662 | 26.049 | 90 | |
| 7-Methylindole | C₉H₉N | Orthorhombic | Pna2₁ | 9.3176 | 5.2878 | 14.2479 | 90 |
Experimental Protocols
The determination of the crystal structure of 7-substituted indole derivatives by single-crystal X-ray diffraction follows a well-established workflow. The key stages of this process are detailed below.
Crystallization
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For 7-substituted indole derivatives, which are typically solid at room temperature, several crystallization techniques can be employed:
-
Slow Evaporation: A near-saturated solution of the indole derivative in a suitable solvent (e.g., ethanol, methanol, acetone, or a solvent mixture) is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and is often determined empirically.
-
Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the precipitant). Slow diffusion of the precipitant vapor into the compound's solution gradually reduces its solubility, leading to crystal growth.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and promoting crystallization.
X-ray Data Collection
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer in the X-ray diffractometer. The data collection process involves:
-
Mounting and Cryo-cooling: The crystal is mounted on a loop or a glass fiber and flash-cooled to a low temperature (typically 100 K) in a stream of liquid nitrogen. This minimizes radiation damage to the crystal during data collection.
-
Diffraction Experiment: The crystal is irradiated with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a specific pattern of spots, which are recorded on a detector (e.g., a CCD or CMOS detector). A full dataset is collected by rotating the crystal through a range of angles.
Structure Solution and Refinement
The collected diffraction data is processed to determine the crystal structure:
-
Data Processing: The intensities and positions of the diffraction spots are integrated and corrected for various experimental factors to produce a reflection file.
-
Structure Solution: The initial atomic positions are determined from the diffraction data using methods such as Direct Methods or Patterson methods.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics like the R-factor.
Mandatory Visualization
Experimental Workflow for X-ray Crystal Structure Analysis
The following diagram illustrates the typical workflow for determining the crystal structure of a 7-substituted indole derivative.
References
Navigating the Analytical Challenges of 7-Indole Boronic Acid Pinacol Ester: A Comparative Guide to HPLC Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of 7-indole boronic acid pinacol ester, a key building block in synthetic chemistry, presents a significant analytical hurdle. The inherent instability of the pinacol ester in typical reversed-phase HPLC (RP-HPLC) conditions, leading to on-column hydrolysis to its corresponding boronic acid, necessitates carefully optimized analytical methods. This guide provides a comparative overview of established HPLC strategies, supported by experimental data, to ensure reliable and accurate quantification.
The primary challenge in the HPLC analysis of boronic acid pinacol esters is their susceptibility to hydrolysis.[1][2][3][4][5][6][7] This on-column degradation can lead to inaccurate quantification of the ester and the appearance of the boronic acid as an impurity, which itself can be difficult to retain and resolve using standard RP-HPLC methods.[1][8]
To address this, several key methodological considerations have been identified to minimize hydrolysis and achieve accurate analysis. These include the selection of an appropriate stationary phase, optimization of the mobile phase composition, and careful sample preparation.
The Critical Role of the Stationary Phase: A Comparison
The choice of HPLC column is paramount in preventing on-column hydrolysis. Columns with high residual silanol activity can act as nucleophiles, promoting the degradation of the pinacol ester.[9] Therefore, columns with low silanol activity are strongly recommended.
A study comparing different C18 columns demonstrated that the Waters XTerra MS C18 column provided the lowest on-column hydrolysis for boronic acid pinacol esters.[2][4][5][6][9] This is attributed to the column's hybrid particle technology, which results in a lower concentration of accessible silanol groups.
| Stationary Phase | Key Characteristics | Performance with Boronic Acid Pinacol Esters | Reference |
| Waters XTerra MS C18 | Hybrid organic/inorganic particle, low silanol activity | Optimal: Minimal on-column hydrolysis observed.[2][4][5][6][9] | [2][5][6][9] |
| Agilent Zorbax Eclipse XDB C18 | High-purity silica, double end-capped | Moderate on-column hydrolysis. | [2][5][6] |
| Phenomenex Onyx Monolithic C18 | Monolithic silica rod | Significant on-column hydrolysis.[2][5][6] | [2][5][6] |
| ZIC-cHILIC | Zwitterionic stationary phase for HILIC | Alternative: Excellent retention and no on-column hydrolysis due to high organic mobile phase.[1][8] | [1][8] |
Optimizing the Mobile Phase and Sample Diluent
The composition of both the mobile phase and the sample diluent plays a crucial role in the stability of 7-indole boronic acid pinacol ester.
Mobile Phase:
-
pH: The use of acidic modifiers like formic acid in the mobile phase can accelerate hydrolysis.[2][5][6] Methods employing a mobile phase with no pH modifier have shown significantly reduced degradation.[2][4][6] For particularly reactive esters, a highly basic mobile phase (e.g., pH 12.4) with an ion-pairing reagent has been successfully used.[3][7]
-
Organic Modifier: Standard reversed-phase gradients using acetonitrile or methanol are suitable.
Sample Diluent:
-
Protic solvents, especially those containing water, can cause significant hydrolysis of the pinacol ester before injection.[2][10]
-
Aprotic solvents such as 100% acetonitrile (ACN) or tetrahydrofuran (THF) are the recommended diluents to ensure sample stability.[2][3][9][10]
Recommended Analytical HPLC Methods
Based on the available literature, two primary HPLC strategies are recommended for the quantification of 7-indole boronic acid pinacol ester: Low-Silanol Activity RP-HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC).
Method 1: Optimized Reversed-Phase HPLC (RP-HPLC)
This method focuses on minimizing on-column hydrolysis by using a column with low silanol activity and an optimized mobile phase.
Experimental Protocol:
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0.0 80 20 20.0 20 80 25.0 20 80 25.1 80 20 | 30.0 | 80 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C[6]
-
Detection: UV at 220 nm[6]
-
Injection Volume: 5 µL
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC presents a robust alternative that inherently avoids hydrolysis due to the high organic content of the mobile phase.[1][8] This method can also provide excellent retention for both the pinacol ester and its more polar boronic acid degradant.
Experimental Protocol:
-
Column: ZIC-cHILIC, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 10 mM Ammonium Acetate in Water
-
Gradient:
Time (min) %A %B 0.0 95 5 20.0 50 50 25.0 50 50 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
-
Sample Diluent: 95:5 (v/v) Acetonitrile:Water
Visualizing the Analytical Workflow and Degradation Pathway
To further clarify the analytical process and the chemical transformations involved, the following diagrams illustrate the experimental workflow and the hydrolysis of 7-indole boronic acid pinacol ester.
References
- 1. researchgate.net [researchgate.net]
- 2. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 7-Borylated Indoles
For researchers, scientists, and professionals in drug development, the efficient synthesis of functionalized indole scaffolds is a critical step in the discovery of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, and the choice of palladium catalyst is paramount for achieving optimal yields and reaction efficiency. This guide provides an objective comparison of common palladium catalysts for the coupling of 7-borylated indoles with aryl halides, supported by experimental data from analogous reactions with structurally similar substrates.
The indole moiety is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active natural products and synthetic drugs.[1] Functionalization at the C7 position of the indole ring is of significant interest for modulating pharmacological activity. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, is a widely used method for creating carbon-carbon bonds.[1]
While direct comparative studies on 7-borylated indoles are not extensively documented in publicly available literature, valuable insights can be drawn from studies on the coupling of 7-bromo-substituted indoles and indazoles, which are structurally analogous. The performance of various palladium catalysts in these reactions provides a strong indication of their potential efficacy with 7-borylated indole substrates.
Comparative Performance of Palladium Catalysts
The selection of an appropriate palladium catalyst system is crucial for maximizing the yield of the desired coupled product. Below is a summary of the performance of several commonly used palladium catalysts in Suzuki-Miyaura reactions involving bromo-substituted indoles and indazoles.
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 5-Bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 2 | Moderate |
| PdCl₂(PPh₃)₂ | 5-Bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 2 | Low |
| Pd(OAc)₂ | 5-Bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 2 | Low |
| Pd(dppf)Cl₂ | 5-Bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 2 | 90 |
| Pd(dppf)Cl₂ | 3-carbomethoxy-5-bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 2 | 70 |
| Pd(dppf)Cl₂ | 1-Boc-3-carbomethoxy-5-bromoindazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 2 | 75 |
Data compiled from a study on the Suzuki cross-coupling of 5-bromoindazoles. The yields for the first four entries are qualitative comparisons from the study, with Pd(dppf)Cl₂ showing the highest efficiency.[2]
Based on this data, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) emerges as a highly effective catalyst for the Suzuki-Miyaura coupling of bromo-substituted N-heterocycles, consistently providing high yields in relatively short reaction times.[2] Traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be effective but may require optimization of reaction conditions.
Experimental Protocols
Below is a generalized experimental protocol for the Suzuki-Miyaura coupling of a 7-borylated indole with an aryl halide. This protocol is based on established procedures for similar substrates and should be optimized for specific substrate combinations.[1]
Materials:
-
7-Borylated indole (e.g., 1H-Indole-7-boronic acid pinacol ester) (1.0 equiv)
-
Aryl halide (e.g., aryl bromide or iodide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (e.g., Schlenk flask or sealed tube)
Procedure:
-
To a dry Schlenk flask or sealable reaction vessel, add the 7-borylated indole, the aryl halide, the palladium catalyst, and the base.
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Add the degassed solvent system to the reaction mixture via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-indole.[1]
Reaction Workflow and Catalytic Cycle
The following diagrams illustrate the general experimental workflow for the Suzuki-Miyaura coupling and the key steps of the catalytic cycle.
References
Kinetic analysis of Suzuki coupling reactions with 7-indole boronic ester.
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For researchers in drug discovery and development, the choice of the boron reagent is a critical parameter that can significantly impact reaction kinetics, yields, and overall process efficiency. This guide provides a detailed kinetic analysis of Suzuki coupling reactions with a focus on 7-indole boronic esters, comparing their performance with alternative boron reagents. The information presented is supported by experimental data from seminal studies in the field, offering a valuable resource for optimizing synthetic strategies.
The Reactivity-Stability Trade-Off: Boronic Acids vs. Boronic Esters
The fundamental choice in Suzuki coupling often lies between using a boronic acid or its corresponding ester. This decision is primarily governed by a trade-off between reactivity and stability.
-
Boronic Acids: Generally exhibit higher reactivity and can lead to faster reaction times. This enhanced reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this comes at the cost of lower stability. Boronic acids, especially heteroaryl derivatives, are susceptible to decomposition pathways like protodeboronation and oxidation, which can negatively affect their shelf life and reaction yields.[1][2]
-
Boronate Esters: Offer significantly improved stability, often existing as crystalline solids that are easier to handle, purify, and store for extended periods.[1] The widely used pinacol esters are a prime example of this stability, making them advantageous for multi-step syntheses and high-throughput screening applications. This stability, however, often results in a reduced reaction rate compared to the parent boronic acid.[1] There is evidence that boronate esters can undergo direct transmetalation without prior hydrolysis to the more reactive boronic acid.[3][4]
Quantitative Kinetic Comparison of Boron Reagents
Table 1: Relative Rates of Transmetalation for Various Boron Reagents [1][3][4]
| Entry | Boron Reagent | Pretransmetalation Intermediate | Rate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C) | Relative Rate |
| 1 | Arylboronic Acid | Observed | 5.78 ± 0.13 | 1.00 |
| 2 | Pinacol Boronic Ester | Not Observed | Sigmoidal kinetics | Slower |
| 3 | Catechol Boronic Ester | Observed | 26.7 ± 0.50 | 4.62 |
| 4 | Ethylene Glycol Boronic Ester | Observed | 133 ± 7.0 | 23.0 |
| 5 | Dimethyl Boronic Ester | Observed | 17.2 ± 0.60 | 2.98 |
| 6 | Boroxine | Not Observed | 53.9 ± 0.70 | 9.33 |
Note: The data presented is for a model system and relative rates can vary depending on the specific substrates, catalyst, and reaction conditions.
Analysis of Kinetic Data:
The data clearly indicates that the choice of the diol in the boronic ester has a profound impact on the reaction rate.[4] Less sterically hindered esters, such as the ethylene glycol and dimethyl esters, exhibit significantly faster transmetalation rates compared to the corresponding boronic acid.[3][4] In contrast, the bulkier pinacol ester shows a slower reaction profile.[4] This suggests that for applications where rapid reaction times are crucial, choosing a less sterically encumbered boronic ester, such as an ethylene glycol or dimethyl ester of the 7-indole moiety, could be a more effective strategy than using the more common pinacol ester.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is fundamental to interpreting kinetic data and optimizing reaction conditions.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols for Kinetic Analysis
Accurate kinetic analysis is paramount for comparing the performance of different boron reagents. The following is a generalized protocol for a kinetic study of a Suzuki-Miyaura coupling reaction, based on established methodologies.
1. Materials and Reagents:
-
Aryl halide (e.g., 7-bromo-N-protected-indole)
-
Boronic ester (e.g., 7-indole boronic ester pinacol ester, and other esters for comparison)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Dioxane, Toluene, THF)
-
Internal standard for analytical measurements (e.g., dodecane)
-
Inert gas (Argon or Nitrogen)
2. Reaction Setup and Monitoring:
A typical experimental workflow for kinetic analysis is outlined below.
Figure 2: Experimental workflow for a kinetic study of a Suzuki-Miyaura coupling reaction.
3. Detailed Procedure for Kinetic Runs:
-
Preparation of Stock Solutions: Prepare stock solutions of the aryl halide, boronic ester, palladium catalyst, base, and internal standard in the chosen anhydrous solvent. This ensures accurate and reproducible addition of reagents.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide stock solution, boronic ester stock solution, base, and internal standard stock solution to a pre-dried reaction vessel equipped with a magnetic stir bar.
-
Temperature Equilibration: Place the reaction vessel in a pre-heated oil bath or heating block and allow the mixture to equilibrate to the desired reaction temperature.
-
Reaction Initiation: Initiate the reaction by adding the palladium catalyst stock solution via syringe. Start timing the reaction immediately.
-
Sampling and Quenching: At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a vial containing a suitable quenching agent (e.g., a mixture of diethyl ether and water).
-
Analysis: Analyze the quenched aliquots using a calibrated analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product and the remaining starting materials.
-
Data Processing: Plot the concentration of the product versus time. The initial rate of the reaction can be determined from the slope of this curve in the initial linear region. For more detailed kinetic analysis, the data can be fitted to appropriate rate laws.
4. Monitoring by ¹⁹F NMR Spectroscopy:
For substrates containing a fluorine atom, ¹⁹F NMR spectroscopy is a powerful technique for in-situ reaction monitoring, allowing for the direct observation of fluorine-containing reactants and products without the need for quenching.[4]
-
A solution of the palladium complex is prepared in a suitable NMR solvent (e.g., THF-d₈) in an NMR tube and cooled to a low temperature (e.g., -78 °C).[4]
-
A solution of the fluorine-containing boronic ester is added to the cooled NMR tube.[4]
-
The sample is warmed to the desired temperature, and ¹⁹F NMR spectra are acquired at regular time intervals to monitor the disappearance of the starting material and the appearance of the product.[4]
Conclusion and Recommendations
The kinetic analysis of Suzuki-Miyaura coupling reactions reveals a nuanced interplay between the structure of the boron reagent and the reaction rate. While 7-indole boronic esters are valuable building blocks in medicinal chemistry, their kinetic behavior in Suzuki couplings will be influenced by the choice of the esterifying diol.
-
For applications demanding high stability and ease of handling, the pinacol ester of 7-indole boronic acid remains a solid choice, though potentially at the expense of reaction speed.
-
To achieve significantly faster reaction rates , researchers should consider employing less sterically hindered esters, such as the ethylene glycol or dimethyl esters of 7-indole boronic acid . These alternatives can offer a substantial kinetic advantage, which can be critical in high-throughput synthesis and process optimization.
By carefully considering the kinetic data and experimental protocols presented in this guide, researchers and drug development professionals can make more informed decisions in the selection of boron reagents, leading to more efficient and robust Suzuki-Miyaura coupling reactions for the synthesis of novel indole-based compounds.
References
A Comparative Guide to N-Protecting Groups for Indole in Suzuki-Miyaura Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For researchers working with indole-containing molecules, the strategic use of N-protecting groups is often crucial for achieving high yields and preventing undesired side reactions. This guide provides a comparative overview of common N-protecting groups for indole in the context of Suzuki-Miyaura reactions, supported by experimental data and detailed protocols.
The Importance of N-Protection in Indole Suzuki-Miyaura Couplings
The acidic N-H proton of the indole ring can lead to complications in palladium-catalyzed cross-coupling reactions. Deprotonation by the base present in the reaction mixture increases the electron density of the indole ring system. This can enhance the propensity for side reactions such as debromination of the haloindole starting material, leading to reduced yields of the desired coupled product.[1] Furthermore, the unprotected indole nitrogen can potentially coordinate to the palladium catalyst, leading to catalyst inhibition.[2] Consequently, protection of the indole nitrogen is a common strategy to ensure clean and efficient Suzuki-Miyaura couplings.
Comparison of Common N-Protecting Groups
The choice of an appropriate N-protecting group is dictated by several factors, including its stability under the reaction conditions, its influence on the reactivity of the indole, and the ease of its subsequent removal. This section compares the performance of several commonly used protecting groups: tert-Butoxycarbonyl (Boc), Tosyl (Ts), 2-(Trimethylsilyl)ethoxymethyl (SEM), and Benzyl (Bn).
Quantitative Data Summary
The following table summarizes representative data for the Suzuki-Miyaura coupling of N-protected bromoindoles with arylboronic acids. It is important to note that the reaction conditions are not identical across all entries, which may influence the observed yields. However, this compilation provides a useful snapshot of the relative efficacy of different protecting groups.
| Protecting Group | Indole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Boc | N-Boc-5-bromoindazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | Good | [3] |
| Boc | N-Boc-l-7-bromotryptophan | Phenylboronic acid | Pd-Nanoparticles | K₃PO₄ | Water | 40 | <2 | High | [4] |
| Benzyl (Bn) | N-Bn-5,7-dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Water | 120 (MW) | 1 | 70 | [5] |
| Unprotected | 5-Bromoindole | Phenylboronic acid | Pd/SPhos | K₂CO₃ | H₂O/ACN | 37 | 18 | 60-98 | [6] |
| Unprotected | 6-Chloroindole | Phenylboronic acid | P1 Precatalyst | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 91-99 | [3] |
Note: Direct quantitative comparison is challenging due to variations in substrates and reaction conditions across different studies. The data presented should be interpreted as illustrative of the potential performance of each protecting group.
Discussion of Protecting Groups
-
tert-Butoxycarbonyl (Boc): The Boc group is one of the most widely used protecting groups for indoles. It is generally stable to the basic conditions of the Suzuki-Miyaura reaction. However, its lability under thermal conditions can sometimes lead to in-situ deprotection, which can be either a desired or undesired outcome depending on the synthetic strategy.[5] For instance, microwave heating has been shown to effect both C-C bond formation and concomitant Boc deprotection.
-
Tosyl (Ts): The tosyl group is a robust, electron-withdrawing protecting group that is stable to a wide range of reaction conditions. Its removal, however, often requires harsher conditions, such as strong reducing agents or vigorous basic hydrolysis, which may not be compatible with all functional groups present in the molecule.[7]
-
2-(Trimethylsilyl)ethoxymethyl (SEM): The SEM group offers broad stability, including to basic and mildly acidic conditions, making it a reliable choice for multi-step syntheses. Deprotection is typically achieved using fluoride reagents, offering an orthogonal deprotection strategy to acid-labile (e.g., Boc) or hydrogenation-sensitive (e.g., Bn) groups.[8]
-
Benzyl (Bn): The benzyl group is a stable and reliable protecting group for the indole nitrogen. It is compatible with the conditions of the Suzuki-Miyaura reaction and can be readily removed by catalytic hydrogenolysis. This method of deprotection is mild and often compatible with a wide range of functional groups, although it is not suitable for molecules containing other reducible moieties.[2]
-
Unprotected Indoles: While often challenging, Suzuki-Miyaura couplings of unprotected indoles can be successful, particularly with the use of modern, highly active catalyst systems.[3][6] Success in these cases often depends on careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, to minimize side reactions.[3]
Experimental Protocols
This section provides detailed experimental methodologies for key examples of Suzuki-Miyaura reactions with different N-protected indoles.
Suzuki-Miyaura Coupling of N-Boc-5-bromoindazole
Reaction:
Caption: Suzuki-Miyaura coupling of N-Boc-5-bromoindazole.
Procedure: [9] A solution of N-Boc-5-bromoindazole (1 mmol) and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (10 mol%) in anhydrous dimethoxyethane (DME) (10 mL) is stirred under an argon atmosphere for 1 hour. To this solution, 1-(tert-butoxycarbonyl)pyrrole-2-boronic acid (2 mmol) in anhydrous DME (2.6 mL) and potassium carbonate (2 mmol) in water (2.5 mL) are added sequentially. The mixture is heated to 80 °C for 2 hours and then allowed to cool. The reaction mixture is subsequently worked up by extraction with an organic solvent, and the product is purified by column chromatography.
Suzuki-Miyaura Coupling of N-Benzyl-5,7-dibromoindole
Reaction:
Caption: Double Suzuki-Miyaura coupling of N-Bn-5,7-dibromoindole.
Procedure: [5] In a microwave vial, N-benzyl-5,7-dibromoindole (1 mmol), phenylboronic acid (3 mmol), sodium carbonate (2 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%) are added. The vial is sealed and flushed with a stream of dry nitrogen. Water (2.5 mL) is added via a septum. The vial is sonicated for 30 seconds and then heated under microwave irradiation for 1 hour at 120 °C. After cooling, the product is isolated by extraction and purified by chromatography.
Deprotection Protocols
N-Boc Deprotection (Acidic Conditions): The N-Boc protected indole is dissolved in dichloromethane (DCM), and trifluoroacetic acid (TFA) is added. The reaction is stirred at room temperature until completion (monitored by TLC). The solvent and excess acid are removed under reduced pressure.
N-Tosyl Deprotection (Basic Conditions): [7] The N-tosyl indole (e.g., 6.0 mmol) is dissolved in a mixture of THF (50 mL) and methanol (25 mL) at ambient temperature. Cesium carbonate (18.0 mmol) is added, and the resulting mixture is stirred at ambient temperature until the reaction is complete (monitored by HPLC, typically 18 hours). The solvent is then evaporated under vacuum, and the product is isolated.
Conclusion
The selection of an N-protecting group for the Suzuki-Miyaura coupling of indoles is a critical decision that can significantly impact the success of the reaction. The Boc group offers a good balance of stability and ease of removal, although its thermal lability should be considered. The benzyl group provides robust protection with a mild deprotection method. The tosyl group is highly stable but requires harsher conditions for removal. The SEM group offers an orthogonal deprotection strategy. For certain substrates and with optimized conditions, Suzuki-Miyaura reactions on unprotected indoles can also be highly effective. The choice of protecting group should be tailored to the specific substrate, the desired reaction conditions, and the overall synthetic plan.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 6. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Coupling Methodologies for 7-Functionalized Indoles: Alternatives to the Suzuki Reaction
For researchers, scientists, and drug development professionals, the functionalization of the indole scaffold, particularly at the C7 position, is a critical step in the synthesis of numerous pharmacologically active compounds. While the Suzuki-Miyaura coupling has been a cornerstone in this field, its limitations, such as the instability of boronic acids and occasional issues with catalyst poisoning, have spurred the development of alternative cross-coupling strategies. This guide provides an objective comparison of prominent alternative methodologies, including Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings, alongside the increasingly prevalent C-H activation strategies.
The indole motif is a ubiquitous feature in bioactive natural products and serves as a vital structural fragment in the pharmaceutical and agrochemical industries.[1] The selective functionalization of the indole core, especially at the less reactive C7 position, presents a significant synthetic challenge.[2][3] Directing group strategies have emerged as a powerful tool to achieve high regioselectivity in C-H functionalization at this position.[2][4][5] This guide will delve into the quantitative aspects and experimental protocols of these established and emerging techniques.
Comparative Analysis of C-C Bond Forming Reactions
The formation of carbon-carbon bonds at the C7 position of the indole ring is paramount for building molecular complexity. Stille, Heck, and Sonogashira couplings, all palladium-catalyzed reactions, offer distinct advantages and disadvantages in this context.
| Methodology | Typical Substrates | Catalyst System (Typical) | Key Advantages | Key Disadvantages |
| Stille Coupling | 7-Haloindole, Organostannane | Pd(PPh₃)₄, CuI (co-catalyst) | Mild reaction conditions; tolerance of a wide range of functional groups.[6][7][8] | Toxicity of organotin reagents and byproducts; difficulty in removing tin residues.[6][9] |
| Heck Coupling | 7-Haloindole, Alkene | Pd(OAc)₂, P(o-tol)₃ | Atom economy; no need for organometallic reagents for the alkene component.[10] | Often requires electron-deficient alkenes for good reactivity and selectivity; regioselectivity can be an issue.[10] |
| Sonogashira Coupling | 7-Haloindole, Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine base | Direct introduction of an alkynyl moiety, a versatile functional group for further transformations.[11] | Potential for alkyne homocoupling (Glaser coupling); sensitivity to catalyst and reaction conditions. |
| C-H Arylation (Rh/Ru-catalyzed) | N-Protected Indole, Aryl Halide/Boronic Acid | [Rh(cod)Cl]₂ or [Ru(p-cymene)Cl₂]₂ with specific ligands | Atom and step economy (no pre-functionalization of indole); high regioselectivity with directing groups.[1][12] | Requires a directing group on the indole nitrogen, adding extra synthetic steps; catalyst can be expensive.[4][5] |
Comparative Analysis of C-N Bond Forming Reactions
The introduction of nitrogen-containing functional groups at the C7 position is often crucial for modulating the biological activity of indole-based compounds. The Buchwald-Hartwig amination and directed C-H amidation are the premier methods for this transformation.
| Methodology | Typical Substrates | Catalyst System (Typical) | Key Advantages | Key Disadvantages |
| Buchwald-Hartwig Amination | 7-Haloindole, Amine | Pd₂(dba)₃, Biarylphosphine ligand (e.g., XPhos), Strong base (e.g., NaOtBu) | Broad substrate scope for both the amine and aryl halide; high yields are often achievable.[13][14] | Requires strong bases which can limit functional group tolerance; catalyst/ligand systems can be complex and expensive. |
| C-H Amidation (Ru-catalyzed) | N-Pivaloylindole, Dioxazolone/Azide | [Ru(p-cymene)Cl₂]₂, AgSbF₆, PivOH | Direct C-N bond formation without pre-functionalized indoles; mild reaction conditions.[1][5][12] | Requires a directing group; substrate scope of the nitrogen source can be limited.[12] |
Experimental Protocols
Representative Protocol for Rhodium-Catalyzed C7-Alkenylation of N-Pivaloylindole
This protocol is adapted from the work of Ma and co-workers for the direct C-H alkenylation at the C7 position of indoles.[3]
Materials:
-
N-Pivaloylindole
-
Alkene (e.g., methyl acrylate)
-
[Cp*RhCl₂]₂ (catalyst)
-
AgNTf₂ (co-catalyst)
-
Cu(OAc)₂·H₂O (oxidant)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a sealed tube, add N-pivaloylindole (1.0 equiv.), [Cp*RhCl₂]₂ (4 mol%), AgNTf₂ (16 mol%), and Cu(OAc)₂·H₂O (2.1 equiv.).
-
Evacuate and backfill the tube with argon.
-
Add the alkene (e.g., methyl acrylate, 2.0 equiv.) and anhydrous CH₂Cl₂ via syringe.
-
Seal the tube and heat the reaction mixture at 80 °C for 36 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of Celite and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired C7-alkenylated indole.
Representative Protocol for Ruthenium-Catalyzed C7-Amidation of N-Pivaloylindole
This protocol is based on the work of Song et al. for the direct C-H amidation of indoles with dioxazolones.[1][12]
Materials:
-
N-Pivaloylindole
-
Dioxazolone (e.g., 3-phenyl-1,4,2-dioxazol-5-one)
-
[RuCl₂(p-cymene)]₂ (catalyst)
-
AgSbF₆ (co-catalyst)
-
Pivalic acid (PivOH) (additive)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
Procedure:
-
To a reaction vial, add N-pivaloylindole (1.0 equiv.), 3-phenyl-1,4,2-dioxazol-5-one (3.0 equiv.), [RuCl₂(p-cymene)]₂ (5 mol%), AgSbF₆ (20 mol%), and PivOH (3.0 equiv.).
-
Add HFIP (2 mL) to the vial.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the 7-amido indole product.
Visualizations
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
The majority of the discussed cross-coupling reactions (Stille, Heck, Sonogashira, Buchwald-Hartwig) proceed through a common catalytic cycle involving a palladium catalyst. This cycle illustrates the fundamental steps of oxidative addition, transmetalation (or related steps), and reductive elimination.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.
Decision Workflow for C7-Indole Functionalization
This diagram provides a logical workflow for researchers to select an appropriate cross-coupling methodology based on the desired functional group to be introduced at the C7 position of the indole core.
Caption: Decision workflow for selecting a C7-indole functionalization method.
References
- 1. Ruthenium(II)-Catalyzed Direct C7-Selective Amidation of Indoles with Dioxazolones at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ruthenium-catalyzed C7 amidation of indoline C-H bonds with sulfonyl azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 13. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
A Comparative Guide to C-H Activation and Suzuki Coupling for Indole C7 Functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the C7 position of the indole scaffold is a critical endeavor in medicinal chemistry and materials science, as many bioactive natural products and pharmaceuticals feature substitution at this site.[1] Traditionally, accessing this position has been challenging due to the inherent reactivity of the indole nucleus, which favors functionalization at the C2 and C3 positions of the pyrrole ring.[2][3] This guide provides an objective comparison of two powerful modern strategies for C7 functionalization: direct C-H activation and the classic Suzuki cross-coupling reaction. We present a summary of their performance based on experimental data, detailed experimental protocols, and visual workflows to aid in methodology selection.
At a Glance: C-H Activation vs. Suzuki Coupling
| Feature | C-H Activation | Suzuki Coupling |
| Starting Material | Unfunctionalized Indole | Pre-functionalized Indole (e.g., 7-halo or 7-boro) |
| Key Advantage | Atom and step economy | Well-established, broad substrate scope |
| Key Disadvantage | Often requires a directing group | Requires pre-functionalization step |
| Selectivity | Directed by removable groups | Dictated by pre-functionalization |
| Catalysts | Pd, Rh, Ru, Ir | Pd |
C-H Activation: A Direct Approach
Direct C-H activation has emerged as an attractive alternative to traditional cross-coupling methods, offering a more atom- and step-economical route to functionalized indoles.[4][5] This approach avoids the need for pre-functionalization of the indole core. However, achieving selectivity for the C7 position typically necessitates the installation of a directing group on the indole nitrogen.[6][7] This group coordinates to the metal catalyst, bringing it into proximity of the C7-H bond and facilitating its cleavage.
A variety of transition metals, including palladium, rhodium, and ruthenium, have been successfully employed to catalyze C7 C-H activation.[8][9][10] The choice of directing group is crucial for high regioselectivity. Bulky groups such as phosphinoyl and pivaloyl have proven effective in directing functionalization to the C7 position.[7][11]
Logical Workflow for C-H Activation
Caption: A typical workflow for C7 functionalization via C-H activation.
Experimental Data for C-H Activation
| Entry | Directing Group | Catalyst (mol%) | Coupling Partner | Product | Yield (%) | Ref. |
| 1 | N-P(O)tBu₂ | Pd(OAc)₂ (10) | Phenylboronic acid | 7-Phenyl-1-(di-tert-butylphosphinoyl)indole | 79 | [12] |
| 2 | N-Pivaloyl | [RhCp*Cl₂]₂ (2.5) | Methyl acrylate | Methyl (E)-3-(1-pivaloyl-1H-indol-7-yl)acrylate | 95 | [8] |
| 3 | N-Pivaloyl | Ru(OAc)₂(p-cymene) (10) | 1-Phenyl-1-propyne | 7-(1-Phenyl-1-propynyl)-1-pivaloyl-1H-indole | 60 | [13] |
Experimental Protocol: C7 Arylation via Pd-Catalyzed C-H Activation
This protocol is adapted from the work of Yang et al.[12]
-
To an oven-dried Schlenk tube, add di-tert-butyl(1H-indol-1-yl)phosphine oxide (0.2 mmol), phenylboronic acid (0.4 mmol), Pd(OAc)₂ (0.02 mmol, 10 mol%), 2-chloropyridine (0.04 mmol, 20 mol%), Cu(OTf)₂ (0.2 mmol), Ag₂O (0.2 mmol), and CuO (0.2 mmol).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add dioxane (2 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 7-phenyl-1-(di-tert-butylphosphinoyl)indole.
Suzuki Coupling: A Classic and Reliable Method
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[14] For C7 functionalization of indoles, this method typically involves the reaction of a 7-haloindole or a 7-borylated indole with a corresponding boronic acid or aryl halide, respectively.[15][16] This approach offers high reliability and a broad substrate scope.[17]
The main drawback of the Suzuki coupling is the requirement for a pre-functionalized indole starting material. This often involves an additional synthetic step, such as the regioselective bromination of the indole at the C7 position.[14]
Logical Workflow for Suzuki Coupling
Caption: A typical workflow for C7 functionalization via Suzuki coupling.
Experimental Data for Suzuki Coupling
| Entry | Indole Substrate | Catalyst (mol%) | Coupling Partner | Product | Yield (%) | Ref. |
| 1 | tert-Butyl 7-bromo-1H-indole-1-carboxylate | Pd(PPh₃)₄ (5) | Phenylboronic acid | tert-Butyl 7-phenyl-1H-indole-1-carboxylate | 91 | [18] |
| 2 | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | Pd(dppf)Cl₂ (5) | (4-Methoxyphenyl)boronic acid | N-(7-(4-methoxyphenyl)-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 85 | [14] |
| 3 | 7-Bromo-1H-indole | XPhos Pd G2 (2) | 4-Tolylboronic acid | 7-(p-Tolyl)-1H-indole | 92 | [17] |
Experimental Protocol: C7 Arylation via Suzuki Coupling
This protocol is adapted from the work of BenchChem.[18]
-
To a reaction vessel, add tert-butyl 7-bromo-1H-indole-1-carboxylate (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Add a solvent mixture, such as toluene/ethanol/water (4:1:1).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture with stirring at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired tert-butyl 7-phenyl-1H-indole-1-carboxylate.
Conclusion
Both C-H activation and Suzuki coupling are powerful and effective methods for the functionalization of the indole C7 position.
-
C-H activation offers a more direct and atom-economical approach, which is particularly advantageous for large-scale synthesis by minimizing synthetic steps.[4][6] However, the need for a directing group, and its subsequent removal, can add complexity.
-
Suzuki coupling is a highly reliable and versatile method with a well-established track record and broad functional group tolerance.[14] Its primary limitation is the necessity of a pre-functionalized starting material, which can impact the overall efficiency of a synthetic route.
The choice between these two methodologies will ultimately depend on the specific goals of the research, the availability of starting materials, and the desired complexity of the final molecule. For rapid access to a diverse range of C7-functionalized indoles from a common intermediate, Suzuki coupling may be preferred. For a more elegant and efficient synthesis of a specific target, C-H activation presents a compelling alternative.
References
- 1. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. A Short Review of C7 – H Bond Functionalization of Indole/Indoline - International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 3. A Short Review of C7 – H Bond Functionalization of Indole/Indoline [ideas.repec.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsisinternational.org [rsisinternational.org]
- 8. Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. C7‐Indole Amidations and Alkenylations by Ruthenium(II) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a clear, procedural approach for researchers, scientists, and drug development professionals to handle the disposal of this compound and its associated waste.
Core Principles of Disposal
Disposal of this chemical and its containers must be conducted through an approved waste disposal plant, adhering to all local, regional, and national regulations.[1][2] It is imperative to treat the substance as hazardous waste.
Personal Protective Equipment (PPE) During Handling and Disposal
Before initiating any disposal procedures, ensure the following personal protective equipment is worn:
-
Protective Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses or goggles to prevent eye contact.[1]
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[1]
-
Lab Coat: To protect skin and clothing.
Step-by-Step Disposal Procedure
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., filter paper, absorbent pads) in a designated, properly labeled, and sealed container.
-
Ensure the container is compatible with the chemical and will not leak.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound" and appropriate hazard symbols (e.g., "Irritant," "Harmful").
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from incompatible materials.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental disposal company.
-
Provide the disposal company with a complete list of the waste contents.
-
Emergency Spill Procedures
In the event of a spill, follow these steps immediately:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[3]
-
Absorption: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a designated, sealed container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Logical Workflow for Disposal
Caption: Workflow for the safe disposal of chemical waste.
This procedural guidance is intended to supplement, not replace, your institution's specific safety protocols and the information available on the Safety Data Sheet (SDS) for similar compounds. Always consult your EHS department for specific disposal requirements.
References
Essential Safety and Operational Guide for 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Chemical Identifier:
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation[1][2][3][4]. Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye irritation from splashes or dust. |
| Hand Protection | Chemically resistant nitrile or neoprene gloves. Double gloving is recommended. | To prevent skin irritation upon contact. |
| Body Protection | A fully fastened lab coat that covers the arms. | To protect against accidental spills and skin exposure. |
| Respiratory Protection | Use in a certified chemical fume hood. A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization. | To prevent inhalation of dust or vapors that may cause respiratory irritation. |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
Operational Plan: Handling and Storage
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood[5][6]. Boronic acids and their esters can be sensitive to moisture and air, which may lead to degradation[7][8].
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in Table 1.
-
Weighing and Transfer: When weighing and transferring the solid compound, do so carefully to avoid generating dust. Use appropriate tools such as a spatula and a weighing funnel.
-
Inert Atmosphere: For reactions sensitive to air or moisture, consider handling the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and moisture[7][9]. Refrigeration may be required for long-term storage to minimize degradation[7].
Experimental Workflow for Handling
References
- 1. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | C14H18BNO2 | CID 2734772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | C15H20BNO2 | CID 16217778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
